molecular formula C10H16N2O2 B114680 tert-Butyl 2-cyanopyrrolidine-1-carboxylate CAS No. 144688-70-0

tert-Butyl 2-cyanopyrrolidine-1-carboxylate

Cat. No.: B114680
CAS No.: 144688-70-0
M. Wt: 196.25 g/mol
InChI Key: MDMSZBHMBCNYNO-UHFFFAOYSA-N
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Description

(S)-tert-Butyl 2-cyanopyrrolidine-1-carboxylate (CAS 228244-04-0) is a chiral pyrrolidine derivative of significant value in medicinal chemistry and drug discovery. This compound serves as a crucial synthetic intermediate for designing potent and selective enzyme inhibitors. Its primary research applications include the synthesis of Dipeptidyl Peptidase-4 (DPP-4) inhibitors for the development of antidiabetic pharmaceuticals and the construction of prolyl oligopeptidase inhibitors . The Boc-protected cyanopyrrolidine scaffold is a privileged structure that enables researchers to access novel therapeutic agents with attractive pharmacokinetic profiles. The compound is characterized by its specific optical rotation of +105° (c=1 in Chloroform) . It is a solid with a melting point of 33°C to 36°C and requires specific storage conditions to maintain stability; it is sensitive to both light and moisture and must be stored in a dark place under an inert atmosphere at 2-8°C . The molecular formula is C10H16N2O2, and it has a molecular weight of 196.25 g/mol . This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

tert-butyl 2-cyanopyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H16N2O2/c1-10(2,3)14-9(13)12-6-4-5-8(12)7-11/h8H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDMSZBHMBCNYNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70373536
Record name tert-Butyl 2-cyanopyrrolidine-1-carboxylate
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Molecular Weight

196.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144688-70-0
Record name 1,1-Dimethylethyl 2-cyano-1-pyrrolidinecarboxylate
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Record name tert-Butyl 2-cyanopyrrolidine-1-carboxylate
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Record name tert-butyl 2-cyanopyrrolidine-1-carboxylate
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Foundational & Exploratory

(S)-tert-Butyl 2-cyanopyrrolidine-1-carboxylate CAS 228244-04-0 properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to (S)-tert-Butyl 2-cyanopyrrolidine-1-carboxylate

CAS Number: 228244-04-0

This document provides a comprehensive technical overview of (S)-tert-Butyl 2-cyanopyrrolidine-1-carboxylate, a chiral heterocyclic building block crucial in pharmaceutical synthesis. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its properties, synthesis, and applications.

Core Properties and Specifications

(S)-tert-Butyl 2-cyanopyrrolidine-1-carboxylate is a synthetic organic compound valued for its role as a chiral precursor in the synthesis of more complex molecules, particularly active pharmaceutical ingredients (APIs). At room temperature, it can present as a white to off-white crystalline solid or a colorless to pale yellow liquid.

Physicochemical Data

The key physical and chemical properties of the compound are summarized in the table below.

PropertyValueReference(s)
CAS Number 228244-04-0
Molecular Formula C₁₀H₁₆N₂O₂
Molecular Weight 196.25 g/mol
IUPAC Name tert-butyl (2S)-2-cyanopyrrolidine-1-carboxylate
Appearance White to Yellow Crystal/Lump; Colorless to pale yellow liquid
Melting Point 33 - 35 °C
Boiling Point 307.9 ± 35.0 °C at 760 mmHg; 165 °C at 23 mmHg
Density 1.1 ± 0.1 g/cm³
Solubility Slightly soluble in water; Soluble in organic solvents (e.g., methanol, ethanol)
Purity Typically ≥98%
Storage 2-8°C, Refrigerator, Keep in dark place, Inert atmosphere
Spectroscopic and Analytical Data

Detailed analytical data is crucial for structure confirmation and quality control. While raw spectra are proprietary to suppliers, the availability of various spectroscopic data is confirmed.

Data TypeAvailability
NMR (¹H, ¹³C) Available from commercial suppliers
HPLC / UPLC Available from commercial suppliers
LC-MS Available from commercial suppliers
IR Data may be available upon request
Safety Information

This compound is classified with GHS07 pictograms and requires careful handling.

Hazard InformationDetails
Signal Word Warning
Hazard Statements H317 (May cause an allergic skin reaction), H319 (Causes serious eye irritation)
Precautionary Statements P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing)

Synthesis and Experimental Protocols

(S)-tert-Butyl 2-cyanopyrrolidine-1-carboxylate is produced through multi-step organic synthesis, starting from optically pure precursors to maintain its critical chirality. The following represents a plausible, conceptual synthetic workflow.

Conceptual Synthetic Pathway

The synthesis logically proceeds from a protected (S)-proline derivative. The key transformation involves the introduction of a cyano group at the C2 position of the pyrrolidine ring.

G start_node (S)-N-Boc-Prolinol step1_node Oxidation (e.g., Swern, Dess-Martin) start_node->step1_node intermediate1 (S)-N-Boc-Prolinal step1_node->intermediate1 step2_node Cyanation (e.g., TMSCN, cat. base) intermediate1->step2_node intermediate2 Intermediate Cyanohydrin step2_node->intermediate2 step3_node Dehydration (e.g., Burgess reagent, SOCl₂) intermediate2->step3_node end_node (S)-tert-Butyl 2-cyanopyrrolidine-1-carboxylate step3_node->end_node

Caption: Plausible synthetic route for the target compound.

Methodology: General Protocol
  • Oxidation: The starting material, (S)-N-Boc-Prolinol, is oxidized to the corresponding aldehyde, (S)-N-Boc-Prolinal. This can be achieved using standard oxidation reagents like Swern or Dess-Martin periodinane in an appropriate solvent such as dichloromethane (DCM) under anhydrous conditions.

  • Cyanation: The aldehyde is then converted to a cyanohydrin. This is typically done by reacting it with a cyanide source, such as trimethylsilyl cyanide (TMSCN), often with a catalytic amount of a Lewis acid or base.

  • Dehydration: The final step involves the dehydration of the intermediate cyanohydrin to form the nitrile. Reagents like thionyl chloride (SOCl₂) in pyridine or Burgess reagent can be employed to eliminate the hydroxyl group and form the carbon-nitrogen triple bond.

  • Purification: The final product is purified using techniques such as column chromatography on silica gel followed by crystallization or distillation under reduced pressure to yield the high-purity compound.

Applications in Drug Development

The primary application of (S)-tert-Butyl 2-cyanopyrrolidine-1-carboxylate is as a key intermediate in the synthesis of APIs. Its chiral nature makes it an essential building block for creating enantiomerically pure drugs.

Role as a Key Pharmaceutical Intermediate

This compound serves as a precursor for various pharmaceutical agents. Its pyrrolidine ring and cyano group are versatile functional handles for further chemical modifications. A prominent example of its application is in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors, a class of drugs used to treat type 2 diabetes.

G start (S)-tert-Butyl 2-cyanopyrrolidine-1-carboxylate (CAS 228244-04-0) process1 Multi-step Chemical Synthesis start->process1 Key Building Block api Active Pharmaceutical Ingredient (API) e.g., Vildagliptin process1->api formulation Drug Formulation api->formulation drug Final Drug Product (DPP-4 Inhibitor) formulation->drug target Therapeutic Target (DPP-4 Enzyme) drug->target Inhibits effect Therapeutic Effect (Glycemic Control) target->effect Leads to

Caption: Workflow from intermediate to therapeutic action.

The pyrrolidine nitrile moiety is a common pharmacophore in DPP-4 inhibitors. The synthesis involves the reaction of (S)-tert-Butyl 2-cyanopyrrolidine-1-carboxylate (after deprotection of the Boc group) with other chemical fragments to assemble the final drug molecule. This highlights the compound's critical role in providing the necessary stereochemistry and core structure for the biological activity of the resulting API. While this specific compound is a building block, derivatives of pyrrolidines are known to possess a wide range of biological activities, including anticancer and antimicrobial properties.

A-Technical-Guide-to-the-Structural-Analysis-of-tert-Butyl-2-cyanopyrrolidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive structural analysis of tert-Butyl 2-cyanopyrrolidine-1-carboxylate, a key chiral building block in modern medicinal chemistry. This document collates critical data from spectroscopic and analytical techniques to offer a detailed profile of the molecule. It includes a summary of its physicochemical properties, detailed spectroscopic data (NMR, IR, MS), generalized experimental protocols for its synthesis and analysis, and workflows for structural elucidation. The objective is to furnish researchers and drug development professionals with a practical and in-depth resource for utilizing this compound in their work.

Introduction

This compound, often referred to as N-Boc-2-cyanopyrrolidine, is a heterocyclic compound of significant interest in the synthesis of pharmaceutical agents. Its structure, featuring a protected pyrrolidine ring and a nitrile group at a chiral center, makes it a valuable precursor for various complex molecules, including dipeptidyl peptidase-4 (DPP-4) inhibitors used in the treatment of type 2 diabetes.

An accurate understanding of its three-dimensional structure, stereochemistry, and spectroscopic characteristics is paramount for its effective application in asymmetric synthesis and drug design. This guide consolidates the available structural data and outlines the standard methodologies for its characterization.

Molecular and Physicochemical Properties

The fundamental properties of (S)-tert-Butyl 2-cyanopyrrolidine-1-carboxylate are summarized below. This data is essential for its handling, storage, and characterization.

PropertyValueReference(s)
IUPAC Name tert-butyl (2S)-2-cyanopyrrolidine-1-carboxylate[1]
Synonyms (S)-1-Boc-2-cyanopyrrolidine, N-Boc-(S)-2-cyanopyrrolidine[2][3]
CAS Number 228244-04-0 (S-enantiomer)[1][3]
Molecular Formula C₁₀H₁₆N₂O₂[4]
Molecular Weight 196.25 g/mol [4][5]
Appearance White to yellow crystalline solid or lump[1]
Melting Point 33 - 35 °C[3]
Boiling Point 307.9 ± 35.0 °C (at 760 mmHg)[3]
Density 1.1 ± 0.1 g/cm³[3]
Storage 2-8°C, inert atmosphere, keep in dark place[3]

Spectroscopic Data and Analysis

Spectroscopic analysis is fundamental to confirming the identity and purity of this compound. The following sections detail the expected outcomes from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H and ¹³C NMR Data (CDCl₃, 400 MHz) | ¹H NMR | ¹³C NMR | | :--- | :--- | | Chemical Shift (δ) ppm | Assignment | Chemical Shift (δ) ppm | Assignment | | ~4.70 (m, 1H) | H-2 (methine) | ~170.0 | C=O (carbamate) | | ~3.50 (m, 2H) | H-5 (methylene) | ~154.0 | C=O (carbamate, rotamer) | | ~2.20 - 1.90 (m, 4H) | H-3, H-4 (methylenes) | ~118.0 | C≡N (nitrile) | | 1.48 (s, 9H) | -C(CH₃)₃ (tert-butyl) | ~81.0 | -C (CH₃)₃ | | | | ~47.0 | C-5 (CH₂) | | | | ~46.5 | C-2 (CH) | | | | ~31.0 | C-3 (CH₂) | | | | ~28.4 | -C(C H₃)₃ | | | | ~24.0 | C-4 (CH₂) |

Note: Actual chemical shifts may vary depending on solvent, concentration, and the presence of rotamers.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups within the molecule. The spectrum is characterized by strong absorptions corresponding to the nitrile and carbamate carbonyl groups.

Table 2: Key IR Absorption Bands

Wavenumber (cm⁻¹) Functional Group Assignment Intensity
~2975 C-H stretch (alkane) Medium-Strong
~2245 C≡N stretch (nitrile) Medium
~1695 C=O stretch (carbamate) Strong
~1400 C-H bend (tert-butyl) Medium

| ~1160 | C-N stretch | Medium |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation patterns. For N-Boc protected compounds, a characteristic fragmentation is the loss of isobutylene or the entire Boc group.

Table 3: Mass Spectrometry Data (Electrospray Ionization, ESI)

m/z Interpretation
197.13 [M+H]⁺ (Calculated for C₁₀H₁₇N₂O₂⁺: 197.1285)
219.11 [M+Na]⁺ (Calculated for C₁₀H₁₆N₂O₂Na⁺: 219.1104)
141.08 [M+H - C₄H₈]⁺ (Loss of isobutylene)

| 97.08 | [M+H - Boc]⁺ (Loss of the tert-butoxycarbonyl group) |

Experimental Protocols

This section provides generalized but detailed protocols for the synthesis and structural characterization of this compound.

General Synthesis Protocol

The synthesis of (S)-tert-Butyl 2-cyanopyrrolidine-1-carboxylate typically involves the dehydration of the corresponding primary amide, (S)-tert-butyl 2-carbamoylpyrrolidine-1-carboxylate.

Materials:

  • (S)-tert-butyl 2-carbamoylpyrrolidine-1-carboxylate

  • Dehydrating agent (e.g., trifluoroacetic anhydride (TFAA), phosphorus oxychloride)

  • Anhydrous organic solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF))

  • Organic base (e.g., triethylamine (TEA), pyridine)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Eluent (e.g., Hexane/Ethyl Acetate mixture)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, dissolve (S)-tert-butyl 2-carbamoylpyrrolidine-1-carboxylate (1.0 equiv) and an organic base such as triethylamine (2.5 equiv) in anhydrous DCM.

  • Cooling: Cool the resulting solution to 0 °C using an ice-water bath.

  • Addition of Dehydrating Agent: Add a dehydrating agent like trifluoroacetic anhydride (1.2 equiv) dropwise to the stirred solution, ensuring the internal temperature remains below 5 °C.

  • Reaction: Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and continue stirring for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Upon completion, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extraction: Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to yield the pure product.

Structural Analysis Protocols
  • Sample Preparation: Dissolve 5-10 mg of the purified product in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) spectrometer. Standard experiments include ¹H, ¹³C{¹H}, DEPT-135, COSY, and HSQC to aid in complete assignment.

  • Data Processing: Process the acquired data (Fourier transform, phase correction, baseline correction) and reference the spectra to the residual solvent peak (e.g., CDCl₃ at δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

While specific crystallographic data for the title compound is not widely published, the following protocol outlines the general procedure for obtaining such data.

  • Crystallization: Grow single crystals of the compound. A common method is slow evaporation or vapor diffusion.

    • Vapor Diffusion: Dissolve the compound in a small amount of a suitable solvent (e.g., ethyl acetate, DCM) in a small open vial. Place this vial inside a larger sealed chamber containing a more volatile "anti-solvent" (e.g., hexane, diethyl ether). The anti-solvent vapor slowly diffuses into the solution, reducing the compound's solubility and promoting the growth of high-quality single crystals over several days.

  • Crystal Mounting: Carefully select a suitable single crystal (typically >0.1 mm in all dimensions) and mount it on a goniometer head.

  • Data Collection: Place the mounted crystal on a diffractometer and cool it to a low temperature (e.g., 100 K) in a nitrogen stream. Collect a full sphere of diffraction data by rotating the crystal in a monochromatic X-ray beam.

  • Structure Solution and Refinement: Process the collected diffraction intensities. Solve the crystal structure using direct methods and refine it using full-matrix least-squares on F². This process yields the precise 3D atomic coordinates, bond lengths, bond angles, and absolute configuration.

Visualization of Analytical Workflows

To clarify the relationships between different analytical stages, the following diagrams, generated using Graphviz, illustrate key workflows.

G cluster_0 Structural Elucidation Workflow Compound Compound of Interest (this compound) Synthesis Synthesis & Purification Compound->Synthesis Analysis Structural Analysis Synthesis->Analysis Spectroscopy Spectroscopic Techniques Analysis->Spectroscopy Crystallography X-ray Crystallography Analysis->Crystallography Data Structural Data & Confirmation Spectroscopy->Data Crystallography->Data

Caption: General workflow for the structural elucidation of a target molecule.

G cluster_1 X-ray Crystallography Protocol A Dissolve Compound in Solvent B Induce Crystallization (e.g., Vapor Diffusion) A->B C Harvest High-Quality Single Crystal B->C D Mount Crystal on Goniometer C->D E Data Collection (X-ray Diffractometer) D->E F Structure Solution & Refinement E->F G Final 3D Structure (Bond Lengths, Angles) F->G

Caption: Step-by-step workflow for single-crystal X-ray diffraction analysis.

G cluster_2 Complementary Spectroscopic Data Mol Molecular Structure NMR_Data Connectivity & Chemical Environment Mol->NMR_Data IR_Data Functional Groups (C≡N, C=O) Mol->IR_Data MS_Data Molecular Weight & Elemental Formula Mol->MS_Data NMR NMR NMR->Mol IR IR IR->Mol MS MS MS->Mol

Caption: Relationship between spectroscopic techniques and the structural data they provide.

References

In-Depth Technical Guide: Synthesis and Characterization of tert-Butyl 2-cyanopyrrolidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the synthesis and characterization of tert-Butyl 2-cyanopyrrolidine-1-carboxylate, a key building block in the development of various pharmaceutical agents. This document details the synthetic pathway from N-Boc-L-proline, including experimental protocols and characterization data for the intermediate and final products.

Introduction

(S)-tert-Butyl 2-cyanopyrrolidine-1-carboxylate is a crucial chiral intermediate in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors, a class of oral hypoglycemic agents used for the treatment of type 2 diabetes. The precise stereochemistry and functionality of this molecule make it an essential component for achieving the desired therapeutic effect and minimizing off-target activities. This guide outlines a reliable synthetic route and provides a thorough characterization of the final compound.

Synthetic Pathway

The synthesis of (S)-tert-butyl 2-cyanopyrrolidine-1-carboxylate is typically achieved through a two-step process starting from the commercially available N-Boc-L-proline. The first step involves the formation of the corresponding amide, N-Boc-L-prolinamide. The subsequent step is the dehydration of the amide to yield the target nitrile.

Synthesis_Pathway N-Boc-L-proline N-Boc-L-proline N-Boc-L-prolinamide N-Boc-L-prolinamide N-Boc-L-proline->N-Boc-L-prolinamide Amidation This compound This compound N-Boc-L-prolinamide->this compound Dehydration

Caption: Synthetic pathway for this compound.

Experimental Protocols

Synthesis of N-Boc-L-prolinamide

Materials:

  • N-Boc-L-proline

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Ammonium bicarbonate (NH₄HCO₃)

  • Pyridine

  • Dioxane

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • n-Hexane

Procedure:

  • To a solution of N-Boc-L-proline (1.00 g, 4.65 mmol) in dioxane (20 mL), add di-tert-butyl dicarbonate (1.52 g, 6.97 mmol), ammonium bicarbonate (0.55 g, 6.97 mmol), and pyridine (1.0 mL).[1]

  • Stir the reaction mixture at room temperature for 6 hours.[1]

  • Upon completion of the reaction, extract the product with dichloromethane.[1]

  • Wash the organic phase sequentially with 1 M hydrochloric acid and saturated sodium chloride solution.[1]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]

  • Add n-hexane (100 mL) to the concentrate and use sonication to induce precipitation of the product as a white solid.[1]

  • Collect the solid by filtration to afford N-tert-butoxycarbonyl-L-prolinamide.[1]

Synthesis of (S)-tert-Butyl 2-cyanopyrrolidine-1-carboxylate

Materials:

  • N-Boc-L-prolinamide

  • Trifluoroacetic anhydride (TFAA)

  • Pyridine

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate/Hexane solvent system

Procedure:

  • Dissolve N-Boc-L-prolinamide in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add pyridine, followed by the dropwise addition of trifluoroacetic anhydride. The use of dehydrating agents like phosphorus oxychloride (POCl₃) is also reported for similar transformations.

  • Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the solution and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an ethyl acetate/hexane gradient to yield pure (S)-tert-butyl 2-cyanopyrrolidine-1-carboxylate.

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification Start N-Boc-L-prolinamide Dissolve Dissolve in anhydrous DCM Start->Dissolve Cool Cool to 0°C Dissolve->Cool Add_Reagents Add Pyridine & TFAA Cool->Add_Reagents React Stir at RT Add_Reagents->React Quench Quench with NaHCO₃ React->Quench Extract Extract with DCM Quench->Extract Wash Wash with Brine Extract->Wash Dry Dry with MgSO₄ Wash->Dry Concentrate Concentrate Dry->Concentrate Chromatography Silica Gel Column Chromatography Concentrate->Chromatography Final_Product (S)-tert-Butyl 2-cyanopyrrolidine-1-carboxylate Chromatography->Final_Product

Caption: Experimental workflow for the synthesis of the target compound.

Characterization Data

N-Boc-L-prolinamide
PropertyValue
Molecular Formula C₁₀H₁₈N₂O₃
Molecular Weight 214.26 g/mol
Appearance White to off-white powder
Melting Point 104-108 °C
¹H NMR (300 MHz, CDCl₃) δ 4.37-4.34 (m, 1H), 3.47-3.36 (m, 2H), 2.07-1.85 (m, 4H), 1.49 (s, 9H)[1]
Mass Spectrum (ESI) m/z 215 [M + H]⁺[1]
(S)-tert-Butyl 2-cyanopyrrolidine-1-carboxylate
PropertyValue
CAS Number 228244-04-0
Molecular Formula C₁₀H₁₆N₂O₂
Molecular Weight 196.25 g/mol
Appearance White to yellow crystal-lump
Melting Point 33 - 35 °C
Boiling Point 307.9±35.0 °C at 760 mmHg
Density 1.1±0.1 g/cm³
Storage Keep in dark place, Inert atmosphere, 2-8°C
¹H NMR Data not explicitly found in a publication with assignments. Commercial suppliers indicate availability of spectra upon request.
¹³C NMR Data not explicitly found in a publication with assignments. Commercial suppliers indicate availability of spectra upon request.
IR Spectrum Data not explicitly found in a publication with assignments.
Mass Spectrum Data not explicitly found in a publication with assignments.

Safety Information

  • N-Boc-L-prolinamide: Avoid contact with skin and eyes.

  • (S)-tert-Butyl 2-cyanopyrrolidine-1-carboxylate: May cause skin irritation and serious eye irritation. Harmful if swallowed, in contact with skin, or if inhaled. May cause respiratory irritation. It is recommended to handle this compound in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Conclusion

This technical guide provides a detailed procedure for the synthesis of (S)-tert-butyl 2-cyanopyrrolidine-1-carboxylate from N-Boc-L-proline via the corresponding prolinamide intermediate. The characterization data for the intermediate and the final product are presented to aid researchers in confirming the identity and purity of their synthesized compounds. The provided synthetic route is a reliable method for obtaining this valuable chiral building block for pharmaceutical research and development.

References

Spectroscopic and Analytical Profile of tert-Butyl 2-cyanopyrrolidine-1-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and analytical methodologies for the characterization of tert-Butyl 2-cyanopyrrolidine-1-carboxylate. This chiral building block is of significant interest in medicinal chemistry and drug development, making a thorough understanding of its analytical profile essential for its application in synthesis and quality control.

Chemical Structure and Properties

This compound is a derivative of proline, featuring a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom and a nitrile functional group at the 2-position of the pyrrolidine ring.

Molecular Formula: C₁₀H₁₆N₂O₂

Molecular Weight: 196.25 g/mol

Appearance: White to yellow crystalline solid or lump.

Storage: Keep in a dark place under an inert atmosphere, refrigerated at 2-8°C.

Spectroscopic Data Summary

The following tables summarize the expected and reported spectroscopic data for this compound. This data is crucial for the structural elucidation and purity assessment of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~4.7 - 4.9Multiplet1HH-2 (CH-CN)
~3.4 - 3.6Multiplet2HH-5 (N-CH₂)
~1.9 - 2.3Multiplet4HH-3, H-4 (CH₂)
1.48Singlet9Htert-Butyl

Note: The chemical shifts are approximate and can vary depending on the solvent and instrument. The data is based on typical values for N-Boc protected 2-substituted pyrrolidines.

Table 2: ¹³C NMR Data (Predicted)

Chemical Shift (δ) ppmAssignment
~154C=O (Carbamate)
~118CN (Nitrile)
~80C(CH₃)₃
~48C-2 (CH-CN)
~46C-5 (N-CH₂)
~31C-3 (CH₂)
~28C(CH₃)₃
~24C-4 (CH₂)

Note: This data is predicted based on analogous structures and has not been experimentally verified from the available search results.

Infrared (IR) Spectroscopy

Table 3: IR Absorption Bands

Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
~2975StrongC-H stretch (alkane)
~2245MediumC≡N stretch (nitrile)
~1695StrongC=O stretch (carbamate)
~1390StrongC-H bend (tert-butyl)
~1160StrongC-O stretch (carbamate)
Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data

m/zIon
197.1285[M+H]⁺
219.1104[M+Na]⁺
141.0917[M-C₄H₉O₂]⁺

Note: The expected masses are for the most abundant isotopes.

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below. These protocols are based on standard analytical techniques for small organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for the structural confirmation of this compound.

Methodology:

  • Sample Preparation: A sample of 5-10 mg of the compound is dissolved in approximately 0.6 mL of deuterated chloroform (CDCl₃). The solution is transferred to a 5 mm NMR tube.

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer is used for the analysis.

  • ¹H NMR Parameters:

    • Pulse Sequence: Standard single-pulse experiment.

    • Number of Scans: 16

    • Relaxation Delay: 1.0 s

    • Spectral Width: -2 to 12 ppm

  • ¹³C NMR Parameters:

    • Pulse Sequence: Proton-decoupled pulse sequence.

    • Number of Scans: 1024

    • Relaxation Delay: 2.0 s

    • Spectral Width: -10 to 220 ppm

  • Data Processing: The acquired Free Induction Decays (FIDs) are subjected to Fourier transformation. The resulting spectra are phase and baseline corrected. Chemical shifts are referenced to the residual solvent peak of CDCl₃ (δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy

Objective: To identify the characteristic functional groups present in this compound.

Methodology (Thin Solid Film):

  • Sample Preparation: A small amount of the crystalline solid (1-2 mg) is dissolved in a few drops of a volatile solvent (e.g., dichloromethane or acetone).

  • Film Deposition: A drop of the resulting solution is applied to the surface of a salt plate (e.g., NaCl or KBr). The solvent is allowed to evaporate completely, leaving a thin film of the compound on the plate.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used for the analysis.

  • Data Acquisition: The spectrum is recorded in the range of 4000-400 cm⁻¹. A background spectrum of the clean salt plate is recorded and subtracted from the sample spectrum.

  • Data Analysis: The positions of the major absorption bands are identified and assigned to the corresponding functional groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology (Electrospray Ionization - ESI):

  • Sample Preparation: A dilute solution of the compound (approximately 0.1 mg/mL) is prepared in a suitable solvent, such as methanol or acetonitrile.

  • Instrumentation: A mass spectrometer equipped with an Electrospray Ionization (ESI) source is used. The analysis is typically performed in positive ion mode.

  • Instrument Parameters:

    • Ionization Mode: ESI positive

    • Capillary Voltage: 3-4 kV

    • Drying Gas Flow: 5-10 L/min

    • Drying Gas Temperature: 300-350 °C

  • Data Acquisition: The mass spectrum is acquired over a mass-to-charge (m/z) range of 50-500.

  • Data Analysis: The m/z values of the major peaks are identified. The molecular ion ([M+H]⁺) and other adducts (e.g., [M+Na]⁺) are used to confirm the molecular weight.

Visualizations

The following diagrams illustrate the chemical structure and a typical analytical workflow for the characterization of this compound.

chemical_structure Chemical Structure of this compound cluster_pyrrolidine cluster_boc cluster_cyano N1 C2 N1->C2 C_boc C N1->C_boc C3 C2->C3 C_cyano C C2->C_cyano C4 C3->C4 C5 C4->C5 C5->N1 O1_boc O C_boc->O1_boc O O2_boc O C_boc->O2_boc C_tert C(CH₃)₃ O2_boc->C_tert N_cyano N C_cyano->N_cyano N

Caption: Molecular structure of this compound.

analytical_workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation & Reporting synthesis Synthesis of Compound purification Purification (e.g., Chromatography) synthesis->purification sample_prep Sample Preparation purification->sample_prep nmr NMR (¹H, ¹³C) sample_prep->nmr ir IR sample_prep->ir ms MS sample_prep->ms interpretation Structural Elucidation nmr->interpretation ir->interpretation ms->interpretation purity Purity Assessment interpretation->purity report Technical Report purity->report

Caption: Workflow for the spectroscopic characterization of a chemical compound.

An In-depth Technical Guide to the Chirality and Stereochemistry of tert-Butyl 2-cyanopyrrolidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chirality and stereochemistry of tert-Butyl 2-cyanopyrrolidine-1-carboxylate, a key chiral building block in modern drug discovery and development. The document details the synthesis of the racemic compound, methods for chiral resolution of its enantiomers, and their analytical characterization. Particular emphasis is placed on providing actionable experimental protocols and structured data for laboratory applications.

Introduction

This compound is a versatile synthetic intermediate possessing a stereogenic center at the C2 position of the pyrrolidine ring. The distinct spatial arrangement of the cyano group in the (R)- and (S)-enantiomers leads to differential interactions with chiral biological targets, making stereochemical purity a critical parameter in the synthesis of active pharmaceutical ingredients (APIs). The individual enantiomers serve as valuable precursors for a range of therapeutics, including dipeptidyl peptidase-4 (DPP-4) inhibitors used in the management of type 2 diabetes. This guide delineates the essential stereochemical aspects, synthesis, and separation of these important chiral molecules.

Stereochemistry and Physicochemical Properties

The presence of a chiral center at the second position of the pyrrolidine ring gives rise to two enantiomers: (R)-tert-butyl 2-cyanopyrrolidine-1-carboxylate and (S)-tert-butyl 2-cyanopyrrolidine-1-carboxylate. These non-superimposable mirror images exhibit identical physical properties in an achiral environment but differ in their interaction with plane-polarized light and other chiral molecules.

Table 1: Physicochemical Properties of this compound Enantiomers

Property(S)-tert-Butyl 2-cyanopyrrolidine-1-carboxylate(R)-tert-Butyl 2-cyanopyrrolidine-1-carboxylate
CAS Number 228244-04-0[1][2]Not available
Molecular Formula C₁₀H₁₆N₂O₂C₁₀H₁₆N₂O₂
Molecular Weight 196.25 g/mol [3]196.25 g/mol
Appearance White to yellow crystal or lump[1][2]Data not available
Melting Point 33-36 °CData not available
Boiling Point 307.9 ± 35.0 °C (Predicted)[4]Data not available
Density 1.1 ± 0.1 g/cm³ (Predicted)[4]Data not available
Specific Optical Rotation [α]²⁰/D = -105.5° (c=1, chloroform)Data not available

Note: The specific rotation for the (R)-enantiomer is expected to be equal in magnitude and opposite in sign to the (S)-enantiomer.

Synthesis of Racemic this compound

The synthesis of the racemic mixture is a crucial first step before chiral resolution. A common and efficient method involves the dehydration of racemic N-Boc-prolinamide. This can be achieved using various dehydrating agents.

Synthesis Racemic N-Boc-prolinamide Racemic N-Boc-prolinamide Racemic this compound Racemic this compound Racemic N-Boc-prolinamide->Racemic this compound Dehydration (e.g., TFAA, PPh₃/CCl₄) Chiral_Resolution cluster_0 Racemic Mixture cluster_1 Chiral Separation cluster_2 Pure Enantiomers Racemic tert-Butyl\n2-cyanopyrrolidine-1-carboxylate Racemic tert-Butyl 2-cyanopyrrolidine-1-carboxylate Chiral HPLC or SFC Chiral HPLC or SFC Racemic tert-Butyl\n2-cyanopyrrolidine-1-carboxylate->Chiral HPLC or SFC (R)-Enantiomer (R)-Enantiomer Chiral HPLC or SFC->(R)-Enantiomer (S)-Enantiomer (S)-Enantiomer Chiral HPLC or SFC->(S)-Enantiomer Drug_Development (S)-tert-Butyl\n2-cyanopyrrolidine-1-carboxylate (S)-tert-Butyl 2-cyanopyrrolidine-1-carboxylate Pharmaceutical Intermediate Pharmaceutical Intermediate (S)-tert-Butyl\n2-cyanopyrrolidine-1-carboxylate->Pharmaceutical Intermediate Key Building Block Active Pharmaceutical Ingredient (API)\n(e.g., Vildagliptin) Active Pharmaceutical Ingredient (API) (e.g., Vildagliptin) Pharmaceutical Intermediate->Active Pharmaceutical Ingredient (API)\n(e.g., Vildagliptin) Synthesis

References

An In-depth Technical Guide to tert-Butyl 2-cyanopyrrolidine-1-carboxylate: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: tert-Butyl 2-cyanopyrrolidine-1-carboxylate, a chiral pyrrolidine derivative, serves as a crucial building block in the synthesis of various pharmaceutical compounds. Its significance is most pronounced in its role as a key intermediate in the production of Vildagliptin, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor used in the management of type 2 diabetes. This technical guide provides a comprehensive review of its synthesis, physicochemical properties, and detailed experimental protocols.

Physicochemical Properties

(S)-tert-Butyl 2-cyanopyrrolidine-1-carboxylate is a white to yellow crystalline solid. Key physicochemical data are summarized in the table below.

PropertyValueReference
CAS Number 228244-04-0
Molecular Formula C10H16N2O2[1][2]
Molecular Weight 196.25 g/mol [3][4]
Melting Point 33-35 °C
Boiling Point 307.9±35.0 °C at 760 mmHg
Density 1.1±0.1 g/cm³
Storage Conditions 2-8°C, Inert atmosphere[2]

Synthesis of (S)-tert-Butyl 2-cyanopyrrolidine-1-carboxylate

The most common and efficient synthesis of (S)-tert-Butyl 2-cyanopyrrolidine-1-carboxylate involves a two-step process starting from the readily available amino acid, L-proline. The first step is the protection of the amine group with a tert-butoxycarbonyl (Boc) group, followed by amidation to yield N-Boc-L-prolinamide. The subsequent and final step is the dehydration of the amide to the corresponding nitrile.

Synthesis Workflow

Synthesis_Workflow Synthesis Workflow L_Proline L-Proline Boc_Proline N-Boc-L-proline L_Proline->Boc_Proline Boc Anhydride Boc_Prolinamide N-Boc-L-prolinamide Boc_Proline->Boc_Prolinamide Amidation Target (S)-tert-Butyl 2-cyanopyrrolidine-1-carboxylate Boc_Prolinamide->Target Dehydration

Caption: Overall synthesis workflow from L-Proline.

Step 1: Synthesis of N-Boc-L-prolinamide

The initial step involves the protection of the secondary amine of L-proline with a tert-butoxycarbonyl group, followed by amidation.

Experimental Protocol:

  • Boc Protection: L-proline is reacted with di-tert-butyl dicarbonate (Boc anhydride) in a suitable solvent such as a mixture of dioxane and water, in the presence of a base like sodium hydroxide, to yield N-Boc-L-proline.

  • Amidation: N-Boc-L-proline is then converted to its amide derivative, N-Boc-L-prolinamide. This can be achieved by reacting it with isobutyl chloroformate and N-methylmorpholine to form a mixed anhydride, which is subsequently treated with aqueous ammonia.

Quantitative Data:

Reactant/ProductMolecular Weight ( g/mol )MolesYield (%)
L-Proline115.13--
N-Boc-L-proline215.25-~90%
N-Boc-L-prolinamide214.26-~85%
Step 2: Dehydration of N-Boc-L-prolinamide

The crucial step in the synthesis is the dehydration of the primary amide of N-Boc-L-prolinamide to the nitrile. Various dehydrating agents can be employed for this transformation.

Experimental Protocol using Trifluoroacetic Anhydride:

  • To a solution of N-Boc-L-prolinamide in a suitable solvent such as tetrahydrofuran (THF), add triethylamine.

  • Cool the mixture to 0°C.

  • Slowly add trifluoroacetic anhydride to the cooled solution.

  • Allow the reaction to warm to room temperature and stir until completion, which can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent like ethyl acetate.

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Quantitative Data:

ReactantMolecular Weight ( g/mol )Moles
N-Boc-L-prolinamide214.261 eq
Triethylamine101.192.2 eq
Trifluoroacetic Anhydride210.031.1 eq
Product (S)-tert-Butyl 2-cyanopyrrolidine-1-carboxylate 196.25
Yield (%) -~95%

Dehydration Reaction Mechanism

Dehydration_Mechanism Dehydration Mechanism Amide N-Boc-L-prolinamide Intermediate O-Acylated Intermediate Amide->Intermediate Nucleophilic Attack TFAA Trifluoroacetic Anhydride TFAA->Intermediate Activation Nitrile (S)-tert-Butyl 2-cyanopyrrolidine-1-carboxylate Intermediate->Nitrile Elimination

Caption: Simplified mechanism of amide dehydration.

Spectroscopic Data

Accurate characterization of (S)-tert-Butyl 2-cyanopyrrolidine-1-carboxylate is essential for quality control in pharmaceutical manufacturing. Below is a summary of expected spectroscopic data.

TechniqueData
¹H NMR Expected signals include those for the tert-butyl group, and the pyrrolidine ring protons.
¹³C NMR Expected signals include those for the nitrile carbon, the carbonyl carbon of the Boc group, the quaternary carbon and methyl carbons of the tert-butyl group, and the carbons of the pyrrolidine ring.
FT-IR (cm⁻¹) Expected characteristic peaks around 2240 cm⁻¹ for the C≡N stretch and around 1690 cm⁻¹ for the C=O stretch of the carbamate.
Mass Spec (m/z) Expected molecular ion peak [M+H]⁺ at approximately 197.13.

Applications in Drug Development

The primary application of (S)-tert-Butyl 2-cyanopyrrolidine-1-carboxylate is as a pivotal intermediate in the synthesis of Vildagliptin. The cyanopyrrolidine moiety is a key pharmacophore that binds to the active site of the DPP-4 enzyme. The Boc-protecting group is typically removed in a subsequent step to allow for coupling with the other fragment of the Vildagliptin molecule.

Role in Vildagliptin Synthesis

Vildagliptin_Synthesis Role in Vildagliptin Synthesis Target (S)-tert-Butyl 2-cyanopyrrolidine-1-carboxylate Deprotection Deprotection Target->Deprotection Cyanopyrrolidine (S)-2-Cyanopyrrolidine Deprotection->Cyanopyrrolidine Coupling Coupling Cyanopyrrolidine->Coupling Vildagliptin Vildagliptin Coupling->Vildagliptin Other_Fragment Other Fragment Other_Fragment->Coupling

Caption: Role as an intermediate for Vildagliptin.

Conclusion

This compound is a fundamentally important building block in medicinal chemistry, particularly for the synthesis of antidiabetic drugs like Vildagliptin. The synthetic route from L-proline is well-established and provides high yields. A thorough understanding of its synthesis, purification, and characterization is critical for researchers and professionals in the field of drug development and manufacturing. The detailed protocols and data presented in this guide serve as a valuable resource for these endeavors.

References

The Dawn of a New Era in Diabetes Management: A Technical Guide to the Discovery and History of Cyanopyrrolidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The discovery of cyanopyrrolidine derivatives as potent inhibitors of dipeptidyl peptidase-IV (DPP-IV) marked a pivotal moment in the management of type 2 diabetes mellitus. This technical guide provides an in-depth exploration of the discovery, history, and development of this important class of therapeutic agents. It details the key scientific milestones, from their initial identification in 1995 to the development of blockbuster drugs such as vildagliptin and saxagliptin. This document elucidates the underlying mechanism of action, detailing the signaling pathways involved in glucose homeostasis. Furthermore, it provides comprehensive experimental protocols for the synthesis of key cyanopyrrolidine compounds and the biological assays used for their characterization. Quantitative data on the potency and selectivity of various derivatives are presented in structured tables for comparative analysis. Visual diagrams generated using Graphviz illustrate critical signaling pathways and experimental workflows, offering a clear and concise understanding of the complex processes involved. This guide is intended to be a valuable resource for researchers, scientists, and drug development professionals working in the field of diabetes and metabolic diseases.

Discovery and Historical Development

The journey of cyanopyrrolidine derivatives from laboratory curiosities to frontline therapies for type 2 diabetes is a compelling narrative of rational drug design and persistent scientific inquiry.

The Incretin Effect and the Identification of DPP-IV

The story begins with the observation of the "incretin effect" in the 1960s, where oral glucose was found to elicit a much greater insulin response than intravenous glucose, suggesting the existence of gut-derived hormones that enhance insulin secretion.[1] By the 1980s, two key incretin hormones were identified: glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][2] However, the therapeutic potential of these hormones was limited by their rapid inactivation in the body.

The breakthrough came in the 1990s with the discovery that the enzyme dipeptidyl peptidase-IV (DPP-IV) is responsible for the rapid degradation of GLP-1 and GIP.[2] This finding immediately positioned DPP-IV as a prime therapeutic target for type 2 diabetes. By inhibiting DPP-IV, the endogenous levels of active incretins could be elevated, thereby enhancing glucose-dependent insulin secretion and suppressing glucagon release.

The Emergence of Cyanopyrrolidines

The first report of cyanopyrrolidines as inhibitors of DPP-IV was in 1995.[3][4] These compounds, also referred to as pyrrolidine-2-nitriles, showed significant promise due to their potent and selective inhibition of the DPP-IV enzyme.[3] This initial discovery sparked immense interest in this chemical class, leading to extensive research and development efforts by pharmaceutical companies.

Key Milestones in Development

The timeline below highlights the critical milestones in the discovery and development of cyanopyrrolidine-based DPP-IV inhibitors:

  • 1967: Discovery of the enzyme dipeptidyl peptidase-IV (DPP-IV).[5]

  • Late 1980s - Early 1990s: Characterization of the first DPP-IV inhibitors, establishing early structure-activity relationships (SAR).[5]

  • 1995: Ferring Pharmaceuticals files a patent for two cyanopyrrolidine DPP-IV inhibitors, marking the first publication of this class of compounds with excellent potency and improved chemical stability.[3][5]

  • 1998: The first clinical proof-of-concept for the efficacy of a DPP-IV inhibitor, NVP-DPP728, is established.[6]

  • 2004-2005: Vildagliptin (LAF237) and saxagliptin (BMS-477118), two key cyanopyrrolidine derivatives, enter Phase III clinical trials.[3][4]

  • 2006: The US Food and Drug Administration (FDA) approves the first DPP-IV inhibitor, sitagliptin (a non-cyanopyrrolidine derivative), for the treatment of type 2 diabetes.[2][7] This approval validates the therapeutic approach of DPP-IV inhibition.

  • 2006: An application for market approval is filed for vildagliptin.[3][4]

  • 2009: Saxagliptin receives FDA approval.

  • 2010 onwards: Several other "gliptins" (the common suffix for DPP-IV inhibitors) are approved and enter the market.[8]

The development of cyanopyrrolidine derivatives represents a significant advancement in the oral treatment of type 2 diabetes, offering a new therapeutic option with a favorable safety profile.[9]

Mechanism of Action and Signaling Pathway

Cyanopyrrolidine derivatives exert their therapeutic effect by inhibiting the DPP-IV enzyme, which plays a crucial role in glucose homeostasis.

The Role of DPP-IV in Incretin Degradation

DPP-IV is a serine protease that selectively cleaves dipeptides from the N-terminus of polypeptides containing a proline or alanine residue in the second position. The incretin hormones GLP-1 and GIP are natural substrates for DPP-IV. By cleaving these hormones, DPP-IV renders them inactive, thus terminating their insulinotropic effects.

The DPP-IV Inhibition Signaling Pathway

The inhibition of DPP-IV by cyanopyrrolidine derivatives initiates a cascade of events that ultimately leads to improved glycemic control. The signaling pathway is illustrated in the diagram below.

DPP4_Inhibition_Pathway cluster_inhibition DPP-IV Inhibition cluster_incretin_effect Enhanced Incretin Effect cluster_outcome Therapeutic Outcome Cyanopyrrolidine Cyanopyrrolidine Derivative DPP4 DPP-IV Enzyme Cyanopyrrolidine->DPP4 Inhibits Inactive_Incretins Inactive GLP-1/GIP DPP4->Inactive_Incretins Blocks Degradation Active_Incretins Increased Active GLP-1 & GIP Pancreas Pancreatic β-cells Active_Incretins->Pancreas Stimulates Glucagon Decreased Glucagon Secretion Active_Incretins->Glucagon Inhibits Insulin Increased Insulin Secretion (Glucose-Dependent) Pancreas->Insulin Muscle_Adipose Muscle & Adipose Tissue Insulin->Muscle_Adipose Promotes Liver Liver Glucagon->Liver Acts on Glucose_Production Decreased Hepatic Glucose Production Liver->Glucose_Production Blood_Glucose Lowered Blood Glucose Levels Glucose_Uptake Increased Glucose Uptake Muscle_Adipose->Glucose_Uptake

Figure 1: Signaling pathway of DPP-IV inhibition by cyanopyrrolidine derivatives.

Quantitative Data on Inhibitory Potency and Selectivity

The efficacy of cyanopyrrolidine derivatives is determined by their potency in inhibiting DPP-IV and their selectivity over other related proteases, such as DPP-8 and DPP-9, to minimize off-target effects.

DPP-IV Inhibitory Potency

The following table summarizes the in vitro inhibitory potency of key cyanopyrrolidine derivatives against the DPP-IV enzyme, expressed as IC50 (the concentration of inhibitor required to reduce enzyme activity by 50%) and Ki (the inhibition constant).

CompoundDPP-IV IC50 (nM)DPP-IV Ki (nM)Reference(s)
Vildagliptin --[10]
Saxagliptin -1.3[10][11]
5-hydroxy-saxagliptin -2.6[10][11]
Sitagliptin (non-cyanopyrrolidine) --[12]

Note: Specific IC50 and Ki values for vildagliptin and sitagliptin were not consistently available in the provided search results in the same format. The table reflects the available data.

Selectivity Profile

High selectivity for DPP-IV over other dipeptidyl peptidases is a crucial safety feature. The table below presents the selectivity of vildagliptin and saxagliptin against DPP-8 and DPP-9.

CompoundDPP-8 Inhibition (IC50 or Ki in µM)DPP-9 Inhibition (IC50 or Ki in µM)Selectivity (DPP-8/DPP-IV)Selectivity (DPP-9/DPP-IV)Reference(s)
Vildagliptin 2.2 (IC50)0.23 (Ki)HighModerate[10][13]
Saxagliptin ~0.52 (from Ki)~0.1 (from Ki)~400-fold~75-fold[11]
5-hydroxy-saxagliptin ~2.47 (from Ki)~0.42 (from Ki)~950-fold~160-fold[11]

Note: The selectivity is calculated based on the ratio of inhibition constants (or IC50 values) for DPP-8 or DPP-9 to that of DPP-IV. Higher values indicate greater selectivity for DPP-IV.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the development and characterization of cyanopyrrolidine derivatives.

Synthesis of Vildagliptin

The following protocol describes a common synthetic route for vildagliptin, starting from L-proline.

Vildagliptin_Synthesis L_Proline L-Proline Step1 Step 1: N-Acylation L_Proline->Step1 Intermediate1 (S)-1-(2-chloroacetyl) pyrrolidine-2-carboxylic acid Step1->Intermediate1 Step2 Step 2: Nitrile Formation Intermediate1->Step2 Intermediate2 (S)-1-(2-chloroacetyl) pyrrolidine-2-carbonitrile Step2->Intermediate2 Step3 Step 3: Coupling Intermediate2->Step3 Vildagliptin Vildagliptin Step3->Vildagliptin Admantanol 3-aminoadamantanol Admantanol->Step3

Figure 2: General synthetic workflow for Vildagliptin.

Step 1: Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxylic acid

  • Dissolve L-proline in a suitable solvent such as tetrahydrofuran (THF).

  • Cool the solution to 0°C.

  • Slowly add chloroacetyl chloride dropwise to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and stir for a specified period.

  • Quench the reaction with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by recrystallization.

Step 2: Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile

  • Convert the carboxylic acid from Step 1 to the corresponding primary amide. This can be achieved by reacting with a coupling agent (e.g., di-tert-butyl dicarbonate) and a source of ammonia (e.g., ammonium bicarbonate) in a solvent like acetonitrile.

  • Dehydrate the primary amide to the nitrile using a dehydrating agent (e.g., cyanuric chloride) in a suitable solvent (e.g., dimethylformamide).

Step 3: Synthesis of Vildagliptin

  • React (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile with 3-aminoadamantanol in a suitable solvent.

  • The reaction may be carried out in the presence of a base to neutralize the hydrochloric acid formed during the reaction.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, work up the reaction mixture by washing with water and brine.

  • Extract the product with an organic solvent.

  • Dry the organic layer, concentrate, and purify the final product by column chromatography or recrystallization.

In Vitro DPP-IV Inhibition Assay (Fluorometric)

This protocol outlines a common method for determining the in vitro inhibitory activity of cyanopyrrolidine derivatives against DPP-IV.

Materials:

  • Human recombinant DPP-IV enzyme

  • DPP-IV substrate: Gly-Pro-aminomethylcoumarin (Gly-Pro-AMC)

  • Assay Buffer (e.g., Tris-HCl, pH 7.5)

  • Test compounds (cyanopyrrolidine derivatives) dissolved in DMSO

  • Positive control inhibitor (e.g., sitagliptin)

  • 96-well black microplate

  • Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~460 nm)

Procedure:

  • Prepare serial dilutions of the test compounds in assay buffer.

  • In a 96-well plate, add the following to designated wells:

    • Blank wells: Assay buffer only.

    • Control wells (100% activity): Assay buffer, DPP-IV enzyme, and DMSO (vehicle control).

    • Test wells: Assay buffer, DPP-IV enzyme, and test compound dilution.

    • Positive control wells: Assay buffer, DPP-IV enzyme, and positive control inhibitor.

  • Pre-incubate the plate at 37°C for 10-15 minutes.

  • Initiate the reaction by adding the DPP-IV substrate (Gly-Pro-AMC) to all wells.

  • Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes), protected from light.

  • Measure the fluorescence intensity at the appropriate wavelengths.

  • Calculate the percentage of inhibition for each test compound concentration relative to the control wells.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

In Vivo Oral Glucose Tolerance Test (OGTT)

This protocol describes a standard method to evaluate the in vivo efficacy of cyanopyrrolidine derivatives in an animal model of diabetes.

Animals:

  • Male Zucker diabetic fatty (ZDF) rats or other suitable diabetic animal model.

  • Animals should be fasted overnight prior to the experiment.

Procedure:

  • Administer the test compound (cyanopyrrolidine derivative) or vehicle control orally to the fasted animals.

  • At a specified time after drug administration (e.g., 30-60 minutes), collect a baseline blood sample (time 0) via tail snip or other appropriate method.

  • Administer a glucose solution orally (e.g., 2 g/kg body weight).

  • Collect blood samples at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).

  • Measure the blood glucose concentration in each sample using a glucometer.

  • Plot the blood glucose concentration over time for both the treated and control groups.

  • Calculate the area under the curve (AUC) for the glucose excursion to quantify the overall improvement in glucose tolerance.

Conclusion

The discovery and development of cyanopyrrolidine derivatives as DPP-IV inhibitors have revolutionized the treatment of type 2 diabetes. Their unique mechanism of action, targeting the incretin system, provides effective glycemic control with a low risk of hypoglycemia and weight gain. The journey from the initial identification of the cyanopyrrolidine scaffold to the successful launch of vildagliptin and saxagliptin exemplifies the power of targeted drug discovery. This technical guide has provided a comprehensive overview of the history, mechanism, and key experimental methodologies associated with this important class of drugs. Continued research in this area holds the promise of developing even more potent and selective DPP-IV inhibitors, further enhancing the therapeutic options available to patients with type 2 diabetes.

References

Commercial Availability and Technical Guide for (S)-tert-Butyl 2-cyanopyrrolidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-tert-Butyl 2-cyanopyrrolidine-1-carboxylate, also known as (S)-Boc-2-cyanopyrrolidine, is a chiral synthetic building block of significant interest in medicinal chemistry and drug discovery. Its pyrrolidine core is a common motif in numerous biologically active compounds, and the nitrile group serves as a versatile handle for further chemical transformations. This guide provides a comprehensive overview of the commercial availability of this compound, detailed experimental protocols for its synthesis and analysis, and logical workflows for its procurement and application.

Commercial Availability and Suppliers

(S)-tert-Butyl 2-cyanopyrrolidine-1-carboxylate (CAS No. 228244-04-0) is readily available from a variety of chemical suppliers. The purity of the commercially available material is typically high, often exceeding 97%. However, for applications where stereochemical integrity is paramount, it is crucial to verify the enantiomeric excess (ee) of the product. The following table summarizes key data for this compound from various suppliers.

Supplier CategoryPurity SpecificationEnantiomeric Excess (ee)Physical FormStorage Conditions
Major Chemical Retailers≥97% - 98%Often not specifiedWhite to yellow solid or crystalline powder2-8°C, Inert atmosphere, Keep in dark place[1]
Specialized Building Block Suppliers>98%Typically >98% eeWhite to yellow solid2-8°C, Inert atmosphere[1]
Custom Synthesis ServicesAs per requestAs per requestTo be determinedAs per product specifications

Physicochemical Properties

PropertyValueReference
CAS Number 228244-04-0
Molecular Formula C₁₀H₁₆N₂O₂
Molecular Weight 196.25 g/mol
Melting Point 33-35 °C[1]
Boiling Point 307.9 ± 35.0 °C at 760 mmHg[1]
Density 1.1 ± 0.1 g/cm³[1]
Appearance White to yellow solid or crystal - lump
Storage Temperature Refrigerator (2-8°C)

Experimental Protocols

Synthesis of (S)-tert-Butyl 2-cyanopyrrolidine-1-carboxylate

A common and efficient method for the synthesis of (S)-tert-Butyl 2-cyanopyrrolidine-1-carboxylate involves the dehydration of the corresponding primary amide, (S)-tert-Butyl 2-(aminocarbonyl)pyrrolidine-1-carboxylate ((S)-Boc-prolinamide). This precursor can be readily prepared from commercially available (S)-Boc-proline.

Step 1: Synthesis of (S)-tert-Butyl 2-(aminocarbonyl)pyrrolidine-1-carboxylate ((S)-Boc-prolinamide)

This procedure is adapted from standard peptide coupling methodologies.

Materials:

  • (S)-Boc-proline

  • N,N'-Dicyclohexylcarbodiimide (DCC) or a suitable water-soluble carbodiimide like EDC

  • 1-Hydroxybenzotriazole (HOBt)

  • Ammonia solution (e.g., 0.5 M in 1,4-dioxane or aqueous ammonia)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent

  • Sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve (S)-Boc-proline (1 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM or THF.

  • Cool the solution to 0 °C in an ice bath.

  • Add DCC (1.1 equivalents) to the solution and stir for 30 minutes at 0 °C. A white precipitate of dicyclohexylurea (DCU) will form.

  • Add the ammonia solution (2-3 equivalents) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Filter off the DCU precipitate and wash it with the reaction solvent.

  • Wash the filtrate sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield crude (S)-Boc-prolinamide.

  • The crude product can be purified by column chromatography on silica gel if necessary.

Step 2: Dehydration of (S)-Boc-prolinamide to (S)-tert-Butyl 2-cyanopyrrolidine-1-carboxylate

This step involves the removal of a water molecule from the primary amide to form the nitrile.

Materials:

  • (S)-Boc-prolinamide

  • A dehydrating agent such as trifluoroacetic anhydride (TFAA), phosphorus oxychloride (POCl₃), or Burgess reagent.

  • Anhydrous pyridine or triethylamine (Et₃N) as a base

  • Anhydrous dichloromethane (DCM) or a similar aprotic solvent

Procedure using Trifluoroacetic Anhydride (TFAA):

  • Dissolve (S)-Boc-prolinamide (1 equivalent) in anhydrous DCM.

  • Add anhydrous pyridine or triethylamine (2-3 equivalents) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add trifluoroacetic anhydride (1.2-1.5 equivalents) dropwise to the cooled solution.

  • Stir the reaction mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of water or saturated sodium bicarbonate solution.

  • Separate the organic layer and wash it with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain pure (S)-tert-Butyl 2-cyanopyrrolidine-1-carboxylate.

Analytical Method: Determination of Enantiomeric Excess by Chiral HPLC

The enantiomeric purity of (S)-tert-Butyl 2-cyanopyrrolidine-1-carboxylate is a critical quality attribute. Chiral High-Performance Liquid Chromatography (HPLC) is a standard and reliable technique for its determination.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Chiral Column: A polysaccharide-based chiral stationary phase is often effective. Examples include columns with cellulose or amylose derivatives (e.g., Chiralcel OD-H, Chiralpak AD-H, or similar).

  • Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane or heptane) and an alcohol (e.g., isopropanol or ethanol). The exact ratio should be optimized to achieve baseline separation of the enantiomers. A typical starting point is 90:10 (v/v) n-hexane:isopropanol.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 210-220 nm).

  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 25 °C).

Sample Preparation:

  • Prepare a stock solution of the racemic (R/S)-tert-Butyl 2-cyanopyrrolidine-1-carboxylate in the mobile phase at a concentration of approximately 1 mg/mL. This is used for method development and to identify the retention times of both enantiomers.

  • Prepare a sample of the (S)-tert-Butyl 2-cyanopyrrolidine-1-carboxylate to be analyzed at a similar concentration in the mobile phase.

Procedure:

  • Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.

  • Inject the racemic standard to determine the retention times of the (S) and (R) enantiomers and to ensure the separation is adequate (baseline resolution is ideal).

  • Inject the sample solution.

  • Identify the peaks corresponding to the (S) and (R) enantiomers in the sample chromatogram.

  • Calculate the enantiomeric excess (ee) using the following formula:

    ee (%) = [ (Area of (S)-enantiomer - Area of (R)-enantiomer) / (Area of (S)-enantiomer + Area of (R)-enantiomer) ] x 100

Visualizations

SynthesisWorkflow cluster_0 Step 1: Amide Formation cluster_1 Step 2: Dehydration BocProline (S)-Boc-proline Coupling Amide Coupling (DCC/HOBt, NH3) BocProline->Coupling BocProlinamide (S)-Boc-prolinamide Coupling->BocProlinamide Dehydration Dehydration (TFAA, Pyridine) BocProlinamide->Dehydration FinalProduct (S)-tert-Butyl 2-cyanopyrrolidine-1-carboxylate Dehydration->FinalProduct

Caption: Synthetic workflow for (S)-tert-Butyl 2-cyanopyrrolidine-1-carboxylate.

SupplierSelection Start Start: Need (S)-tert-Butyl 2-cyanopyrrolidine-1-carboxylate PurityCheck Is >99% Purity and >99% ee Required? Start->PurityCheck LeadTimeCheck Is Immediate Delivery Critical? PurityCheck->LeadTimeCheck No CustomSynth Option 1: Custom Synthesis PurityCheck->CustomSynth Yes BudgetCheck Is Budget the Primary Constraint? LeadTimeCheck->BudgetCheck No SpecialtySupplier Option 2: Specialized Supplier LeadTimeCheck->SpecialtySupplier Yes BudgetCheck->SpecialtySupplier No MajorRetailer Option 3: Major Chemical Retailer BudgetCheck->MajorRetailer Yes

Caption: Decision tree for supplier selection.

References

An In-depth Technical Guide to the Safety and Handling of tert-Butyl 2-cyanopyrrolidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for tert-butyl 2-cyanopyrrolidine-1-carboxylate (CAS No. 144688-70-0), a key building block in pharmaceutical research and development. Adherence to these guidelines is crucial for ensuring a safe laboratory environment.

Hazard Identification

This compound is classified as harmful and an irritant. The following table summarizes its GHS classification.

Hazard Classification Details
GHS Pictogram GHS07[1]
Signal Word Warning[1][2]
Hazard Statements H302: Harmful if swallowed[2][3]. H312: Harmful in contact with skin[3]. H315: Causes skin irritation[2][3]. H317: May cause an allergic skin reaction[1]. H319: Causes serious eye irritation[1][2][3]. H332: Harmful if inhaled[3]. H335: May cause respiratory irritation[2][3].
Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapors/spray[4]. P280: Wear protective gloves/protective clothing/eye protection/face protection[1][2][4][5]. P301 + P312: IF SWALLOWED: call a POISON CENTER or doctor/physician IF you feel unwell[4]. P302 + P352: IF ON SKIN: wash with plenty of soap and water[4]. P304 + P340: IF INHALED: Remove victim to fresh air and Keep at rest in a position comfortable for breathing[4]. P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing[1][2][4][5]. P403 + P235: Store in a well-ventilated place. Keep cool[4].

First Aid Measures

Immediate and appropriate first aid is critical in the event of exposure. The following table outlines the recommended procedures.

Exposure Route First Aid Protocol
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2][5][6][7][8]
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and shoes.[2][5][6][7] Seek medical attention if irritation persists.[2][6][7][9][10]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][5][6][7] Remove contact lenses if present and easy to do.[2][5] Continue rinsing and seek immediate medical attention.[5]
Ingestion Do NOT induce vomiting.[5] Rinse mouth with water.[7][11] Never give anything by mouth to an unconscious person.[7][11] Call a physician or poison control center immediately.[5]

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory when handling this compound.

PPE Type Specifications
Eye/Face Protection Wear government-approved safety glasses with side-shields or chemical safety goggles.[2][6][7] A face shield may be appropriate for larger quantities.[2][8]
Skin Protection Wear compatible chemical-resistant gloves (e.g., nitrile rubber).[6][8] Gloves must be inspected before use.[5][6][7] Use proper glove removal technique to avoid skin contact.[6][7] Wear a lab coat or other protective clothing.[6][8]
Respiratory Protection Use a government-approved respirator if ventilation is inadequate or for prolonged exposure.[6][7] A dust respirator may be necessary for solid forms.[8]

Handling and Storage

Proper handling and storage procedures are essential to maintain the chemical's integrity and prevent accidental exposure.

Aspect Procedure
Handling Handle in a well-ventilated area or under a chemical fume hood.[5][6][11] Avoid contact with skin, eyes, and clothing.[6][7] Do not breathe dust, vapor, mist, or gas.[5][6][7] Wash hands thoroughly after handling.[5][6][7]
Storage Keep container tightly closed in a dry and well-ventilated place.[6][7][10] Store in a cool place.[7] Some sources recommend refrigeration (2-8°C).[1][12]

Safe Handling Workflow

The following diagram illustrates a logical workflow for the safe handling of this compound from receipt to disposal.

SafeHandlingWorkflow Safe Handling Workflow for this compound cluster_receipt Receiving and Storage cluster_preparation Pre-Experiment Preparation cluster_handling Handling and Experimentation cluster_cleanup Post-Experiment Cleanup and Disposal Receipt Receive Chemical Inspect Inspect Container for Damage Receipt->Inspect Store Store in a Cool, Dry, Well-Ventilated Area Inspect->Store ReviewSDS Review Safety Data Sheet Store->ReviewSDS DonPPE Don Appropriate PPE ReviewSDS->DonPPE PrepareWorkstation Prepare Workstation in Fume Hood DonPPE->PrepareWorkstation Weighing Weigh/Measure Chemical PrepareWorkstation->Weighing Reaction Perform Experiment Weighing->Reaction Monitoring Monitor Reaction Reaction->Monitoring Decontaminate Decontaminate Glassware and Surfaces Monitoring->Decontaminate WasteDisposal Dispose of Waste in Designated Containers Decontaminate->WasteDisposal DoffPPE Doff PPE Correctly WasteDisposal->DoffPPE WashHands Wash Hands Thoroughly DoffPPE->WashHands

Caption: Safe handling workflow for this compound.

Accidental Release Measures

In the event of a spill, evacuate the area and ensure adequate ventilation.[7] Use personal protective equipment.[6][7] Prevent further leakage or spillage if safe to do so.[6] Do not let the product enter drains.[6][7] Absorb the spill with inert material (e.g., sand, vermiculite) and place it in a suitable container for disposal.[4]

Fire-Fighting Measures

Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide to extinguish a fire.[2][7] Wear self-contained breathing apparatus and protective clothing to prevent contact with skin and eyes.[6][7]

Disposal Considerations

Dispose of this chemical and its container in accordance with local, regional, and national regulations.[10] Contact a licensed professional waste disposal service.

Disclaimer: This guide is intended for informational purposes only and is not a substitute for a comprehensive Safety Data Sheet (SDS). Always consult the SDS for the most current and detailed safety information before handling this chemical.

References

Methodological & Application

Application Notes and Protocols for the Use of tert-Butyl 2-cyanopyrrolidine-1-carboxylate in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl (2S)-2-cyanopyrrolidine-1-carboxylate is a pivotal chiral building block in medicinal chemistry, primarily recognized for its role as a key intermediate in the synthesis of dipeptidyl peptidase-IV (DPP-IV) inhibitors. DPP-IV is a serine protease that plays a crucial role in glucose homeostasis by inactivating incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][2][3] Inhibition of DPP-IV prolongs the action of these hormones, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner, making it an important therapeutic target for type 2 diabetes.[1][2][3]

The cyanopyrrolidine moiety is a common feature in several potent DPP-IV inhibitors, including Vildagliptin and Saxagliptin, where it mimics the proline residue of natural DPP-IV substrates and interacts with the catalytic site of the enzyme.[4][5][6] tert-Butyl 2-cyanopyrrolidine-1-carboxylate serves as a protected precursor to the reactive (S)-2-cyanopyrrolidine, facilitating its incorporation into peptide-like structures. These application notes provide detailed protocols for the synthesis of DPP-IV inhibitors utilizing this key intermediate.

Signaling Pathway of DPP-IV in Glucose Homeostasis

The inhibition of DPP-IV is a well-established strategy for managing type 2 diabetes. The underlying mechanism involves the potentiation of the incretin pathway. The following diagram illustrates the central role of DPP-IV in glucose regulation and the mechanism of action of its inhibitors.

DPP_IV_Signaling_Pathway cluster_gut Gut (L-cells) cluster_circulation Circulation cluster_pancreas Pancreas Food Intake Food Intake GLP-1 Secretion GLP-1 Secretion Food Intake->GLP-1 Secretion Active GLP-1 Active GLP-1 GLP-1 Secretion->Active GLP-1 DPP-IV DPP-IV Active GLP-1->DPP-IV Degradation Insulin Secretion\n(β-cells) Insulin Secretion (β-cells) Active GLP-1->Insulin Secretion\n(β-cells) Stimulates Glucagon Secretion\n(α-cells) Glucagon Secretion (α-cells) Active GLP-1->Glucagon Secretion\n(α-cells) Inhibits Inactive GLP-1 Inactive GLP-1 DPP-IV->Inactive GLP-1 DPP-IV Inhibitor DPP-IV Inhibitor DPP-IV Inhibitor->DPP-IV Inhibition Blood Glucose Blood Glucose Insulin Secretion\n(β-cells)->Blood Glucose Lowers Glucagon Secretion\n(α-cells)->Blood Glucose Raises

Caption: DPP-IV signaling pathway in glucose homeostasis.

Experimental Protocols

Two primary synthetic routes for the utilization of cyanopyrrolidine derivatives in the synthesis of DPP-IV inhibitors are presented below. The first route involves the synthesis of an activated intermediate, (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile, from L-proline. The second route details the synthesis starting from N-Boc-L-prolinamide, proceeding through tert-butyl (2S)-2-cyanopyrrolidine-1-carboxylate.

Protocol 1: Synthesis of Vildagliptin via (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile

This protocol is a widely adopted method for the synthesis of Vildagliptin.

Experimental Workflow:

protocol_1_workflow A L-Proline B N-Acylation with Chloroacetyl Chloride A->B C (S)-1-(2-Chloroacetyl)pyrrolidine- 2-carboxylic acid B->C D Amidation C->D E (S)-1-(2-Chloroacetyl)pyrrolidine- 2-carboxamide D->E F Dehydration E->F G (S)-1-(2-Chloroacetyl)pyrrolidine- 2-carbonitrile F->G H Coupling with 3-amino-1-adamantanol G->H I Vildagliptin H->I

Caption: Synthesis of Vildagliptin via the chloroacetyl intermediate.

Step 1: Synthesis of (S)-1-(2-Chloroacetyl)pyrrolidine-2-carboxylic acid [1][3]

  • Suspend L-proline (20.0 g, 0.174 mol) in tetrahydrofuran (THF, 200 mL).

  • Add chloroacetyl chloride (19.7 mL, 0.261 mol) at room temperature.

  • Reflux the reaction mixture for 2 hours.

  • After completion, cool the mixture to room temperature and dilute with water (20 mL). Stir for 20 minutes.

  • Add saturated brine (20 mL) and ethyl acetate (200 mL).

  • Separate the organic layer and re-extract the aqueous layer with ethyl acetate (2 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under vacuum to yield the product.

Step 2: Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxamide [1][3]

  • Dissolve (S)-1-(2-Chloroacetyl)pyrrolidine-2-carboxylic acid (10.0 g, 0.052 mol) in dichloromethane (DCM, 200 mL).

  • Slowly add a solution of dicyclohexylcarbodiimide (DCC, 10.8 g, 0.052 mol) in DCM at 10–15 °C.

  • Stir the mixture at room temperature for 1 hour.

  • Add ammonium bicarbonate (41.2 g, 0.522 mol) and stir for an additional hour.

  • Filter the reaction mixture and wash the residue with DCM. Concentrate the filtrate to obtain the amide.

Step 3: Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile [1][3]

  • Suspend the amide from Step 2 (4.0 g, 0.0209 mol) in THF (40 mL).

  • Add trifluoroacetic anhydride (4.4 mL, 0.0315 mol) at 0–5 °C.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Add ammonium bicarbonate (12.4 g, 0.1573 mol) portion-wise at 5–10 °C.

  • Stir at room temperature for 45 minutes and then concentrate under vacuum.

  • Purify the residue to obtain the target nitrile.

Step 4: Synthesis of Vildagliptin [7]

  • In a 2L three-necked flask, add 3-aminoadamantan-1-ol (126.0 g, 0.7531 mol), triethylamine (76.0 g, 0.7531 mol), potassium iodide (4.8 g, 0.02891 mol), and acetonitrile (650.0 g).

  • Heat the mixture to 75-80 °C with stirring.

  • Dropwise, add a solution of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile (100.0 g, 0.5793 mol) in acetonitrile (500.0 g) over 2 hours.

  • Maintain the temperature and stir for 1 hour.

  • Cool the reaction to 20-30 °C and filter.

  • Wash the filter cake with acetonitrile and concentrate the combined filtrates under reduced pressure.

  • Recrystallize the resulting solid from ethanol to obtain Vildagliptin.

Protocol 2: Synthesis of Vildagliptin via N-Boc-(S)-2-cyanopyrrolidine

This protocol utilizes the Boc-protected cyanopyrrolidine intermediate.

Experimental Workflow:

protocol_2_workflow A N-Boc-L-prolinamide B Dehydration A->B C tert-Butyl (2S)-2-cyanopyrrolidine- 1-carboxylate B->C D Boc Deprotection C->D E (S)-2-Cyanopyrrolidine D->E F Coupling with 2-chloroacetyl chloride E->F G (S)-1-(2-Chloroacetyl)pyrrolidine- 2-carbonitrile F->G H Coupling with 3-amino-1-adamantanol G->H I Vildagliptin H->I

Caption: Synthesis of Vildagliptin via the N-Boc intermediate.

Step 1: Synthesis of tert-Butyl (2S)-2-cyanopyrrolidine-1-carboxylate

  • Convert N-Boc-L-prolinamide to N-Boc-(S)-2-cyanopyrrolidine using a dehydrating agent such as cyanuric chloride and DMF.[8]

Step 2: Deprotection of the Boc Group

  • Remove the Boc protecting group from N-Boc-(S)-2-cyanopyrrolidine using a suitable acid, such as methanesulfonic acid, to obtain (S)-2-cyanopyrrolidine.[8]

Step 3: Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile

  • React (S)-2-cyanopyrrolidine or its salt with 2-chloroacetyl chloride in the presence of a base like triethylamine in a suitable solvent such as isopropyl alcohol.[8]

Step 4: Synthesis of Vildagliptin

  • Follow the procedure outlined in Protocol 1, Step 4.

Data Presentation

The following tables summarize quantitative data for the key synthetic steps described in the protocols.

Table 1: Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile Intermediates

StepStarting MaterialReagentsSolventReaction TimeYield (%)Reference
N-AcylationL-prolineChloroacetyl chlorideTHF2 h81[9]
AmidationCarboxylic acidDCC, Ammonium bicarbonateDCM2 h-[1]
DehydrationAmideTrifluoroacetic anhydrideTHF2 h83[9]
Overall (from L-proline) L-proline ~67

Table 2: Synthesis of Vildagliptin

StepStarting MaterialsReagentsSolventReaction TimeYield (%)Purity (%)Reference
Coupling(S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile, 3-amino-1-adamantanolK₂CO₃, KIAcetonitrile3 h82-[10]
Coupling(S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile, 3-amino-1-adamantanolTriethylamine, KIAcetonitrile3 h75.299.78[7]
Overall (from L-prolinamide, Protocol 2) L-prolinamide ~65 >99 [7]

Table 3: Biological Activity of Cyanopyrrolidine-Based DPP-IV Inhibitors

CompoundTargetActivity MetricValueReference
Compound 1jDPP-4Inhibition Rate26.14% at 1x10⁵ nmol/L[2]
Compound 1kDPP-4Inhibition Rate34.15% at 1x10⁵ nmol/L[2]

References

Application of tert-Butyl 2-cyanopyrrolidine-1-carboxylate in Medicinal Chemistry: A Focus on Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(S)-tert-Butyl 2-cyanopyrrolidine-1-carboxylate is a chiral synthetic building block of significant interest in medicinal chemistry. Its rigid pyrrolidine scaffold and the presence of a nitrile group make it a key intermediate in the synthesis of a class of enzyme inhibitors known as cyanopyrrolidines. This application note will provide a detailed overview of the use of (S)-tert-butyl 2-cyanopyrrolidine-1-carboxylate in the development of dipeptidyl peptidase-IV (DPP-IV) inhibitors, a prominent class of oral anti-hyperglycemic agents for the treatment of type 2 diabetes mellitus.

Dipeptidyl Peptidase-IV (DPP-IV) as a Therapeutic Target

Dipeptidyl peptidase-IV (DPP-IV), also known as CD26, is a serine protease that plays a crucial role in glucose homeostasis.[1][2] It is responsible for the rapid inactivation of the incretin hormones, glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][3][4] These hormones are released from the gut in response to food intake and potentiate glucose-dependent insulin secretion from pancreatic β-cells, while also suppressing glucagon release from α-cells. By inhibiting DPP-IV, the circulating levels of active GLP-1 and GIP are increased, leading to enhanced insulin secretion and improved glycemic control in patients with type 2 diabetes.[1][4] The cyanopyrrolidine moiety has proven to be a highly effective scaffold for the design of potent and selective DPP-IV inhibitors.[5][6]

Role of tert-Butyl 2-cyanopyrrolidine-1-carboxylate

(S)-tert-Butyl 2-cyanopyrrolidine-1-carboxylate serves as a crucial starting material for the synthesis of the key pharmacophore of many DPP-IV inhibitors: the (S)-2-cyanopyrrolidine warhead. The nitrile group in this moiety forms a reversible covalent bond with the catalytic serine residue (Ser630) in the active site of the DPP-IV enzyme, leading to its inhibition. The Boc (tert-butyloxycarbonyl) protecting group on the pyrrolidine nitrogen allows for controlled and selective chemical modifications during the synthetic process.

The general synthetic strategy involves the deprotection of the Boc group, followed by the coupling of the resulting pyrrolidine with a desired side chain, which often contributes to the inhibitor's potency and pharmacokinetic properties. A common intermediate in the synthesis of several gliptins (DPP-IV inhibitors) is (S)-1-(2-chloroacetyl)-2-cyanopyrrolidine, which is readily prepared from (S)-tert-butyl 2-cyanopyrrolidine-1-carboxylate.

Quantitative Data on Cyanopyrrolidine-Based DPP-IV Inhibitors

The following table summarizes the in vitro DPP-IV inhibitory activity (IC50) of several cyanopyrrolidine derivatives, highlighting the impact of different substituents on potency.

Compound IDR Group (Side Chain)DPP-IV IC50 (nM)
1 1-Adamantylaminoacetyl11
2 3-Amino-1-adamantylaminoacetyl (Vildagliptin)19
3 (3R)-3-Aminopiperidin-1-ylacetyl247
4 4-Fluorobenzylaminoacetyl1270
5 2-Bornylaminoacetyl1270
6 Cytisinylacetyl>10000

Data compiled from various sources for illustrative purposes.[7][8]

Experimental Protocols

This section provides detailed experimental protocols for the synthesis of a key intermediate, (S)-1-(2-chloroacetyl)-2-cyanopyrrolidine, and its subsequent use in the synthesis of the DPP-IV inhibitor, Vildagliptin.

Protocol 1: Synthesis of (S)-1-(2-chloroacetyl)-2-cyanopyrrolidine

Step 1: Deprotection of (S)-tert-Butyl 2-cyanopyrrolidine-1-carboxylate

  • To a solution of (S)-tert-butyl 2-cyanopyrrolidine-1-carboxylate (1.0 eq) in a suitable organic solvent such as dichloromethane or ethyl acetate, add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane (4.0 M solution), at 0 °C.

  • Stir the reaction mixture at room temperature for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.

  • The resulting crude (S)-pyrrolidine-2-carbonitrile salt is typically used in the next step without further purification.

Step 2: Chloroacetylation of (S)-pyrrolidine-2-carbonitrile

  • Dissolve the crude (S)-pyrrolidine-2-carbonitrile salt (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C and add a suitable base, such as triethylamine or diisopropylethylamine (2.0-2.5 eq), to neutralize the salt and act as an acid scavenger.

  • Slowly add a solution of chloroacetyl chloride (1.1-1.2 eq) in the same solvent to the reaction mixture, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford (S)-1-(2-chloroacetyl)-2-cyanopyrrolidine as a solid.

Protocol 2: Synthesis of Vildagliptin
  • To a mixture of (S)-1-(2-chloroacetyl)-2-cyanopyrrolidine (1.0 eq), 3-amino-1-adamantanol (1.0-1.2 eq), and a base such as potassium carbonate or sodium carbonate (2.0-3.0 eq) in a suitable solvent like tetrahydrofuran (THF) or acetonitrile, add a catalytic amount of potassium iodide (0.1 eq).[9][10]

  • Heat the reaction mixture to reflux (typically 60-80 °C) and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.[11]

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the crude residue in an appropriate solvent system (e.g., ethyl acetate and water) and perform an aqueous workup.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent such as isopropanol or a mixture of methyl tert-butyl ether and isopropyl alcohol to yield Vildagliptin as a white crystalline solid.[9]

Visualizations

DPP-IV Signaling Pathway in Glucose Homeostasis

DPP_IV_Pathway cluster_Gut Gut cluster_Pancreas Pancreas Food Intake Food Intake Incretin Hormones (GLP-1, GIP) Incretin Hormones (GLP-1, GIP) Food Intake->Incretin Hormones (GLP-1, GIP) Pancreatic Beta-Cells Pancreatic Beta-Cells Incretin Hormones (GLP-1, GIP)->Pancreatic Beta-Cells + Pancreatic Alpha-Cells Pancreatic Alpha-Cells Incretin Hormones (GLP-1, GIP)->Pancreatic Alpha-Cells - DPP-IV DPP-IV Incretin Hormones (GLP-1, GIP)->DPP-IV Insulin Secretion Insulin Secretion Pancreatic Beta-Cells->Insulin Secretion Glucose Uptake Glucose Uptake Insulin Secretion->Glucose Uptake Glucagon Secretion Glucagon Secretion Pancreatic Alpha-Cells->Glucagon Secretion Hepatic Glucose Production Hepatic Glucose Production Glucagon Secretion->Hepatic Glucose Production Inactive Metabolites Inactive Metabolites DPP-IV->Inactive Metabolites Glucose Homeostasis Glucose Homeostasis Glucose Uptake->Glucose Homeostasis Hepatic Glucose Production->Glucose Homeostasis

Caption: DPP-IV inactivates incretin hormones, impacting glucose homeostasis.

Experimental Workflow: Synthesis of Vildagliptindot

Vildagliptin_Synthesis Start (S)-tert-Butyl 2-cyanopyrrolidine-1-carboxylate Intermediate1 (S)-pyrrolidine-2-carbonitrile salt Start->Intermediate1 Deprotection Intermediate2 (S)-1-(2-chloroacetyl)- 2-cyanopyrrolidine Intermediate1->Intermediate2 Chloroacetylation Product Vildagliptin Intermediate2->Product Condensation Reagent1 TFA or HCl Reagent2 Chloroacetyl chloride, Base Reagent3 3-amino-1-adamantanol, Base, KI

References

Synthetic Protocols for tert-Butyl 2-cyanopyrrolidine-1-carboxylate: A Gateway to Novel Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

Introduction:

tert-Butyl 2-cyanopyrrolidine-1-carboxylate is a pivotal chiral building block in medicinal chemistry and drug discovery. Its unique structural features, combining a pyrrolidine ring with a nitrile group and a readily removable tert-butyloxycarbonyl (Boc) protecting group, make it a versatile precursor for the synthesis of a wide range of biologically active molecules. This application note provides detailed synthetic protocols and highlights its primary application in the development of dipeptidyl peptidase-4 (DPP-4) inhibitors, a class of drugs used in the management of type 2 diabetes.

Application in the Synthesis of Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

The 2-cyanopyrrolidine moiety is a key pharmacophore in several marketed DPP-4 inhibitors, such as Vildagliptin and Saxagliptin.[1][2] The nitrile group can form a reversible covalent bond with the catalytic serine residue in the active site of the DPP-4 enzyme, leading to its inhibition.[3] The inhibition of DPP-4 prevents the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1), which play a crucial role in glucose homeostasis. By prolonging the action of incretins, these inhibitors stimulate insulin secretion and suppress glucagon release in a glucose-dependent manner, thereby lowering blood glucose levels.[4]

Signaling Pathway of DPP-4 Inhibition

DPP4_Inhibition_Pathway cluster_0 Pancreas cluster_1 Intestine Insulin Insulin Secretion (Glucose Uptake) Glucagon Glucagon Secretion (Glucose Production) GLP1 Active GLP-1 GLP1->Insulin Stimulates GLP1->Glucagon Inhibits DPP4 DPP-4 Enzyme GLP1->DPP4 Degradation Inactive_GLP1 Inactive GLP-1 DPP4->Inactive_GLP1 Inhibitor tert-Butyl 2-cyanopyrrolidine-1-carboxylate -derived Inhibitor Inhibitor->DPP4 Inhibits

DPP-4 Inhibition Pathway

Experimental Protocols

The following protocols describe the deprotection of the Boc group from (S)-tert-butyl 2-cyanopyrrolidine-1-carboxylate and its subsequent acylation to form a key intermediate for the synthesis of DPP-4 inhibitors.

Protocol 1: Deprotection of (S)-tert-Butyl 2-cyanopyrrolidine-1-carboxylate

This procedure removes the Boc protecting group to yield (S)-pyrrolidine-2-carbonitrile, which is often used in the subsequent step without extensive purification.

Materials:

  • (S)-tert-Butyl 2-cyanopyrrolidine-1-carboxylate

  • Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in an organic solvent (e.g., 4M HCl in dioxane)

  • Dichloromethane (DCM) or Diethyl ether

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator

Procedure:

  • Dissolve (S)-tert-butyl 2-cyanopyrrolidine-1-carboxylate (1.0 eq) in a minimal amount of a suitable solvent like dichloromethane.

  • Cool the solution in an ice bath.

  • Slowly add an excess of the deprotecting agent (e.g., 5-10 eq of TFA or a solution of HCl in an organic solvent).

  • Stir the reaction mixture at room temperature for 1-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.

  • Dissolve the residue in water and neutralize carefully with a saturated solution of sodium bicarbonate until the pH is approximately 8.

  • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • The resulting solution of (S)-pyrrolidine-2-carbonitrile can be used directly in the next step or concentrated to yield the crude product.

Protocol 2: Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile

This protocol describes the acylation of the deprotected (S)-pyrrolidine-2-carbonitrile with chloroacetyl chloride.

Materials:

  • (S)-pyrrolidine-2-carbonitrile (from Protocol 1)

  • Chloroacetyl chloride

  • A suitable base (e.g., triethylamine (TEA) or potassium carbonate (K₂CO₃))

  • Anhydrous solvent (e.g., tetrahydrofuran (THF), dichloromethane (DCM), or acetonitrile)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, nitrogen or argon atmosphere setup

Procedure:

  • Dissolve the crude (S)-pyrrolidine-2-carbonitrile (1.0 eq) in an anhydrous solvent under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add the base (e.g., 1.2-1.5 eq of triethylamine or potassium carbonate) to the solution.

  • Slowly add a solution of chloroacetyl chloride (1.1-1.3 eq) in the same anhydrous solvent via a dropping funnel.

  • Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature, stirring for an additional 2-4 hours. Monitor the reaction by TLC.

  • After the reaction is complete, filter off any solid byproducts (e.g., triethylammonium chloride).

  • Wash the filtrate with water, followed by a saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile by column chromatography or recrystallization to yield the pure product.

Quantitative Data

The following table summarizes representative yields for the synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile from L-proline derivatives, which involves similar transformation steps. Direct yield data from (S)-tert-butyl 2-cyanopyrrolidine-1-carboxylate is not extensively reported in a single source, but the presented data provides a reasonable expectation for the efficiency of the acylation step.

Starting MaterialProductReagents and ConditionsYield (%)Reference
(S)-1-(2-chloroacetyl)pyrrolidine-2-carboxamide(S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrileTrifluoroacetic anhydride, THF, 0 °C to rt87[5]
L-prolinamide(S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrileChloroacetyl chloride, DMF, 50 °C78[6]

Logical Workflow for Synthesis

The following diagram illustrates the logical workflow for the utilization of this compound in the synthesis of a key intermediate for DPP-4 inhibitors.

Synthesis_Workflow A Start: (S)-tert-Butyl 2-cyanopyrrolidine-1-carboxylate B Deprotection (e.g., TFA or HCl) A->B C Intermediate: (S)-pyrrolidine-2-carbonitrile B->C D Acylation (e.g., Chloroacetyl chloride, Base) C->D E Product: (S)-1-(2-chloroacetyl) pyrrolidine-2-carbonitrile D->E F Further Synthesis of DPP-4 Inhibitors E->F

Synthetic Workflow

This compound serves as a critical and efficient starting material for the synthesis of complex nitrogen-containing heterocyclic compounds. The protocols outlined in this application note provide a clear and detailed methodology for its conversion into valuable intermediates for the synthesis of DPP-4 inhibitors. The straightforward nature of these transformations, coupled with the importance of the final products in pharmaceutical applications, underscores the significance of this versatile building block for researchers and professionals in the field of drug development.

References

Application Notes and Protocols: Deprotection of the Boc Group from 2-Cyanopyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyloxycarbonyl (Boc) group is a widely utilized amine-protecting group in organic synthesis, prized for its stability in a variety of reaction conditions and its facile removal under acidic conditions.[1] This characteristic is particularly valuable in the synthesis of complex molecules and pharmaceutical intermediates, such as 2-cyanopyrrolidine, a key building block for dipeptidyl peptidase-IV (DPP-IV) inhibitors like Vildagliptin.[2][3] The selective and efficient deprotection of N-Boc-2-cyanopyrrolidine is a critical step in these synthetic routes.

These application notes provide a comprehensive guide to the deprotection of the Boc group from 2-cyanopyrrolidine, offering detailed protocols for various methodologies, including acidic, thermal, and silyl-based approaches. Quantitative data from representative examples are summarized to facilitate method selection, and diagrams illustrating the reaction mechanism, experimental workflow, and a decision-making guide are included.

Data Presentation: Comparison of Deprotection Methods

The selection of an appropriate deprotection method depends on several factors, including the stability of the substrate to acidic or thermal conditions and the desired final salt form of the product. The following tables summarize common conditions for the deprotection of Boc-protected amines. While specific data for 2-cyanopyrrolidine is limited in the public domain, the presented data for analogous substrates provide a strong basis for reaction optimization.

Table 1: Acidic Deprotection of Boc-Protected Amines

ReagentSolventTemperatureTimeTypical YieldNotes
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)0 °C to Room Temp.1 - 4 h>90%A standard and highly effective method. The product is typically isolated as the TFA salt.[4]
Hydrochloric Acid (HCl)4M in DioxaneRoom Temp.1 - 16 h>90%Another common and effective method. The product is isolated as the hydrochloride salt.[5]
Oxalyl Chloride/MethanolMethanolRoom Temp.1 - 4 hup to 90%A milder alternative to strong acids.[6]

Table 2: Alternative Deprotection Methods for Boc-Protected Amines

MethodReagent/ConditionsSolventTemperatureTimeTypical YieldNotes
ThermalHeatWater or High-Boiling Solvents (e.g., TFE)100 - 150 °C1 - 48 hModerate to HighA reagent-free method suitable for substrates sensitive to strong acids.[7][8]
Silyl-basedTrimethylsilyl Iodide (TMSI)Dichloromethane (DCM) or AcetonitrileRoom Temp.0.5 - 2 hHighA mild and rapid method, particularly useful for substrates prone to side reactions under acidic conditions.[9]

Experimental Protocols

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA)

This protocol is a standard and highly efficient method for the removal of the Boc group. The resulting 2-cyanopyrrolidine is obtained as its trifluoroacetate salt.

Materials:

  • N-Boc-2-cyanopyrrolidine

  • Trifluoroacetic Acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Diethyl ether

Procedure:

  • Dissolve N-Boc-2-cyanopyrrolidine (1.0 eq) in anhydrous dichloromethane (5-10 volumes).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add trifluoroacetic acid (2-10 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 1-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

  • Add diethyl ether to the residue to precipitate the 2-cyanopyrrolidine TFA salt.

  • Collect the solid by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.

Protocol 2: Deprotection using Hydrochloric Acid (HCl) in Dioxane

This method is another robust acidic deprotection, yielding the hydrochloride salt of 2-cyanopyrrolidine.

Materials:

  • N-Boc-2-cyanopyrrolidine

  • 4M HCl in 1,4-dioxane

  • Diethyl ether

Procedure:

  • To a stirred solution of N-Boc-2-cyanopyrrolidine (1.0 eq) in a minimal amount of a suitable solvent (e.g., ethyl acetate) or as a neat substrate, add 4M HCl in 1,4-dioxane (5-10 eq).

  • Stir the mixture at room temperature for 1-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, the 2-cyanopyrrolidine hydrochloride salt may precipitate. If so, collect the solid by filtration.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Triturate the residue with diethyl ether to induce precipitation, then collect the solid by filtration, wash with diethyl ether, and dry under vacuum.[5]

Protocol 3: Thermal Deprotection in Water

This protocol offers a "green" and reagent-free alternative for Boc deprotection, which can be advantageous for substrates sensitive to strong acids.[10]

Materials:

  • N-Boc-2-cyanopyrrolidine

  • Deionized water

Procedure:

  • Suspend N-Boc-2-cyanopyrrolidine (1.0 eq) in deionized water (10-20 volumes).

  • Heat the mixture to reflux (100 °C) and maintain for 1-14 hours, the time can vary significantly based on the substrate's reactivity.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Extract the aqueous solution with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) to isolate the deprotected 2-cyanopyrrolidine.

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the product.

Mandatory Visualizations

Caption: Chemical reaction for the deprotection of N-Boc-2-cyanopyrrolidine.

Experimental Workflow for Boc Deprotection start Start dissolve Dissolve N-Boc-2-cyanopyrrolidine in appropriate solvent start->dissolve add_reagent Add deprotection reagent (e.g., TFA, HCl, or apply heat) dissolve->add_reagent reaction Stir at specified temperature and monitor reaction progress (TLC/LC-MS) add_reagent->reaction workup Reaction work-up (e.g., concentration, neutralization) reaction->workup isolation Isolate product (e.g., precipitation, extraction) workup->isolation purification Purify product if necessary (e.g., crystallization, chromatography) isolation->purification end End purification->end

Caption: General experimental workflow for Boc deprotection.

Decision Tree for Boc Deprotection Method Selection start Substrate: N-Boc-2-cyanopyrrolidine acid_sensitive Are other acid-sensitive functional groups present? start->acid_sensitive strong_acid_ok Is a strong acid (TFA, HCl) tolerated? acid_sensitive->strong_acid_ok No thermal_or_silyl Consider thermal or TMSI-mediated deprotection acid_sensitive->thermal_or_silyl Yes mild_acid Consider milder acidic conditions (e.g., Oxalyl Chloride/MeOH) strong_acid_ok->mild_acid No final_salt Is a specific salt form (TFA or HCl) desired? strong_acid_ok->final_salt Yes use_tfa Use TFA final_salt->use_tfa TFA salt use_hcl Use HCl final_salt->use_hcl HCl salt use_thermal Use Thermal Method use_tmsi Use TMSI Method

References

Application Notes and Protocols: Reactions of the Cyano Group in tert-Butyl 2-cyanopyrrolidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for key chemical transformations involving the cyano group of tert-Butyl 2-cyanopyrrolidine-1-carboxylate. This versatile building block is a valuable starting material in the synthesis of a variety of nitrogen-containing heterocyclic compounds with potential applications in drug discovery and development. The protocols outlined below focus on the reduction of the cyano group to a primary amine, its hydrolysis to a carboxamide, and its conversion to a tetrazole ring.

Reduction of the Cyano Group to an Aminomethyl Group

The reduction of the nitrile functionality in this compound to a primary amine furnishes tert-butyl 2-(aminomethyl)pyrrolidine-1-carboxylate, a key intermediate for the synthesis of various biologically active molecules. Catalytic hydrogenation using Raney Nickel is a common and effective method for this transformation.

Experimental Protocol: Catalytic Hydrogenation using Raney Nickel

Objective: To synthesize tert-butyl 2-(aminomethyl)pyrrolidine-1-carboxylate by the reduction of this compound using Raney Nickel.

Materials:

  • (S)-tert-Butyl 2-cyanopyrrolidine-1-carboxylate

  • Raney Nickel (slurry in water)

  • Ethanol (EtOH) or Methanol (MeOH)

  • Ammonia solution (e.g., 28% in water) or Sodium Hydroxide (NaOH)

  • Hydrogen gas (H₂)

  • Diatomaceous earth (Celite®)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard glassware for hydrogenation reactions (e.g., Parr shaker or H-Cube)

  • Filtration apparatus

Procedure:

  • In a suitable hydrogenation vessel, dissolve (S)-tert-Butyl 2-cyanopyrrolidine-1-carboxylate (1.0 eq) in ethanol or methanol.

  • To this solution, add a catalytic amount of Raney Nickel slurry (typically 10-50% by weight of the starting material).

  • To suppress the formation of secondary amine by-products, add a small amount of an ammonia solution or sodium hydroxide.[1]

  • Seal the reaction vessel and purge it with nitrogen gas, followed by hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically 1-5 bar) and stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 2-24 hours.

  • Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of diatomaceous earth to remove the Raney Nickel catalyst. Wash the filter cake with the solvent used for the reaction.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to yield pure tert-butyl (2S)-(aminomethyl)pyrrolidine-1-carboxylate.

Data Presentation:

CatalystSolventAdditiveH₂ PressureTemperatureReaction TimeYield (%)Reference
Raney NiEtOHNH₃1 barRoom Temp.Not specifiedHigh[1]
Raney NiEtOHNaOH1 barRoom Temp.Not specified75[1]

Note: The yields are based on similar nitrile reductions and may vary for this specific substrate.

Logical Relationship Diagram:

reduction_workflow start Start: (S)-tert-Butyl 2-cyanopyrrolidine-1-carboxylate dissolve Dissolve in EtOH/MeOH + NH3/NaOH start->dissolve add_catalyst Add Raney Nickel dissolve->add_catalyst hydrogenate Hydrogenate (H2, 1-5 bar) add_catalyst->hydrogenate monitor Monitor reaction (TLC/GC-MS) hydrogenate->monitor workup Workup: 1. Filter catalyst 2. Concentrate monitor->workup purify Purify (Chromatography/Distillation) workup->purify end Product: tert-Butyl (2S)-(aminomethyl)pyrrolidine-1-carboxylate purify->end

Caption: Workflow for the reduction of the cyano group.

Hydrolysis of the Cyano Group to a Carboxamide

Partial hydrolysis of the cyano group under controlled basic conditions can yield the corresponding carboxamide, tert-butyl 2-carbamoylpyrrolidine-1-carboxylate. This transformation is a useful step in the synthesis of various derivatives.

Experimental Protocol: Basic Hydrolysis

Objective: To synthesize tert-butyl 2-carbamoylpyrrolidine-1-carboxylate by the hydrolysis of this compound.

Materials:

  • This compound

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Hydrogen peroxide (H₂O₂) (30% aqueous solution)

  • Dimethyl sulfoxide (DMSO) or another suitable solvent

  • Water (H₂O)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware

  • Magnetic stirrer and heating plate

Procedure:

  • Dissolve this compound (1.0 eq) in DMSO.

  • Add potassium carbonate (catalytic to stoichiometric amount).

  • Cool the mixture in an ice bath and slowly add hydrogen peroxide (30% aqueous solution).

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Quench the reaction by adding water.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford tert-butyl 2-carbamoylpyrrolidine-1-carboxylate.

Data Presentation:

BaseOxidantSolventTemperatureReaction TimeYield (%)
K₂CO₃H₂O₂DMSO0 °C to RTNot specifiedModerate to High

Note: This is a general protocol for nitrile hydrolysis; specific conditions for this substrate may need optimization.

Reaction Pathway Diagram:

hydrolysis_pathway start tert-Butyl 2-cyanopyrrolidine-1-carboxylate product tert-Butyl 2-carbamoylpyrrolidine-1-carboxylate start->product Hydrolysis reagents K2CO3, H2O2 DMSO, 0°C to RT reagents->product

Caption: Hydrolysis of the cyano group to a carboxamide.

Conversion of the Cyano Group to a Tetrazole

The [2+3] cycloaddition reaction of the nitrile with an azide source is a common method to construct a tetrazole ring. This transformation provides access to tert-butyl 2-(1H-tetrazol-5-yl)pyrrolidine-1-carboxylate, a valuable intermediate in medicinal chemistry as the tetrazole moiety is often used as a bioisostere for a carboxylic acid.

Experimental Protocol: [2+3] Cycloaddition with Sodium Azide

Objective: To synthesize tert-butyl 2-(1H-tetrazol-5-yl)pyrrolidine-1-carboxylate from this compound and sodium azide.

Materials:

  • (S)-tert-Butyl 2-cyanopyrrolidine-1-carboxylate

  • Sodium azide (NaN₃)

  • Triethylamine hydrochloride (Et₃N·HCl) or Ammonium chloride (NH₄Cl)

  • N,N-Dimethylformamide (DMF)

  • Water (H₂O)

  • Ethyl acetate (EtOAc)

  • Aqueous hydrochloric acid (HCl) (e.g., 1 M)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware

  • Magnetic stirrer and heating plate with an oil bath

Procedure:

  • To a solution of (S)-tert-Butyl 2-cyanopyrrolidine-1-carboxylate (1.0 eq) in DMF, add sodium azide (1.5-3.0 eq) and triethylamine hydrochloride or ammonium chloride (1.5-3.0 eq).

  • Heat the reaction mixture to 100-120 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into water.

  • Acidify the aqueous mixture to pH 2-3 with 1 M HCl.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography on silica gel to give pure (S)-tert-butyl 2-(1H-tetrazol-5-yl)pyrrolidine-1-carboxylate.[2]

Data Presentation:

Azide SourceAdditiveSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
NaN₃Et₃N·HClDMF1002493[2]

Note: The referenced procedure starts from the Cbz-protected analogue, but the conditions are expected to be similar for the Boc-protected compound.

Experimental Workflow Diagram:

tetrazole_workflow start Start: (S)-tert-Butyl 2-cyanopyrrolidine-1-carboxylate reaction React with NaN3 and Et3N·HCl in DMF at 100-120°C start->reaction monitor Monitor reaction (TLC) reaction->monitor workup Workup: 1. Cool and add H2O 2. Acidify with HCl 3. Extract with EtOAc monitor->workup purify Purify (Recrystallization/ Chromatography) workup->purify end Product: (S)-tert-Butyl 2-(1H-tetrazol-5-yl)pyrrolidine-1-carboxylate purify->end

Caption: Workflow for the synthesis of the tetrazole derivative.

References

Application Notes and Protocols: The Prospective Role of tert-Butyl 2-cyanopyrrolidine-1-carboxylate in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

tert-Butyl 2-cyanopyrrolidine-1-carboxylate is a readily available chiral building block. While direct applications as a catalyst or chiral auxiliary in asymmetric catalysis are not extensively documented in peer-reviewed literature, its structure presents significant potential for the synthesis of novel chiral ligands and organocatalysts. This document provides a prospective guide on how this versatile starting material can be transformed into a chiral diamine ligand and subsequently utilized in asymmetric catalysis. The protocols and data presented herein are hypothetical and intended to serve as a foundational framework for researchers exploring the utility of this chiral synthon.

Introduction: From Chiral Building Block to Chiral Ligand

The pyrrolidine scaffold is a cornerstone in asymmetric catalysis, forming the backbone of highly successful organocatalysts (e.g., proline and its derivatives) and chiral ligands for metal-catalyzed reactions. (S)- or (R)-tert-butyl 2-cyanopyrrolidine-1-carboxylate offers a synthetically useful handle—the cyano group—which can be elaborated into various functional groups. A particularly valuable transformation is the reduction of the nitrile to a primary amine, yielding a chiral 1,2-diamine derivative. Such C2-symmetric and non-symmetric diamines are privileged ligands in a multitude of asymmetric transformations, including metal-catalyzed hydrogenations, transfer hydrogenations, and carbon-carbon bond-forming reactions.

This document outlines a proposed synthetic pathway for converting this compound into a chiral N-protected 2-(aminomethyl)pyrrolidine, a versatile ligand precursor. Subsequently, a general protocol for its application in a hypothetical asymmetric Michael addition is detailed.

Proposed Synthesis of a Chiral Diamine Ligand

The conversion of the cyano group into an aminomethyl group is a key transformation. A common and effective method is the reduction of the nitrile.

Experimental Protocol: Synthesis of tert-Butyl (2S)-(aminomethyl)pyrrolidine-1-carboxylate

Materials:

  • (S)-tert-Butyl 2-cyanopyrrolidine-1-carboxylate

  • Raney Nickel (or other suitable reduction catalyst, e.g., LiAlH₄, H₂/Pd-C)

  • Methanol (or appropriate solvent for the chosen reducing agent)

  • Ammonia (if using Raney Nickel)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for organic synthesis

Procedure:

  • To a solution of (S)-tert-butyl 2-cyanopyrrolidine-1-carboxylate (1.0 eq) in methanol saturated with ammonia, add a catalytic amount of Raney Nickel (slurry in water).

  • Pressurize the reaction vessel with hydrogen gas (50 psi) and stir vigorously at room temperature for 12-24 hours.

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Carefully filter the reaction mixture through a pad of Celite® to remove the catalyst, and wash the pad with methanol.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography (e.g., silica gel, eluting with a gradient of dichloromethane/methanol with triethylamine) to afford pure tert-butyl (2S)-(aminomethyl)pyrrolidine-1-carboxylate.

Diagram of Synthetic Pathway:

G start (S)-tert-Butyl 2-cyanopyrrolidine-1-carboxylate reagents H₂, Raney Ni MeOH, NH₃ start->reagents product tert-Butyl (2S)-(aminomethyl)pyrrolidine- 1-carboxylate (Chiral Diamine Ligand) reagents->product

Caption: Proposed synthesis of a chiral diamine ligand.

Hypothetical Application in Asymmetric Michael Addition

The synthesized chiral diamine can be employed as an organocatalyst for the asymmetric Michael addition of ketones to nitroalkenes, a fundamental carbon-carbon bond-forming reaction. The secondary amine of the pyrrolidine can form an enamine with the ketone, while the primary amine can activate the nitroalkene through hydrogen bonding.

General Experimental Protocol for Asymmetric Michael Addition

Materials:

  • Chiral diamine ligand (synthesized as described above)

  • Cyclohexanone (or other ketone)

  • β-Nitrostyrene (or other nitroalkene)

  • Acid co-catalyst (e.g., benzoic acid)

  • Solvent (e.g., Toluene, CH₂Cl₂)

  • Standard glassware for organic synthesis

Procedure:

  • To a solution of the chiral diamine ligand (10 mol%) and benzoic acid (10 mol%) in toluene at room temperature, add cyclohexanone (2.0 eq).

  • Stir the mixture for 15 minutes.

  • Add β-nitrostyrene (1.0 eq) and continue stirring at room temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired Michael adduct.

  • Determine the diastereomeric ratio (dr) by ¹H NMR spectroscopy and the enantiomeric excess (ee) by chiral HPLC analysis.

Proposed Catalytic Cycle:

G catalyst Chiral Diamine Catalyst enamine Chiral Enamine Intermediate catalyst->enamine + Ketone - H₂O ketone Ketone transition_state Ternary Transition State (H-Bonding Activation) enamine->transition_state nitroalkene Nitroalkene nitroalkene->transition_state michael_adduct Iminium Ion Intermediate transition_state->michael_adduct michael_adduct->catalyst Regenerates Catalyst product Michael Adduct (Chiral Product) michael_adduct->product + H₂O hydrolysis Hydrolysis

Caption: Proposed catalytic cycle for the Michael addition.

Hypothetical Data Presentation

The following tables present hypothetical results for the proposed asymmetric Michael addition, illustrating the kind of data that would be collected and analyzed.

Table 1: Optimization of Reaction Conditions (Hypothetical Data)

EntryCo-catalystSolventTemp (°C)Time (h)Yield (%)dr (syn/anti)ee (%) (syn)
1Acetic AcidToluene25247590:1085
2Benzoic AcidToluene25208892:892
3Benzoic AcidCH₂Cl₂25248290:1088
4Benzoic AcidTHF25366585:1580
5Benzoic AcidToluene0489095:595

Table 2: Substrate Scope for Michael Addition (Hypothetical Data)

EntryKetoneNitroalkeneYield (%)dr (syn/anti)ee (%) (syn)
1Cyclohexanoneβ-Nitrostyrene9095:595
2Acetoneβ-Nitrostyrene78-88
3Cyclopentanoneβ-Nitrostyrene8593:793
4Cyclohexanone(E)-Nitropent-1-ene8290:1090
5Cyclohexanone2-(2-Nitrovinyl)thiophene8794:694

Conclusion and Future Outlook

While direct catalytic applications of this compound are yet to be broadly reported, its potential as a versatile chiral precursor is significant. The transformation into chiral diamines opens avenues for its use in a wide range of asymmetric syntheses, both in organocatalysis and as a ligand in metal-catalyzed processes. The protocols and hypothetical data presented here are intended to inspire and guide researchers in unlocking the synthetic utility of this promising chiral building block. Further research into the derivatization of the cyano group and the subsequent application of the resulting molecules in asymmetric catalysis is highly encouraged.

Synthesis of Vildagliptin: An Application Note Utilizing (S)-(-)-1-Boc-2-cyanopyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of Vildagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor, utilizing (S)-(-)-1-Boc-2-cyanopyrrolidine as a key starting material. The synthesis involves a three-step process: deprotection of the Boc group, subsequent chloroacetylation, and final condensation with 3-amino-1-adamantanol.

Synthetic Pathway Overview

The synthesis commences with the acid-catalyzed removal of the tert-butyloxycarbonyl (Boc) protecting group from (S)-(-)-1-Boc-2-cyanopyrrolidine to yield the intermediate (S)-2-cyanopyrrolidine. This intermediate is then acylated using chloroacetyl chloride to form the key intermediate, (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile. The final step involves the alkylation of 3-amino-1-adamantanol with this chloroacetylated intermediate to produce Vildagliptin.

Vildagliptin_Synthesis start (S)-(-)-1-Boc-2-cyanopyrrolidine intermediate1 (S)-2-cyanopyrrolidine start->intermediate1 Boc Deprotection (TFA or HCl) intermediate2 (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile intermediate1->intermediate2 Chloroacetylation (ClCOCH₂Cl) final_product Vildagliptin intermediate2->final_product Condensation (3-amino-1-adamantanol, K₂CO₃)

Caption: Synthetic workflow for Vildagliptin.

Data Presentation

The following table summarizes the quantitative data for each step of the Vildagliptin synthesis.

StepReactionKey ReagentsTypical Yield (%)Typical Purity (%)Reference
1Boc DeprotectionTrifluoroacetic acid (TFA) or 4M HCl in Dioxane>90 (general)High (as salt)N/A
2ChloroacetylationChloroacetyl chloride, TriethylamineHighHigh[1]
3Condensation3-amino-1-adamantanol, K₂CO₃, KI~77>99.5[2][3]
Overall - - ~65-70 >99.5 [4]

Experimental Protocols

Step 1: Boc Deprotection of (S)-(-)-1-Boc-2-cyanopyrrolidine

This protocol describes the removal of the Boc protecting group to yield (S)-2-cyanopyrrolidine. Two common methods are presented.

Method A: Using Trifluoroacetic Acid (TFA)

  • Dissolve (S)-(-)-1-Boc-2-cyanopyrrolidine (1.0 eq) in dichloromethane (DCM, 5-10 volumes).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add trifluoroacetic acid (TFA, 2-4 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 1-3 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

  • Dissolve the residue in a minimal amount of DCM and add diethyl ether to precipitate the trifluoroacetate salt of the product.

  • Filter the solid, wash with cold diethyl ether, and dry under vacuum to obtain (S)-2-cyanopyrrolidine trifluoroacetate salt.

Method B: Using Hydrochloric Acid (HCl) in Dioxane

  • To a solution of (S)-(-)-1-Boc-2-cyanopyrrolidine (1.0 eq) in anhydrous 1,4-dioxane (5-10 volumes), add a 4M solution of HCl in dioxane (2-3 eq).

  • Stir the mixture at room temperature for 2-4 hours. The hydrochloride salt of the product may precipitate during the reaction.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, if a precipitate has formed, filter the solid, wash with cold diethyl ether, and dry under vacuum.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure. Add diethyl ether to the residue to induce precipitation, then filter and dry as described above to yield (S)-2-cyanopyrrolidine hydrochloride.

Boc_Deprotection_Workflow cluster_methodA Method A: TFA cluster_methodB Method B: HCl/Dioxane A1 Dissolve in DCM A2 Cool to 0°C A1->A2 A3 Add TFA A2->A3 A4 Stir at RT A3->A4 A5 Concentrate A4->A5 A6 Precipitate with Ether A5->A6 A7 Filter and Dry A6->A7 end_product (S)-2-cyanopyrrolidine Salt A7->end_product B1 Dissolve in Dioxane B2 Add 4M HCl in Dioxane B1->B2 B3 Stir at RT B2->B3 B4 Isolate Precipitate B3->B4 B4->end_product start (S)-(-)-1-Boc-2-cyanopyrrolidine start->A1 start->B1

Caption: Boc deprotection experimental workflow.

Step 2: Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile

This protocol outlines the chloroacetylation of (S)-2-cyanopyrrolidine.[1]

  • Suspend (S)-2-cyanopyrrolidine salt (1.0 eq) in a suitable solvent such as acetonitrile or dichloromethane (10 volumes).

  • Add triethylamine (2.2 eq) to the suspension and stir for 15 minutes at room temperature to neutralize the salt.

  • Cool the mixture to 0-5 °C in an ice bath.

  • Slowly add a solution of chloroacetyl chloride (1.1 eq) in the same solvent (2 volumes) to the reaction mixture, maintaining the temperature below 10 °C.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC or LC-MS.

  • After completion, filter the reaction mixture to remove the triethylamine hydrochloride salt.

  • Wash the filter cake with a small amount of the solvent.

  • Concentrate the combined filtrate under reduced pressure to obtain the crude (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile.

  • The crude product can be purified by crystallization from a suitable solvent system (e.g., isopropanol/heptane) or used directly in the next step.

Step 3: Synthesis of Vildagliptin

This protocol describes the final condensation step to yield Vildagliptin.[2][3]

  • To a stirred suspension of 3-amino-1-adamantanol (1.0 eq), potassium carbonate (2.0 eq), and a catalytic amount of potassium iodide (0.1 eq) in 2-butanone or tetrahydrofuran (10 volumes), add a solution of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile (1.05 eq) in the same solvent (5 volumes).

  • Heat the reaction mixture to reflux (approximately 80 °C for 2-butanone) and maintain for 4-6 hours.

  • Monitor the reaction for completion by TLC or LC-MS.

  • Cool the reaction mixture to room temperature and filter to remove inorganic salts.

  • Wash the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude Vildagliptin.

  • Purify the crude product by recrystallization from a suitable solvent, such as ethyl acetate/methanol (1:1), to afford pure Vildagliptin.[3]

Final_Condensation_Workflow start_materials 3-amino-1-adamantanol, K₂CO₃, KI in Solvent add_intermediate Add (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile start_materials->add_intermediate reflux Heat to Reflux (4-6h) add_intermediate->reflux cool_filter Cool and Filter Salts reflux->cool_filter concentrate Concentrate Filtrate cool_filter->concentrate recrystallize Recrystallize concentrate->recrystallize vildagliptin Pure Vildagliptin recrystallize->vildagliptin

Caption: Vildagliptin final condensation workflow.

References

Application Notes and Protocols for the Enantioselective α-Arylation of N-Boc-Pyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The enantioselective α-arylation of N-Boc-pyrrolidine is a powerful transformation for the synthesis of enantioenriched 2-arylpyrrolidines, which are key structural motifs in many biologically active compounds and pharmaceutical agents.[1][2][3] This document provides detailed experimental procedures based on the palladium-catalyzed Negishi cross-coupling of an in situ generated organozinc reagent derived from N-Boc-pyrrolidine.[1][2][4][5][6] The methodology relies on an enantioselective deprotonation step mediated by a chiral ligand, typically (-)-sparteine or a (+)-sparteine surrogate, to achieve high levels of stereocontrol.[2][4][5]

Reaction Principle and Workflow

The overall transformation proceeds through a three-step, one-pot sequence:

  • Enantioselective Deprotonation: N-Boc-pyrrolidine is deprotonated at the α-position using a strong base, typically sec-butyllithium (s-BuLi), in the presence of a chiral diamine ligand. The choice of the (-)- or (+)-enantiomer of the ligand determines the stereochemistry of the resulting lithiated intermediate.[2][4][5]

  • Transmetalation: The stereochemically defined α-lithiopyrrolidine is then transmetalated with a zinc salt, most commonly zinc chloride (ZnCl₂), to form a more stable and less reactive organozinc reagent.[1][2][4][6] This step is crucial for the subsequent cross-coupling reaction.

  • Palladium-Catalyzed Cross-Coupling (Negishi Coupling): The organozinc intermediate is coupled with an aryl bromide in the presence of a palladium catalyst and a phosphine ligand to afford the desired 2-aryl-N-Boc-pyrrolidine.[1][2][4][6]

The following diagram illustrates the general experimental workflow:

G cluster_0 Reaction Setup cluster_1 Deprotonation cluster_2 Transmetalation cluster_3 Negishi Coupling cluster_4 Workup and Purification A N-Boc-pyrrolidine (-)-sparteine Solvent (MTBE or Et2O) B Cool to -78 °C A->B C Add s-BuLi dropwise Maintain T < -65 °C B->C Start Deprotonation D Stir for 3h at -78 °C C->D E Add ZnCl2 solution D->E Start Transmetalation F Warm to room temperature E->F G Add Aryl Bromide Pd(OAc)2 t-Bu3P-HBF4 F->G Start Coupling H Stir at room temperature (or 60 °C) G->H I Aqueous Workup H->I Reaction Complete J Purification (e.g., Crystallization, Chromatography) I->J

Caption: General workflow for the enantioselective α-arylation of N-Boc-pyrrolidine.

Quantitative Data Summary

The following tables summarize the reaction outcomes for the arylation of N-Boc-pyrrolidine with various aryl bromides, highlighting the scope and efficiency of the methodology.

Table 1: Arylation with Electronically Diverse Aryl Bromides [1][7]

EntryAryl BromideYield (%)Enantiomeric Ratio (er)
14-Bromotoluene8596:4
24-Bromoanisole8896:4
34-Bromobenzonitrile7596:4
4Methyl 4-bromobenzoate8296:4
51-Bromo-4-(trifluoromethyl)benzene7896:4
64-Bromo-3-fluoroaniline6392:8

Table 2: Arylation with Heteroaromatic Bromides [4][8]

EntryHeteroaryl BromideYield (%)Enantiomeric Ratio (er)
13-Bromopyridine6096:4
22-Bromopyridine7196:4
35-Bromoindole (N-Boc)7596:4
42-Bromothiophene8096:4

Detailed Experimental Protocol

This protocol is adapted from the procedures reported by Campos and coworkers.[7][9]

Materials:

  • N-Boc-pyrrolidine

  • (-)-sparteine or (+)-sparteine surrogate

  • sec-Butyllithium (s-BuLi) in cyclohexane (typically 1.4 M)

  • Zinc chloride (ZnCl₂) solution in THF (typically 1.0 M)

  • Aryl bromide

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri-tert-butylphosphonium tetrafluoroborate (t-Bu₃P·HBF₄)

  • Anhydrous methyl tert-butyl ether (MTBE) or diethyl ether (Et₂O)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Nitrogen or Argon gas for inert atmosphere

Equipment:

  • Oven-dried, three-necked round-bottom flask

  • Schlenk line or similar inert atmosphere setup

  • Magnetic stirrer and stir bar

  • Low-temperature thermometer

  • Syringes and needles

  • Dry ice/acetone bath

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and purification

Procedure:

  • Reaction Setup:

    • To an oven-dried 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a temperature probe, and a rubber septum, under a nitrogen atmosphere, add N-Boc-pyrrolidine (1.2 equiv), (-)-sparteine (1.2 equiv), and anhydrous MTBE (volume to make a ~0.5 M solution with respect to N-Boc-pyrrolidine).[9]

    • Cool the resulting solution to -78 °C using a dry ice/acetone bath.[4][8][9]

  • Enantioselective Lithiation:

    • Slowly add s-BuLi (1.3 equiv) dropwise to the stirred solution over 30 minutes, ensuring the internal temperature does not exceed -65 °C.[9]

    • Upon addition, the solution typically turns from yellow to a deep orange-red color.

    • Stir the reaction mixture at -78 °C for 3 hours.[9]

  • Transmetalation with Zinc Chloride:

    • To the cooled solution of the lithiated intermediate, add a solution of ZnCl₂ in THF (1.2 equiv) dropwise, again maintaining a low internal temperature.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 1-2 hours.

  • Palladium-Catalyzed Negishi Coupling:

    • To the solution containing the organozinc reagent, add the aryl bromide (1.0 equiv).

    • In a separate vial, prepare the catalyst by mixing Pd(OAc)₂ (e.g., 5 mol %) and t-Bu₃P·HBF₄ (e.g., 5 mol %) in a small amount of anhydrous THF or MTBE.

    • Add the catalyst mixture to the reaction flask.[1][4][8]

    • Stir the reaction mixture at room temperature overnight (12-18 hours). In some cases, gentle heating (e.g., to 60 °C) may be required to drive the reaction to completion.[2][5] The progress of the reaction can be monitored by TLC, GC-MS, or LC-MS.

  • Workup and Purification:

    • Upon completion, cool the reaction mixture in an ice bath and quench by the slow addition of saturated aqueous NH₄Cl.

    • Transfer the mixture to a separatory funnel and dilute with water and MTBE or ethyl acetate.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

    • The crude product can be purified by flash column chromatography on silica gel or by crystallization to afford the enantiomerically enriched 2-aryl-N-Boc-pyrrolidine.[9]

Safety Precautions

  • sec-Butyllithium is a pyrophoric reagent and must be handled with extreme care under an inert atmosphere.

  • Palladium compounds are toxic and should be handled in a well-ventilated fume hood.

  • Anhydrous solvents are required for this reaction to proceed efficiently.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Logical Relationships in Catalyst and Reagent Selection

The choice of reagents and catalysts is critical for the success of this reaction, particularly for achieving high enantioselectivity.

G cluster_0 Key Components cluster_1 Desired Outcomes Base s-BuLi (Strong Base) Ligand (-)-sparteine (Chiral Ligand) Base->Ligand Forms complex with Deprotonation α-Deprotonation Base->Deprotonation Enables Ligand->Deprotonation Directs stereochemistry of Enantioselectivity High Enantioselectivity Ligand->Enantioselectivity Induces Transmetalating_Agent ZnCl2 (Lewis Acid) Stability Stable Intermediate Transmetalating_Agent->Stability Confers Catalyst Pd(OAc)2 / t-Bu3P-HBF4 (Cross-Coupling Catalyst) Coupling Efficient C-C Coupling Catalyst->Coupling Catalyzes Deprotonation->Transmetalating_Agent Precedes addition of Stability->Coupling Is required for

Caption: Interdependencies of reagents for a successful arylation reaction.

References

Application Notes: The Strategic Role of tert-Butyl 2-cyanopyrrolidine-1-carboxylate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(S)-tert-Butyl 2-cyanopyrrolidine-1-carboxylate is a chiral building block of significant interest in medicinal chemistry and pharmaceutical development. Its rigid pyrrolidine scaffold, coupled with the reactive nitrile functionality and the versatile tert-butyloxycarbonyl (Boc) protecting group, makes it a valuable precursor for the synthesis of a range of pharmaceutical intermediates. This is particularly true in the development of dipeptidyl peptidase-IV (DPP-IV) inhibitors, a class of oral hypoglycemic agents used for the treatment of type 2 diabetes. The 2-cyanopyrrolidine moiety is a key pharmacophore that reversibly interacts with the catalytic serine residue of the DPP-IV enzyme.

Key Applications in Pharmaceutical Intermediate Synthesis

The primary application of (S)-tert-Butyl 2-cyanopyrrolidine-1-carboxylate is as a precursor to (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile, a key intermediate in the synthesis of the DPP-IV inhibitor, Vildagliptin. The synthetic strategy involves a two-step sequence:

  • Boc Deprotection: The tert-butoxycarbonyl (Boc) protecting group is removed under acidic conditions to yield the free secondary amine, (S)-pyrrolidine-2-carbonitrile.

  • N-Acylation: The resulting amine is then acylated with chloroacetyl chloride to furnish the desired intermediate, (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile.

This intermediate is subsequently reacted with another key fragment, typically an adamantane derivative, to complete the synthesis of the final active pharmaceutical ingredient (API).

Alternative Synthetic Approaches

While the use of (S)-tert-Butyl 2-cyanopyrrolidine-1-carboxylate provides a clear and effective synthetic route, it is important to note that alternative methods for the synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile are also widely employed in industrial settings. These often start from more readily available and less expensive starting materials such as L-proline or L-prolinamide.[1][2][3] These routes typically involve N-acylation followed by conversion of the carboxylic acid or amide functionality to the nitrile. The choice of synthetic route often depends on factors such as cost of starting materials, overall yield, and scalability.

Experimental Protocols

Protocol 1: Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile from (S)-tert-Butyl 2-cyanopyrrolidine-1-carboxylate

This protocol is divided into two main stages: the deprotection of the Boc group and the subsequent N-acylation.

Stage 1: Boc Deprotection of (S)-tert-Butyl 2-cyanopyrrolidine-1-carboxylate

This stage focuses on the removal of the tert-butoxycarbonyl protecting group to yield (S)-pyrrolidine-2-carbonitrile. Acidic conditions are typically employed for this transformation.

ParameterValue/ConditionReference
Starting Material (S)-tert-Butyl 2-cyanopyrrolidine-1-carboxylateN/A
Reagent Methanesulfonic Acid[4]
Solvent Not specified in abstract[4]
Temperature Not specified in abstract[4]
Work-up Not specified in abstract[4]
Product (S)-pyrrolidine-2-carbonitrile[4]

Detailed Methodology (Based on general procedures for Boc deprotection):

  • Dissolve (S)-tert-Butyl 2-cyanopyrrolidine-1-carboxylate in a suitable organic solvent (e.g., dichloromethane, ethyl acetate).

  • Cool the solution in an ice bath.

  • Add methanesulfonic acid (or an alternative acid like trifluoroacetic acid) dropwise with stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, carefully quench the reaction by the addition of a base (e.g., saturated sodium bicarbonate solution) until the pH is neutral or slightly basic.

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude (S)-pyrrolidine-2-carbonitrile.

Stage 2: N-Acylation of (S)-pyrrolidine-2-carbonitrile

The crude (S)-pyrrolidine-2-carbonitrile from the previous step is then acylated using chloroacetyl chloride.

ParameterValue/ConditionReference
Starting Material (S)-pyrrolidine-2-carbonitrile[4]
Reagent 2-Chloroacetyl chloride[4]
Base Triethylamine[4]
Solvent Acetonitrile[4]
Temperature Not specified in abstract[4]
Work-up Not specified in abstract[4]
Product (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile[4]

Detailed Methodology:

  • Dissolve the crude (S)-pyrrolidine-2-carbonitrile in acetonitrile.

  • Add triethylamine to the solution to act as a base.

  • Cool the mixture in an ice bath.

  • Slowly add a solution of chloroacetyl chloride in acetonitrile dropwise with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Upon completion, filter the reaction mixture to remove any precipitated salts.

  • Concentrate the filtrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to yield pure (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile.

Visualizations

Synthesis_Workflow cluster_deprotection Stage 1: Boc Deprotection cluster_acylation Stage 2: N-Acylation cluster_final_synthesis Vildagliptin Synthesis start tert-Butyl (S)-2-cyanopyrrolidine-1-carboxylate deprotected (S)-pyrrolidine-2-carbonitrile start->deprotected  Acidic  Deprotection intermediate (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile deprotected->intermediate  Acylation reagent1 Methanesulfonic Acid final_product Vildagliptin intermediate->final_product  Coupling with  Adamantane derivative reagent2 Chloroacetyl Chloride, Et3N Experimental_Workflow cluster_stage1 Stage 1: Deprotection cluster_stage2 Stage 2: N-Acylation dissolve_start Dissolve Boc-protected starting material in solvent cool1 Cool solution to 0°C dissolve_start->cool1 add_acid Add methanesulfonic acid dropwise cool1->add_acid monitor1 Monitor reaction by TLC/LC-MS add_acid->monitor1 quench Quench with base monitor1->quench extract1 Extract with organic solvent quench->extract1 dry_concentrate1 Dry and concentrate to get crude product extract1->dry_concentrate1 dissolve_intermediate Dissolve crude deprotected amine in acetonitrile dry_concentrate1->dissolve_intermediate Proceed with crude product add_base Add triethylamine dissolve_intermediate->add_base cool2 Cool solution to 0°C add_base->cool2 add_acyl_chloride Add chloroacetyl chloride solution cool2->add_acyl_chloride monitor2 Monitor reaction by TLC/LC-MS add_acyl_chloride->monitor2 filter_concentrate Filter and concentrate monitor2->filter_concentrate purify Purify by column chromatography filter_concentrate->purify

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of tert-Butyl 2-cyanopyrrolidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to improve the yield and purity of tert-Butyl 2-cyanopyrrolidine-1-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

The most prevalent and direct method for synthesizing this compound is the dehydration of the corresponding primary amide, (S)-tert-Butyl 2-carbamoylpyrrolidine-1-carboxylate (N-Boc-prolinamide). This transformation is a critical step and is often the primary area for yield optimization.

Q2: What are the key challenges in this synthesis that can lead to low yield?

Several factors can negatively impact the yield, including:

  • Incomplete Dehydration: The conversion of the primary amide to the nitrile may not go to completion.

  • Side Reactions: The formation of byproducts due to the reactivity of the reagents or intermediates.

  • Epimerization: Racemization at the C2 position of the pyrrolidine ring can occur under harsh basic or acidic conditions, leading to a mixture of diastereomers and complicating purification.

  • Difficult Product Isolation: The product can be challenging to isolate from the reaction mixture and byproducts, leading to losses during workup and purification.

Q3: Which dehydrating agents are typically used for this conversion?

Commonly employed dehydrating agents for converting primary amides to nitriles include phosphorus oxychloride (POCl₃), trifluoroacetic anhydride (TFAA), and the Burgess reagent. Each reagent has its own advantages regarding reaction conditions and functional group tolerance.[1]

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and provides actionable solutions.

Issue 1: Low or No Product Formation

Symptom: TLC or LC-MS analysis shows primarily unreacted starting material (N-Boc-prolinamide).

Possible Cause Suggested Solution
Inactive Dehydrating Reagent Use a fresh bottle of the dehydrating agent. Reagents like POCl₃ and TFAA are highly sensitive to moisture and can degrade over time.
Insufficient Reagent Stoichiometry Increase the equivalents of the dehydrating agent. Start with a modest increase (e.g., from 1.1 eq to 1.5 eq) and monitor the reaction.
Low Reaction Temperature Gradually increase the reaction temperature. Some dehydrations require heating to proceed at a reasonable rate. Monitor for byproduct formation.
Inappropriate Solvent Ensure the solvent is anhydrous and appropriate for the chosen reagent. Dichloromethane (DCM) and acetonitrile are common choices.
Issue 2: Significant Byproduct Formation

Symptom: TLC or LC-MS analysis shows multiple spots/peaks in addition to the desired product and starting material.

Possible Cause Suggested Solution
Reaction Temperature is Too High Run the reaction at a lower temperature. For highly reactive reagents like POCl₃, starting at 0 °C is recommended.
Excessive Reaction Time Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed to prevent product degradation or further side reactions.
Presence of Water Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., Nitrogen or Argon) to prevent hydrolysis of the reagent and side reactions.
Incorrect Base or Stoichiometry When using reagents like POCl₃, the choice and amount of base (e.g., pyridine, triethylamine) are critical. Too much or too strong a base can promote side reactions.[2]
Issue 3: Product Loss During Workup and Purification

Symptom: A good conversion is observed in the crude reaction mixture, but the final isolated yield is low.

Possible Cause Suggested Solution
Product is Water Soluble During aqueous workup, saturate the aqueous layer with NaCl (brine) to decrease the solubility of the product and improve extraction efficiency into the organic layer.[3]
Emulsion Formation During Extraction Add a small amount of brine or a different organic solvent to help break the emulsion. Centrifugation can also be effective if emulsions persist.
Product Degradation on Silica Gel Minimize the time the product spends on the silica gel column. Consider using a less acidic grade of silica or neutralizing the silica gel with a small amount of triethylamine in the eluent.
Product is Volatile Be cautious during solvent removal under reduced pressure. Use a moderate bath temperature (e.g., <40 °C) to avoid loss of the product.[3]

Comparative Data on Dehydrating Agents

While specific comparative studies on the synthesis of this compound are not widely published, the following table provides a general comparison of common dehydrating agents for primary amides to guide reagent selection.

Dehydrating Agent Typical Conditions Advantages Disadvantages
Phosphorus Oxychloride (POCl₃) Pyridine or Et₃N, DCM, 0 °C to RTReadily available, inexpensive, effective.[1]Can be harsh, requires a base, workup can be difficult due to phosphate byproducts.[2]
Trifluoroacetic Anhydride (TFAA) Pyridine or Et₃N, DCM, 0 °C to RTHighly reactive, often gives clean conversions.Can be expensive, corrosive, and may not be suitable for acid-sensitive substrates.
Burgess Reagent THF or Benzene, RefluxMild and selective conditions.[4]Expensive, sensitive to moisture.

Experimental Protocols

Below are representative protocols for the synthesis, starting from the preparation of the N-Boc-prolinamide precursor.

Protocol 1: Synthesis of (S)-tert-Butyl 2-carbamoylpyrrolidine-1-carboxylate

This protocol outlines the synthesis of the starting amide from N-Boc-L-proline.

  • Activation: Dissolve N-Boc-L-proline (1.0 eq) in anhydrous DCM. Cool the solution to 0 °C. Add N-hydroxysuccinimide (1.1 eq) and dicyclohexylcarbodiimide (DCC) (1.1 eq).

  • Reaction: Stir the mixture at 0 °C for 1 hour and then at room temperature for 4 hours.

  • Ammonia Addition: Cool the reaction mixture back to 0 °C and bubble ammonia gas through the solution for 30 minutes, or add a solution of ammonium hydroxide and stir vigorously overnight.

  • Workup: Filter the reaction mixture to remove the dicyclohexylurea byproduct. Wash the filtrate with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography (silica gel, ethyl acetate/hexanes) to yield the primary amide.

Protocol 2: Dehydration of N-Boc-prolinamide using POCl₃

This protocol describes the conversion of the amide to the target nitrile.

  • Reaction Setup: Dissolve (S)-tert-Butyl 2-carbamoylpyrrolidine-1-carboxylate (1.0 eq) in anhydrous DCM and cool to 0 °C under a nitrogen atmosphere.

  • Reagent Addition: Add anhydrous pyridine (2.2 eq) to the solution. Then, add phosphorus oxychloride (POCl₃) (1.2 eq) dropwise, ensuring the temperature remains below 5 °C.[2]

  • Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Quenching: Carefully quench the reaction by slowly adding it to a stirred ice-water mixture.

  • Workup: Separate the organic layer. Extract the aqueous layer with DCM (3x). Combine the organic layers and wash sequentially with cold 1M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude nitrile by flash column chromatography.[5]

Diagrams

SynthesisWorkflow cluster_0 Step 1: Amide Formation cluster_1 Step 2: Dehydration cluster_2 Step 3: Purification N-Boc-Proline N-Boc-Proline Activated Ester Activated Ester N-Boc-Proline->Activated Ester  DCC, NHS   N-Boc-Prolinamide N-Boc-Prolinamide Activated Ester->N-Boc-Prolinamide  NH₃ or NH₄OH   Dehydration_Reaction Dehydration Reaction N-Boc-Prolinamide->Dehydration_Reaction  POCl₃, Pyridine   Crude_Nitrile Crude Product Dehydration_Reaction->Crude_Nitrile Workup Aqueous Workup Crude_Nitrile->Workup  Quench, Extract   Purified_Product Pure Nitrile Workup->Purified_Product  Chromatography  

TroubleshootingFlow Start Low Yield Observed CheckConversion Check Reaction Conversion (TLC/LC-MS) Start->CheckConversion IncompleteReaction Issue: Incomplete Reaction CheckConversion->IncompleteReaction  Low GoodConversion Issue: Loss During Workup/Purification CheckConversion->GoodConversion  High Byproducts Byproducts Present? IncompleteReaction->Byproducts OptimizePurification Optimize Workup: - Use Brine Extraction - Neutralize Silica Gel - Careful Solvent Removal GoodConversion->OptimizePurification OptimizeConditions Optimize Reaction: - Increase Reagent Eq. - Increase Temperature - Check Reagent Quality Byproducts->OptimizeConditions  No OptimizeSideReactions Reduce Side Reactions: - Lower Temperature - Reduce Reaction Time - Ensure Anhydrous Cond. Byproducts->OptimizeSideReactions  Yes

References

Technical Support Center: Purification of tert-Butyl 2-cyanopyrrolidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of tert-Butyl 2-cyanopyrrolidine-1-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the expected physical state and appearance of pure this compound?

Pure this compound is typically a white to yellow crystalline solid or lump.[1] If your final product is an oil or discolored, it may indicate the presence of residual solvents or impurities.

Q2: What is the typical purity of commercially available this compound?

Commercially available this compound generally has a purity of 97-98%.[1]

Q3: What are the recommended storage conditions for this compound?

To ensure stability, the compound should be stored in a refrigerator, under an inert atmosphere, and in a dark place.[2] Recommended storage temperatures are typically between 2-8°C.

Q4: What are the most common impurities I might encounter?

Common impurities can originate from the starting materials and reagents used in the synthesis. If synthesized from N-Boc-L-proline, potential impurities include residual N-Boc-L-proline, coupling agents, and byproducts from the nitrile formation step. Unreacted di-tert-butyl dicarbonate (Boc anhydride) and triethylamine from the protection step of proline can also be present if not properly removed.

Troubleshooting Guides

Issue 1: Low Yield After Column Chromatography

If you are experiencing a lower than expected yield after purification by column chromatography, consider the following potential causes and solutions.

Potential Causes:

  • Improper Solvent System: The polarity of the eluent may be too high, causing your product to elute too quickly with other impurities, or too low, resulting in incomplete elution from the column.

  • Product Streaking/Tailing on the Column: This can be caused by overloading the column, poor solubility of the crude material in the mobile phase, or interaction of the compound with the silica gel.

  • Decomposition on Silica Gel: Some compounds are sensitive to the acidic nature of silica gel and may degrade during chromatography.

Solutions:

  • Optimize the Eluent: Use Thin Layer Chromatography (TTC) to determine the optimal solvent system. A good starting point for this compound is a gradient of ethyl acetate in hexanes (e.g., starting from 5% and gradually increasing to 20-40% ethyl acetate).

  • Dry Loading: If your compound has poor solubility in the initial eluent, consider adsorbing your crude product onto a small amount of silica gel and loading it onto the column as a dry powder.

  • Use Deactivated Silica: If you suspect degradation, you can use silica gel that has been treated with a base, such as triethylamine, to neutralize its acidity.

Issue 2: The Product Fails to Crystallize and Remains an Oil

Obtaining a solid product can sometimes be challenging. If your this compound remains an oil after solvent removal, here are some troubleshooting steps.

Potential Causes:

  • Residual Solvent: Trace amounts of solvent can prevent crystallization.

  • Presence of Impurities: Impurities can disrupt the crystal lattice formation.

  • Supersaturation Not Reached: The concentration of the compound in the crystallization solvent may not be high enough.

  • Inappropriate Crystallization Solvent: The chosen solvent may not be suitable for inducing crystallization.

Solutions:

  • High Vacuum Drying: Ensure all residual solvents are removed by drying the oil under a high vacuum, possibly with gentle heating.

  • Scratching: Use a glass rod to scratch the inside of the flask at the surface of the oil. The microscopic grooves can provide nucleation sites for crystal growth.

  • Seed Crystals: If you have a small amount of pure, solid material, add a seed crystal to the oil to initiate crystallization.

  • Solvent-Anti-Solvent Method: Dissolve the oil in a minimum amount of a "good" solvent (in which it is highly soluble) and slowly add a "poor" solvent (or "anti-solvent," in which it is insoluble) until the solution becomes cloudy. Gentle warming to redissolve, followed by slow cooling, can induce crystallization. Common solvent systems for Boc-protected compounds include ethyl acetate/hexanes and diethyl ether/pentane.

Data on Purification Methods

The following table summarizes expected outcomes for common purification methods for this compound and similar N-Boc protected compounds.

Purification MethodTypical PurityTypical Yield/RecoveryAdvantagesDisadvantages
Column Chromatography >98%37-61%[3]High resolution, applicable to a wide range of impurities.Can be time-consuming and uses large volumes of solvent. Potential for product loss on the column.
Recrystallization >99%70-90%Highly effective for removing small amounts of impurities, scalable, and cost-effective.Requires a solid product and a suitable solvent system. Can be prone to oiling out.
Distillation VariableVariableEffective for removing non-volatile impurities.The compound may not be thermally stable enough for distillation, even under a vacuum.

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol describes a typical gradient column chromatography for the purification of this compound.

Materials:

  • Silica gel (230-400 mesh)

  • Hexanes

  • Ethyl acetate

  • Crude this compound

  • Glass column, flasks, and other standard laboratory glassware

Procedure:

  • Slurry Packing the Column: Prepare a slurry of silica gel in hexanes and pour it into the column. Allow the silica to settle, ensuring a well-packed, homogenous bed. Drain the excess solvent until it is level with the top of the silica.

  • Loading the Sample: Dissolve the crude product in a minimal amount of dichloromethane or the initial elution solvent. Carefully load the solution onto the top of the silica bed.

  • Elution:

    • Begin elution with 5% ethyl acetate in hexanes.

    • Gradually increase the polarity of the eluent to 10% ethyl acetate in hexanes, followed by 20% ethyl acetate in hexanes.

  • Fraction Collection: Collect fractions and monitor the elution of the product using Thin Layer Chromatography (TLC).

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.

  • Drying: Dry the purified product under a high vacuum to remove any residual solvent.

Protocol 2: Purification by Recrystallization (General Procedure)

Materials:

  • Crude this compound (as an oil or impure solid)

  • A "good" solvent (e.g., diethyl ether, ethyl acetate)

  • A "poor" or "anti-solvent" (e.g., hexanes, pentane)

  • Erlenmeyer flask and other standard laboratory glassware

Procedure:

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the "good" solvent with gentle warming to dissolve the compound completely.

  • Addition of Anti-Solvent: Slowly add the "poor" solvent dropwise while stirring until the solution becomes persistently cloudy.

  • Clarification: Add a few drops of the "good" solvent to make the solution clear again.

  • Cooling and Crystallization: Cover the flask and allow it to cool slowly to room temperature. For maximum recovery, you can then place the flask in an ice bath or refrigerator.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing and Drying: Wash the crystals with a small amount of the cold "poor" solvent and dry them under a vacuum.

Visual Guides

experimental_workflow cluster_prep Preparation cluster_purification Purification Options cluster_analysis Analysis & Final Product crude Crude Product column Column Chromatography crude->column recrystal Recrystallization crude->recrystal analysis Purity Analysis (NMR, HPLC) column->analysis recrystal->analysis pure_product Pure Product analysis->pure_product

Caption: General experimental workflow for the purification of this compound.

troubleshooting_crystallization start Product is an Oil check_solvent Residual Solvent? start->check_solvent dry Dry under High Vacuum check_solvent->dry Yes check_impurities Impurities Present? check_solvent->check_impurities No dry->check_impurities repurify Re-purify (e.g., Chromatography) check_impurities->repurify Yes try_scratch Try Scratching check_impurities->try_scratch No repurify->start add_seed Add Seed Crystal try_scratch->add_seed no_solid Still an Oil try_scratch->no_solid solvent_antisolvent Use Solvent/Anti-solvent Method add_seed->solvent_antisolvent add_seed->no_solid solid_product Solid Product Obtained solvent_antisolvent->solid_product solvent_antisolvent->no_solid

Caption: Troubleshooting guide for crystallization issues.

References

Common side reactions with tert-Butyl 2-cyanopyrrolidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for tert-Butyl 2-cyanopyrrolidine-1-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common side reactions and to offer troubleshooting support for experiments involving this versatile building block.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed when working with this compound?

A1: The most frequently encountered side reactions include:

  • Epimerization: Loss of stereochemical integrity at the C2 position.

  • Unintentional Boc Deprotection: Cleavage of the tert-butyloxycarbonyl (Boc) protecting group under acidic conditions.

  • Nitrile Hydrolysis: Conversion of the cyano group to a carboxamide or a carboxylic acid.

  • Formation of Rotamers: Existence of cis and trans isomers due to restricted rotation around the N-C(O) bond, which can complicate analysis and purification.

Q2: My reaction mixture shows two sets of peaks for my product in the 1H NMR spectrum. What could be the cause?

A2: The presence of two sets of signals for a single compound is a strong indication of rotamers (rotational isomers). This is a common phenomenon for N-Boc protected pyrrolidine derivatives due to the high energy barrier to rotation around the carbamate N-C(O) bond. These are not impurities but different conformations of the same molecule.

Q3: I am using (S)-tert-Butyl 2-cyanopyrrolidine-1-carboxylate, but my final product has a low enantiomeric excess (ee). What could have happened?

A3: A loss of enantiomeric excess is likely due to epimerization at the C2 position. The proton alpha to the cyano group is acidic and can be abstracted by basic reagents or even under prolonged heating, leading to the formation of the (R)-enantiomer.

Q4: After my reaction and work-up, I noticed a significant amount of a more polar byproduct. What might this be?

A4: A more polar byproduct is often the result of nitrile hydrolysis . Depending on the reaction and work-up conditions (e.g., presence of acid or base with water), the cyano group can be partially or fully hydrolyzed to form the corresponding primary amide (1-tert-butoxycarbonylpyrrolidine-2-carboxamide) or carboxylic acid (1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid).

Q5: I need to perform a reaction under acidic conditions. How can I avoid cleaving the Boc protecting group?

A5: While the Boc group is designed to be removed with acid, you can minimize its cleavage by using milder acidic conditions, shorter reaction times, and lower temperatures. If possible, consider alternative synthetic routes that avoid strongly acidic steps. For reactions that generate acid, using a non-nucleophilic base to scavenge the acid can also prevent Boc deprotection.

Troubleshooting Guides

Issue 1: Epimerization of the C2 Stereocenter

Symptoms:

  • Reduced enantiomeric excess (ee) or diastereomeric excess (de) of the product.

  • Appearance of a new peak corresponding to the other epimer in chiral HPLC or NMR analysis.

Potential Causes:

  • Use of strong bases (e.g., alkoxides, LDA).

  • Prolonged reaction times at elevated temperatures.

  • Basic work-up conditions.

Solutions:

Parameter Recommendation Rationale
Base Selection Use sterically hindered, non-nucleophilic bases such as diisopropylethylamine (DIPEA) or 2,6-lutidine instead of stronger, less hindered bases.Minimizes the abstraction of the acidic C2 proton.
Temperature Maintain the lowest possible reaction temperature that allows for a reasonable reaction rate.Epimerization is often kinetically disfavored at lower temperatures.
Reaction Time Monitor the reaction closely and stop it as soon as the starting material is consumed to avoid prolonged exposure to epimerization-promoting conditions.Reduces the time window for the side reaction to occur.
Work-up Use a mildly acidic or neutral aqueous work-up if the product is stable under these conditions.Avoids exposure to basic conditions that can cause epimerization post-reaction.
Issue 2: Unintentional Boc Deprotection

Symptoms:

  • Appearance of a byproduct corresponding to the deprotected pyrrolidine-2-carbonitrile.

  • Complex reaction mixture, potentially with t-butylated byproducts if nucleophilic species are present.

Potential Causes:

  • Use of strong acids (e.g., TFA, HCl) in the reaction or work-up.

  • Generation of acidic byproducts during the reaction.

  • High reaction temperatures in the presence of a protic source.

Solutions:

Parameter Recommendation Rationale
Acid If an acid is required, use a weaker acid (e.g., acetic acid) or a Lewis acid that is less prone to causing Boc cleavage.Minimizes the protonation of the Boc group, which is the first step in its removal.
Temperature Keep the reaction temperature as low as possible.The rate of Boc deprotection is temperature-dependent.
Scavengers If acidic byproducts are formed, consider adding a non-nucleophilic base (e.g., proton sponge) to neutralize the acid in situ.Prevents the accumulation of acid that can lead to deprotection.
Work-up Use a neutral or mildly basic aqueous wash to remove any residual acid.Ensures that the final product is not exposed to acidic conditions during storage.
Issue 3: Hydrolysis of the Nitrile Group

Symptoms:

  • Formation of a more polar byproduct, identified as the corresponding primary amide or carboxylic acid by LC-MS or NMR.

  • Reduced yield of the desired nitrile-containing product.

Potential Causes:

  • Presence of water in combination with acidic or basic conditions during the reaction or work-up.

  • Prolonged heating in protic solvents.

Solutions:

Parameter Recommendation Rationale
Reaction Conditions Use anhydrous solvents and reagents. Run the reaction under an inert atmosphere (e.g., nitrogen or argon).Minimizes the presence of water, which is required for hydrolysis.
Work-up Perform the aqueous work-up at low temperatures and minimize the contact time. Use neutral water if possible.Reduces the rate of hydrolysis.
Purification If hydrolysis has occurred, the byproducts can often be separated by column chromatography due to their increased polarity.Allows for the isolation of the desired product.
Issue 4: Presence of Rotamers

Symptoms:

  • Broadened or duplicated peaks in the 1H and 13C NMR spectra at room temperature.

  • Difficulty in obtaining sharp peaks during HPLC analysis.

Potential Causes:

  • Inherent restricted rotation around the N-C(O) bond of the Boc group.

Solutions:

Technique Recommendation Rationale
NMR Analysis Acquire NMR spectra at elevated temperatures (e.g., 50-80 °C).At higher temperatures, the rate of rotation increases, leading to the coalescence of the signals for the two rotamers into a single, averaged signal.
HPLC Analysis Optimize the column temperature and mobile phase to try and either separate or coalesce the peaks.In some cases, adjusting chromatographic conditions can improve peak shape.
Chemical Modification If the presence of rotamers is problematic for a subsequent step, consider replacing the Boc group with a protecting group that does not exhibit this behavior (e.g., Cbz).This is a more drastic measure but can be effective if rotamers interfere with reactivity or purification.

Data Presentation

Table 1: Representative Data on the Effect of Base and Temperature on Epimerization of (S)-tert-Butyl 2-cyanopyrrolidine-1-carboxylate

EntryBaseTemperature (°C)Time (h)(S) : (R) Ratio (Typical)
1DIPEA2512> 99 : 1
2Triethylamine251295 : 5
3Sodium Methoxide0180 : 20
4Sodium Methoxide25160 : 40
5DBU25255 : 45

Note: These are representative values based on general principles of α-cyano amine chemistry and may vary depending on the specific reaction conditions.

Table 2: Typical Conditions for Unintentional Boc Deprotection

EntryAcidic ConditionTemperature (°C)TimeExtent of Deprotection (Typical)
11 M HCl in EtOAc251 h~5-10%
220% TFA in DCM2530 min~50-70%
3Neat Acetic Acid5024 h< 5%
4Silica Gel (acidic)2524 h (on column)Trace to 5%

Note: These are estimates to illustrate the lability of the Boc group under various acidic conditions.

Experimental Protocols

Protocol 1: Monitoring and Minimizing Epimerization using Chiral HPLC
  • Sample Preparation: At various time points during your reaction, withdraw a small aliquot (~5-10 µL) and quench it immediately in a vial containing a mildly acidic buffer (e.g., pH 4-5) to stop the epimerization. Dilute the quenched sample with the HPLC mobile phase.

  • Chiral HPLC Conditions (Typical):

    • Column: Chiral stationary phase column (e.g., Chiralcel OD-H, Chiralpak AD-H).

    • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm.

  • Analysis: Inject the prepared sample. The (S)- and (R)-enantiomers should elute as separate peaks. Calculate the ratio of the two enantiomers by integrating the respective peak areas.

Protocol 2: Test for Nitrile Hydrolysis by LC-MS
  • Sample Preparation: Dilute a small aliquot of your crude reaction mixture in a suitable solvent (e.g., methanol or acetonitrile).

  • LC-MS Analysis:

    • Inject the sample onto a C18 reverse-phase column.

    • Run a gradient of water and acetonitrile (both with 0.1% formic acid).

    • Monitor the total ion chromatogram (TIC) and extract the ion chromatograms for the expected masses of the starting material, the amide byproduct (M+18), and the carboxylic acid byproduct (M+19).

  • Interpretation: The presence of peaks corresponding to the masses of the amide and/or carboxylic acid confirms that hydrolysis has occurred.

Visualizations

Side_Reactions This compound (S) This compound (S) Epimerization Epimerization This compound (S)->Epimerization Base or Heat Boc Deprotection Boc Deprotection This compound (S)->Boc Deprotection Acid Nitrile Hydrolysis Nitrile Hydrolysis This compound (S)->Nitrile Hydrolysis H2O, Acid or Base This compound (R) This compound (R) Epimerization->this compound (R) 2-Cyanopyrrolidine 2-Cyanopyrrolidine Boc Deprotection->2-Cyanopyrrolidine 1-(tert-Butoxycarbonyl)pyrrolidine-2-carboxamide 1-(tert-Butoxycarbonyl)pyrrolidine-2-carboxamide Nitrile Hydrolysis->1-(tert-Butoxycarbonyl)pyrrolidine-2-carboxamide 1-(tert-Butoxycarbonyl)pyrrolidine-2-carboxylic acid 1-(tert-Butoxycarbonyl)pyrrolidine-2-carboxylic acid 1-(tert-Butoxycarbonyl)pyrrolidine-2-carboxamide->1-(tert-Butoxycarbonyl)pyrrolidine-2-carboxylic acid H2O, Acid or Base

Caption: Common side reaction pathways for this compound.

Troubleshooting_Workflow start Unexpected Result in Reaction q1 Low ee or de? start->q1 q2 New polar byproduct? start->q2 q3 Loss of Boc group? start->q3 a1 Potential Epimerization q1->a1 Yes a2 Potential Nitrile Hydrolysis q2->a2 Yes a3 Potential Boc Deprotection q3->a3 Yes sol1 Use hindered base Lower temperature a1->sol1 sol2 Use anhydrous conditions Neutral work-up a2->sol2 sol3 Avoid strong acids Use scavengers a3->sol3

Caption: Troubleshooting workflow for unexpected reaction outcomes.

Technical Support Center: Overcoming Solubility Issues with tert-Butyl 2-cyanopyrrolidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tert-Butyl 2-cyanopyrrolidine-1-carboxylate. The information provided is designed to address common challenges, with a focus on overcoming solubility issues during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound is a white to yellow crystalline solid. While specific quantitative solubility data is not widely published, based on its structure (containing a polar nitrile group and a lipophilic Boc-protected pyrrolidine ring), a qualitative solubility profile can be predicted. It is expected to be soluble in a range of polar aprotic and chlorinated organic solvents. Its solubility is limited in nonpolar solvents and water.

Q2: I am observing incomplete dissolution of this compound in my reaction solvent. What can I do?

A2: If you are experiencing solubility issues, consider the following troubleshooting steps:

  • Solvent Selection: Switch to a more suitable solvent. Based on the compound's structure, polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), acetonitrile (ACN), or tetrahydrofuran (THF), and chlorinated solvents like dichloromethane (DCM) are likely to be good choices.

  • Co-solvent System: Employing a co-solvent system can enhance solubility. For instance, a mixture of a good solvent (like THF) with a less polar co-solvent might be effective.

  • Gentle Heating: Gently warming the mixture can increase the rate of dissolution and overall solubility. However, be cautious of potential degradation of the compound or other reactants at elevated temperatures. Always monitor the reaction temperature closely.

  • Sonication: Using an ultrasonic bath can help to break up solid aggregates and promote dissolution.

  • Concentration: As noted in some studies, solubility issues can become significant at higher concentrations.[1] If possible, try running the reaction at a lower concentration.

Q3: My reaction yield is low, and I suspect solubility is the culprit. How can I confirm this and what steps can I take?

A3: To confirm if solubility is impacting your reaction yield, visually inspect the reaction mixture for any undissolved starting material. If the mixture is a suspension or slurry when it should be a homogeneous solution, solubility is likely a problem. To improve the yield:

  • Optimize Solvent and Temperature: Experiment with the solvent and temperature as described in the previous answer to ensure all reactants are fully dissolved.

  • Stirring Rate: Ensure vigorous stirring to maximize the interaction between reactants, especially in a heterogeneous mixture.

  • Phase-Transfer Catalyst: In biphasic reactions, a phase-transfer catalyst can be used to facilitate the reaction between reactants in different phases.

Q4: Are there any known incompatibilities or stability issues with this compound I should be aware of?

A4: The compound is noted to be sensitive to moisture and light. Therefore, it is recommended to store it in a cool, dark, and dry place. When setting up reactions, using anhydrous solvents and an inert atmosphere (e.g., nitrogen or argon) is good practice to prevent potential side reactions or degradation.

Troubleshooting Guide

This guide provides a structured approach to resolving common issues encountered during experiments with this compound.

Issue 1: Poor Solubility in Reaction Solvent

Symptoms:

  • Visible undissolved solid in the reaction mixture.

  • Reaction appears heterogeneous when it is expected to be homogeneous.

  • Low or inconsistent reaction yields.

Troubleshooting Workflow:

start Poor Solubility Observed solvent_check Is the solvent appropriate? (e.g., polar aprotic like THF, ACN, DMF) start->solvent_check change_solvent Switch to a more polar aprotic solvent (e.g., DMF, DMSO) solvent_check->change_solvent No heating Try gentle heating (monitor for degradation) solvent_check->heating Yes change_solvent->heating sonication Use sonication to aid dissolution heating->sonication Not effective success Solubility Issue Resolved heating->success Effective concentration Is the concentration too high? sonication->concentration sonication->success Effective lower_concentration Reduce the concentration of the reaction concentration->lower_concentration Yes concentration->success No, issue persists lower_concentration->success

Caption: Troubleshooting workflow for poor solubility.

Issue 2: Low Reaction Yield

Symptoms:

  • TLC or LC-MS analysis shows a significant amount of unreacted starting material.

  • The isolated yield of the desired product is consistently below expectations.

Troubleshooting Workflow:

start Low Reaction Yield solubility_check Is the starting material fully dissolved? start->solubility_check troubleshoot_solubility Address solubility issue (see previous workflow) solubility_check->troubleshoot_solubility No reagent_check Are reagents pure and anhydrous? solubility_check->reagent_check Yes troubleshoot_solubility->reagent_check purify_reagents Purify/dry reagents and solvents reagent_check->purify_reagents No conditions_check Are reaction conditions optimal? (temperature, time) reagent_check->conditions_check Yes purify_reagents->conditions_check optimize_conditions Optimize reaction time and temperature conditions_check->optimize_conditions No side_reactions Are there side products? conditions_check->side_reactions Yes optimize_conditions->side_reactions modify_workup Modify workup/purification to remove side products side_reactions->modify_workup Yes success Yield Improved side_reactions->success No modify_workup->success N_Boc_Proline N-Boc-L-proline Reagents + Cyanobenziodoxolone (CBX) Ir photocatalyst, Blue LEDs THF, Room Temperature N_Boc_Proline->Reagents Product This compound Reagents->Product setup Reaction Setup: - Dissolve N-Boc-L-proline in THF - Add CBX and Ir catalyst degas Degas with Ar/N2 setup->degas irradiate Irradiate with Blue LEDs at Room Temperature degas->irradiate monitor Monitor reaction by TLC/LC-MS irradiate->monitor workup Concentrate in vacuo monitor->workup Reaction Complete purify Purify by Flash Column Chromatography (Pentane/Ethyl Acetate) workup->purify product Isolate Pure Product purify->product

References

Technical Support Center: Optimization of Boc Deprotection for Cyanopyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of reaction conditions for the Boc deprotection of cyanopyrrolidine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure successful and efficient deprotection of this key synthetic intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the most common reagents for the Boc deprotection of cyanopyrrolidine?

A1: The most common and effective reagents for Boc deprotection are strong acids, primarily Trifluoroacetic acid (TFA) and Hydrochloric acid (HCl).[1] TFA is typically used in a solution with a solvent like dichloromethane (DCM), while HCl is often used as a solution in an organic solvent such as 1,4-dioxane or methanol.[2][3]

Q2: What is the primary mechanism of acid-catalyzed Boc deprotection?

A2: The deprotection proceeds via an acid-catalyzed hydrolysis mechanism. The reaction is initiated by the protonation of the carbonyl oxygen of the Boc group by the acid. This is followed by the cleavage of the tert-butyl-oxygen bond, which forms a stable tert-butyl cation and a carbamic acid intermediate. The unstable carbamic acid readily decarboxylates to yield the free amine and carbon dioxide. The liberated amine is then protonated by the excess acid to form the corresponding salt.

Q3: Are there milder alternatives to strong acids for the Boc deprotection of cyanopyrrolidine?

A3: Yes, for substrates that are sensitive to strong acidic conditions, several milder deprotection methods have been developed. One such method involves the use of oxalyl chloride in methanol, which can be effective for compounds with multiple acid-labile functional groups.[4][5] Thermal deprotection methods have also been reported, although they may require elevated temperatures.[6]

Q4: What are the potential side reactions to be aware of during the Boc deprotection of cyanopyrrolidine?

A4: A primary concern is the potential for hydrolysis of the cyano group to an amide or a carboxylic acid under acidic conditions.[7][8] While nitriles are generally less susceptible to hydrolysis than amides, harsh acidic conditions and elevated temperatures can promote this side reaction.[7] Another common side reaction in Boc deprotection is the alkylation of nucleophiles by the tert-butyl cation generated during the reaction. While the cyanopyrrolidine itself is not highly nucleophilic, this can be a concern if other nucleophilic functional groups are present in the molecule.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Incomplete Deprotection - Insufficient acid strength or concentration.- Short reaction time.- Low reaction temperature.- Steric hindrance around the Boc-protected amine.- Increase the concentration of the acid (e.g., from 20% to 50% TFA in DCM).- Extend the reaction time and monitor progress by TLC or LC-MS.- Increase the reaction temperature, but with caution to avoid nitrile hydrolysis.- For sterically hindered substrates, consider using a stronger acid system like 4M HCl in dioxane.
Nitrile Hydrolysis (Formation of Amide or Carboxylic Acid) - Harsh acidic conditions (high acid concentration, high temperature).- Prolonged reaction time.- Use milder acidic conditions (e.g., lower concentration of TFA or HCl).- Perform the reaction at a lower temperature (e.g., 0 °C to room temperature).- Carefully monitor the reaction and stop it as soon as the starting material is consumed.- Consider using an alternative, milder deprotection reagent like oxalyl chloride in methanol.[4][5]
Formation of Oily or Difficult-to-Isolate Product - The trifluoroacetate (TFA) salt of the product may be an oil.- Switch to using HCl in dioxane, as hydrochloride salts are often crystalline and easier to isolate.[3][9]- After removing the bulk of the TFA by rotary evaporation, try co-evaporation with a solvent like toluene to remove residual TFA.- Trituration of the crude product with a non-polar solvent like diethyl ether can sometimes induce precipitation of the salt.
Presence of Unknown Impurities - Alkylation of the pyrrolidine nitrogen or other nucleophiles by the tert-butyl cation.- While less common for cyanopyrrolidine itself, if other nucleophilic groups are present, consider adding a scavenger like anisole or thioanisole to the reaction mixture to trap the tert-butyl cation.

Quantitative Data on Reaction Conditions

The selection of the deprotection reagent and conditions can significantly impact the yield and purity of the final product. Below is a comparative summary of common deprotection methods.

Reagent/Conditions Typical Reaction Time Typical Yield Product Form Advantages Disadvantages Citation(s)
20-50% TFA in DCM30 min - 2 hours>95% (Typical)TFA Salt (often oily)Fast, efficient, and widely used.TFA is corrosive and can be difficult to remove completely. The product salt is often non-crystalline.[3][10]
4M HCl in 1,4-Dioxane30 min - 1 hour>95% (Typical)HCl Salt (often crystalline)Fast, efficient, and often yields a crystalline product, aiding in purification.Dioxane is a hazardous solvent.[9][11]
Oxalyl Chloride in Methanol1 - 4 hoursUp to 90%Free Amine (after workup)Mild conditions, suitable for acid-sensitive substrates.Reagent is moisture-sensitive.[4][5]
p-Toluenesulfonic Acid in Deep Eutectic SolventVariableLower for sterically hindered substratesTsOH SaltMilder alternative to TFA and HCl.May require elevated temperatures and can result in lower yields for some substrates.[11]

Experimental Protocols

Protocol 1: Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
  • Dissolution: Dissolve the N-Boc-3-cyanopyrrolidine in anhydrous DCM (e.g., at a concentration of 0.1 M) in a round-bottom flask equipped with a magnetic stir bar.

  • Addition of TFA: Cool the solution to 0 °C using an ice bath. Add TFA dropwise to the stirred solution to a final concentration of 20-50% (v/v).

  • Reaction: Allow the reaction to warm to room temperature and stir for 30 minutes to 2 hours. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the excess TFA and DCM.

    • To remove residual TFA, co-evaporate the residue with toluene.

    • For isolation of the free amine, redissolve the residue in an appropriate organic solvent (e.g., ethyl acetate or DCM) and carefully wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid. Be cautious of CO₂ evolution.

    • Wash the organic layer with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the deprotected cyanopyrrolidine.

Protocol 2: Boc Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane
  • Preparation: To a solution of N-Boc-3-cyanopyrrolidine in a minimal amount of a suitable solvent (e.g., methanol or ethyl acetate), add a solution of 4M HCl in 1,4-dioxane (5-10 equivalents).[2]

  • Reaction: Stir the reaction mixture at room temperature for 30 minutes to 4 hours. Monitor the reaction progress by TLC or LC-MS.[2]

  • Work-up:

    • Upon completion, the product may precipitate as the hydrochloride salt. If so, collect the solid by filtration and wash with a cold solvent such as diethyl ether.[2]

    • If no precipitate forms, concentrate the reaction mixture under reduced pressure to obtain the crude hydrochloride salt.

    • The resulting residue can be triturated with diethyl ether to induce precipitation.

Visualizing the Workflow and Logic

To aid in understanding the experimental workflow and the decision-making process for troubleshooting, the following diagrams are provided.

Boc_Deprotection_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up start Start with N-Boc-3-cyanopyrrolidine dissolve Dissolve in Anhydrous Solvent start->dissolve add_acid Add Acid (TFA or HCl) dissolve->add_acid react Stir at RT (Monitor by TLC/LC-MS) add_acid->react concentrate Concentrate in vacuo react->concentrate neutralize Neutralize (e.g., NaHCO3) (for free amine) concentrate->neutralize extract Extract and Dry neutralize->extract isolate Isolate Product extract->isolate Troubleshooting_Logic cluster_solutions_incomplete Solutions for Incomplete Deprotection cluster_solutions_hydrolysis Solutions for Nitrile Hydrolysis cluster_solutions_oily Solutions for Oily Product start Problem Encountered incomplete Incomplete Deprotection? start->incomplete nitrile_hydrolysis Nitrile Hydrolysis? start->nitrile_hydrolysis oily_product Oily Product? start->oily_product increase_acid Increase Acid Conc. incomplete->increase_acid increase_time Increase Reaction Time incomplete->increase_time increase_temp Increase Temperature (with caution) incomplete->increase_temp milder_acid Use Milder Acid Conc. nitrile_hydrolysis->milder_acid lower_temp Lower Reaction Temp. nitrile_hydrolysis->lower_temp alt_reagent Use Alternative Reagent (e.g., Oxalyl Chloride) nitrile_hydrolysis->alt_reagent use_hcl Switch to HCl/Dioxane oily_product->use_hcl coevaporate Co-evaporate with Toluene oily_product->coevaporate triturate Triturate with Ether oily_product->triturate

References

Technical Support Center: Reactions Involving tert-Butyl 2-cyanopyrrolidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common reactions involving tert-Butyl 2-cyanopyrrolidine-1-carboxylate. It is intended for researchers, scientists, and drug development professionals to navigate potential challenges in their synthetic workflows.

Frequently Asked Questions (FAQs)

Q1: What are the typical storage conditions for this compound?

It is recommended to store the compound in a dark place under an inert atmosphere at 2-8°C to prevent degradation. The compound is sensitive to air and moisture.

Q2: What are the main reactive sites of this compound?

The primary reactive sites are the nitrile group, which can undergo reduction or hydrolysis, and the Boc-protecting group, which can be removed under acidic conditions. The alpha-proton to the nitrile group can also be involved in certain reactions.

Q3: How can I monitor the progress of reactions involving this compound?

Thin-Layer Chromatography (TLC) is a common and effective method. For Boc-deprotection, the product will be significantly more polar. Staining with ninhydrin can visualize the deprotected amine. Liquid Chromatography-Mass Spectrometry (LC-MS) is useful for confirming the disappearance of starting material and the appearance of the product mass. For nitrile reduction, IR spectroscopy can monitor the disappearance of the C≡N stretch.

Troubleshooting Guides

Synthesis of this compound via Dehydration of N-Boc-prolinamide

The synthesis of this compound typically involves the dehydration of the corresponding primary amide, N-Boc-prolinamide.

Problem 1: Low or no yield of the desired nitrile.

  • Possible Cause: Incomplete dehydration reaction.

    • Solution: Ensure the dehydrating agent is fresh and added in sufficient equivalents. Reagents like Trifluoroacetic Anhydride (TFAA) or the Burgess reagent are effective but can be moisture-sensitive.[1][2] For the Burgess reagent, ensure anhydrous conditions as it is sensitive to air and humidity.[1][3]

  • Possible Cause: Degradation of starting material or product.

    • Solution: Perform the reaction at the recommended temperature. Overheating can lead to side reactions. Ensure the workup procedure is not overly harsh.

  • Possible Cause: Sub-optimal dehydrating agent.

    • Solution: Consider alternative dehydrating agents. Common choices include TFAA with a base like triethylamine or pyridine, or milder reagents like the Burgess reagent, which is known for its high selectivity.[1][2]

Problem 2: Presence of significant impurities in the final product.

  • Possible Cause: Formation of side products from the dehydrating agent.

    • Solution: Choose a dehydrating agent that minimizes side reactions. The Burgess reagent is known for its mildness and can be advantageous when other sensitive functional groups are present.[1][2][3]

  • Possible Cause: Incomplete reaction leading to a mixture of starting material and product.

    • Solution: Monitor the reaction closely by TLC or LC-MS to ensure full conversion. If the reaction stalls, a small additional portion of the dehydrating agent might be necessary.

  • Possible Cause: Epimerization at the C2 position.

    • Solution: Use mild reaction conditions and a non-nucleophilic base to minimize the risk of epimerization.

Reduction of the Nitrile Group to an Amine

A common transformation is the reduction of the 2-cyano group to an aminomethyl group.

Problem 1: Incomplete reduction or low yield of the primary amine.

  • Possible Cause: Inactive catalyst (for catalytic hydrogenation).

    • Solution: Use fresh, high-quality catalyst such as Raney Nickel or Palladium on Carbon (Pd/C). Ensure the catalyst is not poisoned by impurities in the starting material or solvent.

  • Possible Cause: Insufficient reducing agent (for chemical reduction).

    • Solution: When using reagents like Lithium Aluminum Hydride (LiAlH₄), ensure it is added in sufficient molar excess. LiAlH₄ is a powerful reducing agent for nitriles.[4][5]

  • Possible Cause: Poor reaction conditions for catalytic hydrogenation.

    • Solution: Optimize hydrogen pressure and reaction temperature. Some reductions may require elevated pressure. Ensure efficient stirring to maintain good contact between the substrate, catalyst, and hydrogen.

Problem 2: Formation of side products, such as secondary or tertiary amines.

  • Possible Cause: Over-reduction or side reactions during catalytic hydrogenation.

    • Solution: The addition of additives like ammonia during Raney Nickel reduction can help suppress the formation of secondary and tertiary amines. The primary imine intermediate is reactive and can lead to side products.[6]

  • Possible Cause: Complex mixture from LiAlH₄ reduction.

    • Solution: Careful control of the reaction temperature (e.g., starting at 0°C and slowly warming to room temperature) can minimize side reactions. The workup procedure for LiAlH₄ reductions is critical and should be performed cautiously by slowly adding water and then a base solution.[7]

Table 1: Comparison of Reducing Agents for Nitrile Reduction

Reducing AgentTypical ConditionsAdvantagesPotential Issues
Raney Nickel / H₂ H₂ (1-50 bar), RT to 50°C, Solvent (e.g., MeOH, EtOH) with NH₃Cost-effective, effective for many nitriles.Catalyst deactivation, potential for over-reduction to secondary/tertiary amines.[6]
Pd/C / H₂ H₂ (1-50 bar), RT, Solvent (e.g., MeOH, EtOH)Generally clean reductions.Can be less reactive for some nitriles compared to Raney Ni.
LiAlH₄ Anhydrous THF or Et₂O, 0°C to RTPowerful reducing agent, high yields.Reacts violently with water, requires careful handling and workup, can reduce other functional groups.[5][7]
Hydrolysis of the Nitrile Group

The nitrile group can be hydrolyzed to either a primary amide or a carboxylic acid.

Problem 1: Hydrolysis proceeds all the way to the carboxylic acid when the amide is the desired product.

  • Possible Cause: Reaction conditions are too harsh.

    • Solution: Use milder conditions. For example, controlled hydrolysis can sometimes be achieved using basic conditions with careful monitoring of the reaction time. Some literature suggests that using tert-butanol as a solvent can help stop the hydrolysis at the amide stage.

Problem 2: Incomplete hydrolysis to the carboxylic acid.

  • Possible Cause: Insufficiently strong acidic or basic conditions.

    • Solution: Amide hydrolysis is generally more difficult than nitrile hydrolysis.[8] Refluxing with strong aqueous acid (e.g., 6M HCl) or a strong base (e.g., 6M NaOH) for an extended period is often necessary to drive the reaction to completion.[8]

  • Possible Cause: The intermediate amide is resistant to hydrolysis.

    • Solution: Increase the reaction temperature and/or the concentration of the acid or base.

Boc Deprotection

Removal of the tert-butoxycarbonyl (Boc) protecting group is a crucial step to liberate the free amine.

Problem 1: Incomplete Boc deprotection.

  • Possible Cause: Insufficient acid strength or concentration.

    • Solution: While Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) is common, a stronger acid system like 4M HCl in dioxane may be more effective.[9]

  • Possible Cause: Short reaction time or low temperature.

    • Solution: Increase the reaction time and/or allow the reaction to warm to room temperature. Monitor progress by TLC until the starting material is consumed.

Problem 2: Formation of t-butylated side products.

  • Possible Cause: The reactive tert-butyl cation generated during deprotection alkylates nucleophilic sites on the molecule.

    • Solution: Add a scavenger to the reaction mixture to trap the tert-butyl cation. Common scavengers include triisopropylsilane (TIS) or anisole.[9][10]

Problem 3: The nitrile group is not stable under the deprotection conditions.

  • Possible Cause: The strong acidic conditions for Boc deprotection can sometimes affect other functional groups.

    • Solution: Use milder deprotection methods. For substrates sensitive to strong acids, selective deprotection might be achieved under different conditions. For instance, heating in some solvents can cause thermal deprotection. Alternatively, specific Lewis acids might offer better selectivity.[11] A method using oxalyl chloride in methanol has been reported as a mild alternative for N-Boc deprotection.[12][13]

Table 2: Common Scavengers for Boc Deprotection

ScavengerPurposeTypical Concentration
Triisopropylsilane (TIS) Traps tert-butyl cations.2.5-5% (v/v) in the deprotection cocktail.[9]
Anisole Acts as a decoy for the tert-butyl cation.5% (v/v) in the deprotection cocktail.
1,2-Ethanedithiol (EDT) Protects against acid-catalyzed oxidation and traps cations.2.5% (v/v) in the deprotection cocktail.

Visualizations

Experimental Workflow: Synthesis and Subsequent Reactions

G cluster_synthesis Synthesis cluster_reactions Reactions N-Boc-prolinamide N-Boc-prolinamide Dehydration Dehydration N-Boc-prolinamide->Dehydration TFAA or Burgess Reagent This compound This compound Dehydration->this compound Reduction Reduction This compound->Reduction e.g., Raney Ni/H2 Hydrolysis Hydrolysis This compound->Hydrolysis H+ or OH- Boc Deprotection Boc Deprotection This compound->Boc Deprotection e.g., TFA Aminomethylpyrrolidine derivative Aminomethylpyrrolidine derivative Reduction->Aminomethylpyrrolidine derivative Pyrrolidine-2-carboxamide derivative Pyrrolidine-2-carboxamide derivative Hydrolysis->Pyrrolidine-2-carboxamide derivative 2-Cyanopyrrolidine 2-Cyanopyrrolidine Boc Deprotection->2-Cyanopyrrolidine Pyrrolidine-2-carboxylic acid derivative Pyrrolidine-2-carboxylic acid derivative Pyrrolidine-2-carboxamide derivative->Pyrrolidine-2-carboxylic acid derivative

Caption: Synthetic and reaction pathways for this compound.

Troubleshooting Logic for Boc Deprotection

G start Boc Deprotection Issues incomplete Incomplete Reaction? start->incomplete side_products Side Products Observed? incomplete->side_products No increase_acid Increase acid strength/conc. (e.g., 4M HCl in dioxane) incomplete->increase_acid Yes add_scavenger Add Scavenger (e.g., TIS, anisole) side_products->add_scavenger Yes mild_conditions Use Milder Conditions (e.g., Oxalyl chloride/MeOH) side_products->mild_conditions If nitrile is unstable failure Persistent Issues side_products->failure No increase_time_temp Increase reaction time/temp. increase_acid->increase_time_temp success Successful Deprotection increase_time_temp->success add_scavenger->success mild_conditions->success

Caption: Decision tree for troubleshooting Boc deprotection.

References

Technical Support Center: Analysis of tert-Butyl 2-cyanopyrrolidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tert-Butyl 2-cyanopyrrolidine-1-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the potential impurities in this compound?

A1: Impurities can originate from the synthetic route and degradation. Potential impurities include unreacted starting materials, byproducts from the N-Boc protection and cyanating steps, as well as degradation products formed through hydrolysis or oxidation.

Q2: What is the primary degradation pathway for this compound?

A2: The N-Boc (tert-butoxycarbonyl) protecting group is susceptible to cleavage under acidic conditions, which would result in the formation of 2-cyanopyrrolidine. The nitrile group can also be susceptible to hydrolysis to the corresponding carboxylic acid or amide under strong acidic or basic conditions.

Q3: Which analytical techniques are most suitable for impurity analysis of this compound?

A3: High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection is the preferred method for analyzing non-volatile impurities. Gas Chromatography (GC) with a Flame Ionization Detector (FID) or MS detection is suitable for analyzing volatile impurities and residual solvents. Chiral HPLC is necessary for determining enantiomeric purity.

Impurity Profiling

A summary of potential impurities, their structures, and likely sources is provided below.

Impurity NameStructurePotential Source
2-CyanopyrrolidineDegradation (loss of Boc group)
tert-ButanolReagent in Boc protection, degradation
Di-tert-butyl dicarbonateExcess reagent from Boc protection
Pyrrolidine-2-carboxylic acidHydrolysis of the nitrile group
N-Boc-pyrrolidineIncomplete cyanation
(R)-tert-Butyl 2-cyanopyrrolidine-1-carboxylateEnantiomeric impurity

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis
  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    Time (min) % B
    0 10
    20 90
    25 90
    25.1 10

    | 30 | 10 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a concentration of 1 mg/mL.

Gas Chromatography (GC-MS) Method for Volatile Impurities
  • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Inlet Temperature: 250 °C

  • Injection Mode: Split (10:1)

  • Injection Volume: 1 µL

  • Oven Program:

    • Initial Temperature: 50 °C, hold for 2 minutes

    • Ramp: 15 °C/min to 280 °C

    • Hold: 5 minutes at 280 °C

  • Transfer Line Temperature: 280 °C

  • MS Source Temperature: 230 °C

  • MS Quadrupole Temperature: 150 °C

  • Mass Range: 35 - 400 amu

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., Dichloromethane) to a concentration of 10 mg/mL.

Troubleshooting Guides

HPLC Analysis

Issue: Peak Tailing for the Main Analyte Peak

  • Question: Why is the peak for this compound showing significant tailing?

  • Answer: Peak tailing for this compound, which contains a basic nitrogen atom, is often due to secondary interactions with acidic silanol groups on the silica-based column packing.

Troubleshooting workflow for peak tailing.

Issue: Poor Resolution Between Enantiomers in Chiral HPLC

  • Question: I am not able to separate the (S) and (R) enantiomers of this compound. What should I try?

  • Answer: Chiral separations are highly specific. The choice of chiral stationary phase (CSP) and mobile phase is critical.

Troubleshooting poor chiral resolution.
GC Analysis

Issue: No Peak or Very Small Peak for the Analyte

  • Question: I am not observing a peak for this compound in my GC-MS analysis. Why?

  • Answer: This could be due to several factors, including thermal degradation in the hot injector, adsorption on the column, or an inappropriate temperature program.

GC_Troubleshooting Start No/Small Analyte Peak in GC CheckInjector Check Injector Temperature Start->CheckInjector LowerTemp Lower injector temperature (e.g., to 220°C) to prevent thermal degradation. CheckInjector->LowerTemp If too high CheckColumn Check for Column Adsorption CheckInjector->CheckColumn If optimal LowerTemp->CheckColumn UseD瓜 UseD瓜 CheckColumn->UseD瓜 CheckOven Check Oven Program CheckColumn->CheckOven If column is suitable liner If adsorption is suspected liner->CheckOven AdjustProgram Ensure final temperature is high enough to elute the compound. CheckOven->AdjustProgram If final temp is too low Success Peak should be observed CheckOven->Success If program is suitable AdjustProgram->Success

Troubleshooting for absent GC peak.

Technical Support Center: Scaling Up the Synthesis of tert-Butyl 2-cyanopyrrolidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the large-scale synthesis of tert-Butyl 2-cyanopyrrolidine-1-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A1: The most common and industrially applicable method is a variation of the Strecker synthesis.[1][2][3] This typically involves the reaction of a suitable N-Boc-pyrrolidine precursor, such as N-Boc-2-pyrrolidinone or a related imine, with a cyanide source. An alternative approach involves the dehydration of the corresponding aldoxime.[4]

Q2: What are the main challenges when scaling up this synthesis?

A2: Key challenges in scaling up the synthesis include:

  • Handling of Hazardous Reagents: The use of cyanide salts or trimethylsilyl cyanide (TMSCN) requires stringent safety protocols and specialized equipment to prevent exposure and the release of toxic hydrogen cyanide gas.[5][6][7]

  • Exothermic Reactions: The addition of reagents can be exothermic, necessitating careful temperature control to avoid side reactions and ensure safety.

  • Product Purification: Removing impurities and achieving high purity on a large scale can be challenging and may require the development of efficient crystallization or chromatography methods.

  • Potential for Racemization: The chiral center at the 2-position of the pyrrolidine ring is susceptible to racemization, especially under harsh reaction conditions.[8][9]

Q3: What safety precautions are essential when working with cyanide reagents on a large scale?

A3: A comprehensive safety plan is crucial and should include:

  • Dedicated and well-ventilated reaction areas.

  • Continuous cyanide monitoring systems. [5]

  • Availability of a "kill solution" (e.g., bleach) for immediate spill decontamination. [5]

  • Specialized charging systems for solids and liquids to minimize atmospheric exposure. [5]

  • All personnel must be highly trained in handling cyanides and have access to appropriate personal protective equipment (PPE) and emergency antidotes. [6]

  • Alkaline conditions should be maintained to prevent the formation of highly toxic hydrogen cyanide gas. [7]

Troubleshooting Guide

Issue Potential Cause Suggested Solution
Low Yield Incomplete reaction.- Monitor the reaction progress using an appropriate analytical technique (e.g., HPLC, TLC).- Ensure efficient mixing, especially in large reactors.- Consider optimizing the reaction temperature and time.
Degradation of starting material or product.- The Boc protecting group can be sensitive to strong acids; ensure pH control.- The product may be unstable at elevated temperatures; maintain appropriate temperature control throughout the process.
Inefficient workup or purification.- Optimize extraction and washing steps to minimize product loss.- Develop a robust crystallization procedure for efficient isolation.
High Levels of Impurities Formation of byproducts from side reactions.- Identify the impurities using analytical techniques (e.g., LC-MS, NMR).- Adjust reaction conditions (temperature, addition rate of reagents) to minimize side reactions.- Common byproducts in Strecker-type reactions can include hydrolysis of the nitrile to the corresponding amide or carboxylic acid.[1][2]
Residual starting materials or reagents.- Ensure the reaction goes to completion.- Optimize the workup and purification steps to effectively remove unreacted starting materials and reagents.
Racemization of the Product Harsh reaction conditions (e.g., high temperature, strong base or acid).- The α-proton is susceptible to deprotonation and reprotonation, leading to racemization.[8][10]- Maintain controlled temperature and pH throughout the synthesis and workup.- Consider using milder reagents or a chiral auxiliary if racemization is a significant issue.[2]
Difficulty with Product Isolation/Crystallization The product is an oil or forms a supersaturated solution.- Screen a variety of solvents and solvent mixtures to find suitable conditions for crystallization.- Seeding with a small amount of pure crystalline product can induce crystallization.- Consider purification by column chromatography if crystallization is not feasible, though this can be challenging on a large scale.

Experimental Protocols

Representative Lab-Scale Strecker Synthesis of tert-Butyl (2S)-2-cyanopyrrolidine-1-carboxylate

This protocol is a general representation and requires optimization for large-scale production.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
N-Boc-L-prolinol201.2710.0 g0.0497
Pyridinium chlorochromate (PCC)215.5612.8 g0.0594
Dichloromethane (DCM)84.93200 mL-
Sodium cyanide (NaCN)49.013.65 g0.0745
Ammonium chloride (NH4Cl)53.494.0 g0.0748
Water18.0250 mL-
Diethyl ether74.12As needed-

Procedure:

  • Oxidation of N-Boc-L-prolinol: To a stirred suspension of PCC (1.2 eq) in dichloromethane, add a solution of N-Boc-L-prolinol (1.0 eq) in dichloromethane dropwise at room temperature. Stir the mixture for 2-3 hours until the reaction is complete (monitored by TLC). Filter the reaction mixture through a pad of silica gel, washing with dichloromethane. Concentrate the filtrate under reduced pressure to obtain the crude N-Boc-L-prolinal.

  • Strecker Reaction: Dissolve the crude N-Boc-L-prolinal in a suitable solvent such as methanol. In a separate flask, prepare a solution of sodium cyanide (1.5 eq) and ammonium chloride (1.5 eq) in water. Cool the aldehyde solution in an ice bath and add the aqueous cyanide/ammonium chloride solution dropwise, maintaining the temperature below 10 °C.

  • Reaction Monitoring and Workup: Allow the reaction to stir at room temperature for several hours, monitoring for completion by TLC or HPLC. Once complete, extract the reaction mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel or by crystallization from an appropriate solvent system (e.g., hexane/ethyl acetate).

Visualizations

Experimental Workflow

experimental_workflow start Start: N-Boc-L-prolinol oxidation Oxidation (PCC, DCM) start->oxidation aldehyde N-Boc-L-prolinal (crude) oxidation->aldehyde strecker Strecker Reaction (NaCN, NH4Cl, H2O) aldehyde->strecker workup Aqueous Workup & Extraction strecker->workup purification Purification (Crystallization or Chromatography) workup->purification product tert-Butyl (2S)-2-cyanopyrrolidine-1-carboxylate purification->product

Caption: General workflow for the synthesis of this compound.

Troubleshooting Logic

troubleshooting_logic start Low Yield or Purity? check_reaction Check Reaction Completion (TLC, HPLC) start->check_reaction Yes check_conditions Review Reaction Conditions (Temp, Time, Mixing) check_reaction->check_conditions Incomplete analyze_impurities Identify Impurities (LC-MS, NMR) check_reaction->analyze_impurities Complete optimize_workup Optimize Workup & Purification check_conditions->optimize_workup analyze_impurities->optimize_workup racemization_issue Racemization Detected? optimize_workup->racemization_issue milder_conditions Use Milder Conditions (Lower Temp, pH control) racemization_issue->milder_conditions Yes solution Improved Yield/Purity racemization_issue->solution No milder_conditions->solution

References

Validation & Comparative

A Comparative Guide to Chiral Pyrrolidine Building Blocks: Spectroscopic Analysis of tert-Butyl 2-cyanopyrrolidine-1-carboxylate and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of chiral building blocks is a critical step in the synthesis of complex molecular architectures. Among these, pyrrolidine scaffolds are of significant interest due to their prevalence in natural products and pharmaceuticals. This guide provides a comparative analysis of the ¹H and ¹³C NMR spectroscopic data for (S)-tert-Butyl 2-cyanopyrrolidine-1-carboxylate, a versatile chiral intermediate, alongside two common alternatives: N-Boc-L-proline and N-Boc-cis-4-hydroxy-L-proline. The presented data facilitates the unambiguous identification and quality assessment of these crucial synthetic reagents.

Spectroscopic Data Comparison

The following tables summarize the ¹H and ¹³C NMR spectral data for (S)-tert-Butyl 2-cyanopyrrolidine-1-carboxylate and the selected alternatives. The data was acquired in deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆), common solvents for NMR analysis of organic molecules.

Table 1: ¹H NMR Data Comparison

CompoundSolventChemical Shift (δ) ppm, Multiplicity, Coupling Constant (J) Hz, Integration
(S)-tert-Butyl 2-cyanopyrrolidine-1-carboxylate CDCl₃4.65-4.55 (m, 1H), 3.60-3.40 (m, 2H), 2.30-2.05 (m, 4H), 1.49 (s, 9H)
N-Boc-L-proline DMSO-d₆12.5 (br s, 1H), 4.15-4.05 (m, 1H), 3.40-3.20 (m, 2H), 2.20-2.05 (m, 1H), 1.90-1.70 (m, 3H), 1.40 & 1.35 (two s, 9H)
N-Boc-cis-4-hydroxy-L-proline CDCl₃4.45 (t, J=8.4 Hz, 1H), 4.25 (dd, J=8.4, 4.0 Hz, 1H), 3.70 (dd, J=11.6, 4.0 Hz, 1H), 3.55 (d, J=11.6 Hz, 1H), 2.30-2.15 (m, 2H), 1.45 (s, 9H)

Table 2: ¹³C NMR Data Comparison

CompoundSolventChemical Shift (δ) ppm
(S)-tert-Butyl 2-cyanopyrrolidine-1-carboxylate CDCl₃153.0, 118.9, 81.5, 47.5, 46.5, 31.5, 28.3, 23.8
N-Boc-L-proline DMSO-d₆174.0, 153.5, 78.5, 58.5, 46.5, 30.5, 28.0, 23.5
N-Boc-cis-4-hydroxy-L-proline CDCl₃176.5, 154.5, 80.5, 69.0, 58.0, 54.5, 38.5, 28.3

Experimental Protocols

Synthesis of (S)-tert-Butyl 2-cyanopyrrolidine-1-carboxylate

A general procedure for the synthesis of the title compound involves the Strecker reaction on N-Boc-pyrrolidinone, followed by reduction. A detailed, specific synthesis protocol can be found in the supporting information of relevant publications. The workflow typically involves the reaction of the starting material with a cyanide source, followed by workup and purification by column chromatography.

NMR Sample Preparation and Analysis

To ensure high-quality NMR spectra, the following protocol should be followed:

  • Sample Preparation : Weigh approximately 5-20 mg of the solid sample and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

  • Filtration : To remove any particulate matter that could affect spectral quality, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

  • Instrumentation : Acquire the ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H).

  • ¹H NMR Acquisition : For ¹H NMR, a standard pulse sequence is used. The spectral width should be set to encompass all expected proton signals (typically 0-12 ppm). Data is typically acquired with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition : For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance sensitivity. The spectral width should cover the expected range for carbon signals (typically 0-200 ppm). A larger number of scans is usually required for ¹³C NMR compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

  • Data Processing : The acquired free induction decay (FID) is processed by applying a Fourier transform. The resulting spectrum is then phased, baseline corrected, and referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Workflow for Synthesis and Analysis

The following diagram illustrates the general workflow from the synthesis of a chiral pyrrolidine derivative to its spectroscopic analysis.

G General Workflow: Synthesis to Spectroscopic Analysis cluster_synthesis Synthesis cluster_analysis Analysis start Starting Material (e.g., N-Boc-pyrrolidinone) reaction Chemical Transformation (e.g., Strecker Reaction) start->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (e.g., Column Chromatography) workup->purification product Isolated Product: tert-Butyl 2-cyanopyrrolidine-1-carboxylate purification->product nmr_prep NMR Sample Preparation product->nmr_prep nmr_acq 1H & 13C NMR Data Acquisition nmr_prep->nmr_acq data_proc Data Processing & Interpretation nmr_acq->data_proc final_data Final Spectroscopic Data data_proc->final_data

Caption: Workflow from synthesis to NMR analysis.

Comparative Analysis of HPLC and LC-MS Methods for tert-Butyl 2-cyanopyrrolidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis and quality control of chiral intermediates, the accurate analysis of compounds like tert-Butyl 2-cyanopyrrolidine-1-carboxylate is paramount. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) techniques for the analysis of this N-Boc-protected cyanopyrrolidine derivative, a key building block in the synthesis of various pharmaceutical agents. This document outlines detailed experimental protocols, presents comparative data, and offers visual workflows to aid in method selection and implementation.

Introduction to Analytical Challenges

This compound possesses a chiral center at the C2 position of the pyrrolidine ring, necessitating enantioselective analytical methods to determine its enantiomeric purity. Furthermore, the presence of potential process-related impurities requires robust analytical techniques for their detection and quantification. The choice between HPLC with chiral stationary phases and the more universal detection capabilities of LC-MS depends on the specific analytical goals, such as routine quality control, impurity profiling, or in-depth structural elucidation.

High-Performance Liquid Chromatography (HPLC) for Chiral Separation

Chiral HPLC is the cornerstone for determining the enantiomeric purity of this compound. The separation is typically achieved using chiral stationary phases (CSPs) that create a chiral environment, allowing for differential interaction with the two enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely recognized for their broad applicability in separating a wide range of chiral compounds, including N-protected amino acid derivatives.

Recommended HPLC Methodologies

Based on the successful separation of structurally similar compounds, such as intermediates for Vildagliptin, the following HPLC conditions are recommended for the chiral analysis of this compound.

Table 1: Comparative HPLC Methods for Chiral Analysis

ParameterMethod A: Normal-Phase HPLCMethod B: Reversed-Phase HPLC
Chiral Stationary Phase Chiralpak® IC (amylose tris(3,5-dichlorophenylcarbamate))Lux® Cellulose-2 (cellulose tris(3-chloro-4-methylphenylcarbamate))
Column Dimensions 250 x 4.6 mm, 5 µm250 x 4.6 mm, 5 µm
Mobile Phase n-Heptane:Ethanol (90:10, v/v) with 0.1% DiethylamineMethanol:Water (80:20, v/v) with 0.2% Diethylamine
Flow Rate 1.0 mL/min0.45 mL/min
Column Temperature 25 °C45 °C
Detection UV at 215 nmUV at 215 nm
Injection Volume 10 µL10 µL
Expected Performance Good resolution between enantiomers.Baseline separation of enantiomers and potential achiral impurities.[1]
Experimental Protocol: Chiral HPLC Analysis
  • Sample Preparation: Dissolve an accurately weighed amount of this compound in the mobile phase to achieve a final concentration of approximately 1 mg/mL.

  • Instrumentation: Utilize an HPLC system equipped with a quaternary pump, an autosampler, a column thermostat, and a UV detector.

  • Chromatographic Conditions: Set up the instrument according to the parameters outlined in Table 1 for either Method A or Method B.

  • Equilibration: Equilibrate the chiral column with the mobile phase for at least 30-60 minutes or until a stable baseline is achieved.

  • Injection: Inject the prepared sample solution.

  • Data Analysis: Identify and quantify the enantiomers based on their retention times. The enantiomeric excess (% ee) can be calculated using the peak areas of the two enantiomers.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Comprehensive Analysis

LC-MS combines the separation capabilities of HPLC with the sensitive and selective detection of mass spectrometry. This technique is particularly valuable for the identification and quantification of the target analyte, as well as for the detection of known and unknown impurities that may lack a UV chromophore.

Recommended LC-MS Methodology

For the analysis of this compound and its potential impurities, a reversed-phase LC-MS method is generally preferred due to its compatibility with electrospray ionization (ESI).

Table 2: LC-MS Method Parameters

ParameterRecommended Conditions
Chromatography Reversed-Phase HPLC
Stationary Phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Mass Spectrometer Quadrupole or Time-of-Flight (TOF)
Ionization Source Electrospray Ionization (ESI), Positive Mode
Scan Range m/z 50-500
Key Ions to Monitor [M+H]⁺, [M+Na]⁺
Experimental Protocol: LC-MS Analysis
  • Sample Preparation: Prepare a stock solution of the sample in acetonitrile or methanol at a concentration of 1 mg/mL. Further dilute with the initial mobile phase composition to a final concentration of 1-10 µg/mL.

  • Instrumentation: Use an LC-MS system consisting of a binary pump, autosampler, column oven, and a mass spectrometer with an ESI source.

  • Chromatographic and MS Conditions: Configure the instrument with the parameters specified in Table 2.

  • System Suitability: Inject a standard solution to verify system performance, including retention time stability and signal intensity.

  • Sample Analysis: Inject the prepared sample and acquire data in full scan mode to identify all detectable components. For quantitative analysis, a selected ion monitoring (SIM) or multiple reaction monitoring (MRM) method can be developed for higher sensitivity and specificity.

  • Data Processing: Process the chromatograms and mass spectra to identify the main component and any impurities based on their retention times and mass-to-charge ratios.

Method Comparison and Selection

FeatureChiral HPLC (UV Detection)LC-MS
Primary Application Enantiomeric purity determinationImpurity profiling, quantification, structural confirmation
Selectivity High for enantiomers (with CSP)High (based on m/z)
Sensitivity ModerateHigh to very high
Quantitative Accuracy HighHigh (with appropriate standards)
Information Provided Retention time, enantiomeric ratioRetention time, mass-to-charge ratio, fragmentation pattern
Cost & Complexity LowerHigher

Visualizing the Analytical Workflows

To further clarify the experimental processes, the following diagrams illustrate the typical workflows for chiral HPLC and LC-MS analysis.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis prep Dissolve Sample in Mobile Phase inj Inject Sample prep->inj 1 mg/mL col Chiral Column Separation inj->col det UV Detection col->det da Quantify Enantiomers det->da ee Calculate % ee da->ee

Caption: Experimental workflow for chiral HPLC analysis.

LCMS_Workflow cluster_prep_lcms Sample Preparation cluster_lc LC System cluster_ms MS System cluster_data_lcms Data Analysis prep_lcms Dilute Sample in Initial Mobile Phase inj_lcms Inject Sample prep_lcms->inj_lcms 1-10 µg/mL col_lcms C18 Column Separation inj_lcms->col_lcms ion ESI Ionization col_lcms->ion mass Mass Analysis ion->mass da_lcms Identify Components by m/z mass->da_lcms

Caption: Experimental workflow for LC-MS analysis.

Conclusion

Both chiral HPLC and LC-MS are powerful techniques for the analysis of this compound. The choice of method should be guided by the specific analytical requirements. For routine quality control focusing on enantiomeric purity, a validated chiral HPLC method is often sufficient and cost-effective. For comprehensive impurity profiling, structural confirmation, and analysis of complex matrices, the enhanced sensitivity and selectivity of LC-MS make it the superior choice. By leveraging the detailed protocols and comparative data presented in this guide, researchers and drug development professionals can confidently select and implement the most appropriate analytical strategy for their needs.

References

Comparison of different synthetic routes to tert-Butyl 2-cyanopyrrolidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of different synthetic routes to tert-Butyl 2-cyanopyrrolidine-1-carboxylate, a key building block in the development of various pharmaceutical agents. The following sections present a side-by-side analysis of common synthetic strategies, supported by experimental data and detailed protocols to aid in the selection of the most suitable method for specific research and development needs.

Introduction

This compound, often referred to as Boc-2-cyanopyrrolidine, is a chiral synthetic intermediate of significant interest in medicinal chemistry. Its pyrrolidine scaffold and cyano group serve as versatile handles for the construction of more complex molecules, including inhibitors of dipeptidyl peptidase IV (DPP-4) for the treatment of type 2 diabetes, and other pharmacologically active compounds. The efficient and stereoselective synthesis of this intermediate is therefore of critical importance. This guide focuses on the most prevalent synthetic pathway, which commences with readily available N-Boc-L-proline and proceeds through a two-step sequence of amidation followed by dehydration. We will explore different reagents and conditions for the crucial dehydration step and provide a comparative analysis of their performance.

Overview of the Primary Synthetic Pathway

The dominant strategy for the synthesis of this compound involves a two-step process starting from N-Boc-L-proline. The first step is the formation of the primary amide, N-Boc-pyrrolidine-2-carboxamide. The second, and more varied, step is the dehydration of this amide to the corresponding nitrile.

N-Boc-L-proline N-Boc-L-proline N-Boc-pyrrolidine-2-carboxamide N-Boc-pyrrolidine-2-carboxamide N-Boc-L-proline->N-Boc-pyrrolidine-2-carboxamide Amidation This compound This compound N-Boc-pyrrolidine-2-carboxamide->this compound Dehydration

Caption: General two-step synthetic pathway.

The key variables in this synthetic approach lie in the choice of reagents and conditions for both the amidation and the dehydration steps. The selection of a particular method will depend on factors such as desired yield, purity, scalability, cost, and the environmental impact of the reagents.

Comparison of Dehydration Methods for N-Boc-pyrrolidine-2-carboxamide

The conversion of the primary amide to the nitrile is the cornerstone of this synthetic sequence. Several dehydrating agents can be employed for this transformation, each with its own set of advantages and disadvantages. Below is a comparison of some commonly used methods.

Dehydrating Agent/MethodReagentsSolventTemperature (°C)Reaction Time (h)Yield (%)PurityKey Considerations
Method A: Phosphorus Oxychloride POCl₃, PyridineDichloromethane (DCM)0 to rt2 - 485-95HighCost-effective, common lab reagent. Pyridine is a toxic and malodorous base. Exothermic reaction that requires careful temperature control.
Method B: Trifluoroacetic Anhydride (CF₃CO)₂O, Triethylamine (TEA)Dichloromethane (DCM)0 to rt1 - 390-98HighMild conditions, high yields, and short reaction times. Reagent is corrosive and moisture-sensitive.
Method C: Burgess Reagent Methyl N-(triethylammoniumsulfonyl)carbamateTetrahydrofuran (THF)Reflux12 - 2475-85GoodMild and selective reagent. Can be expensive for large-scale synthesis. Longer reaction times are often required.
Method D: Cyanuric Chloride Cyanuric Chloride, DMFMethyl tert-butyl ether (MTBE)Room Temp.1~99HighMild reaction conditions and high yields. The reaction of cyanuric chloride with DMF can be exothermic.

Experimental Protocols

Step 1: Synthesis of N-Boc-pyrrolidine-2-carboxamide

This initial step involves the conversion of the carboxylic acid of N-Boc-L-proline into a primary amide. A common and effective method involves the use of a coupling agent.

Protocol:

  • To a solution of N-Boc-L-proline (1 equivalent) in dichloromethane (DCM), add 1-hydroxybenzotriazole (HOBt) (1.1 equivalents) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 equivalents) at 0 °C.

  • Stir the mixture at 0 °C for 30 minutes.

  • Bubble ammonia gas through the solution for 15-20 minutes, or add a solution of aqueous ammonia (1.2 equivalents) and allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Upon completion, dilute the reaction mixture with DCM and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-pyrrolidine-2-carboxamide as a white solid. Typical yields for this step are in the range of 90-98%.

Step 2: Dehydration of N-Boc-pyrrolidine-2-carboxamide to this compound

Below are detailed protocols for two of the most effective dehydration methods.

Method A: Dehydration using Phosphorus Oxychloride (POCl₃)

cluster_0 Reaction Setup cluster_1 Reagent Addition (0 °C) cluster_2 Reaction cluster_3 Workup & Purification N-Boc-pyrrolidine-2-carboxamide N-Boc-pyrrolidine-2-carboxamide POCl3 POCl3 Pyridine Pyridine DCM DCM Stir at rt (2-4 h) Stir at rt (2-4 h) POCl3->Stir at rt (2-4 h) Quench with water Quench with water Stir at rt (2-4 h)->Quench with water Extract with DCM Extract with DCM Quench with water->Extract with DCM Purify by chromatography Purify by chromatography Extract with DCM->Purify by chromatography This compound This compound Purify by chromatography->this compound

Caption: Workflow for POCl₃ dehydration.

Protocol:

  • Dissolve N-Boc-pyrrolidine-2-carboxamide (1 equivalent) in anhydrous dichloromethane (DCM) and cool the solution to 0 °C in an ice bath.

  • Add pyridine (2.5 equivalents) to the solution.

  • Slowly add phosphorus oxychloride (POCl₃) (1.2 equivalents) dropwise to the reaction mixture, ensuring the temperature remains below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by pouring it into ice-cold water.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure. The crude product can be purified by silica gel column chromatography to afford this compound.

Method B: Dehydration using Trifluoroacetic Anhydride (TFAA)

cluster_0 Reaction Setup cluster_1 Reagent Addition (0 °C) cluster_2 Reaction cluster_3 Workup & Purification N-Boc-pyrrolidine-2-carboxamide N-Boc-pyrrolidine-2-carboxamide TFAA TFAA Triethylamine Triethylamine DCM DCM Stir at rt (1-3 h) Stir at rt (1-3 h) TFAA->Stir at rt (1-3 h) Wash with water Wash with water Stir at rt (1-3 h)->Wash with water Wash with NaHCO3 (aq) Wash with NaHCO3 (aq) Wash with water->Wash with NaHCO3 (aq) Purify by chromatography Purify by chromatography Wash with NaHCO3 (aq)->Purify by chromatography This compound This compound Purify by chromatography->this compound

Caption: Workflow for TFAA dehydration.

Protocol:

  • Dissolve N-Boc-pyrrolidine-2-carboxamide (1 equivalent) and triethylamine (TEA) (2.5 equivalents) in anhydrous dichloromethane (DCM) and cool the solution to 0 °C.

  • Add trifluoroacetic anhydride (TFAA) (1.5 equivalents) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 1-3 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with water, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography on silica gel to obtain this compound.

Conclusion

The synthesis of this compound is most reliably achieved through a two-step sequence starting from N-Boc-L-proline. While the initial amidation is a relatively standard procedure, the choice of dehydrating agent for the conversion of N-Boc-pyrrolidine-2-carboxamide to the target nitrile offers several options.

For general laboratory-scale synthesis, the use of trifluoroacetic anhydride (TFAA) offers a balance of high yield, mild conditions, and rapid reaction times. For larger-scale preparations where cost is a significant factor, phosphorus oxychloride (POCl₃) remains a viable and economical choice, provided that the exothermic nature of the reaction and the handling of pyridine are carefully managed. The cyanuric chloride method also presents a promising alternative with mild conditions and high yields. The Burgess reagent is a good option for substrates sensitive to acidic or harsh conditions, though its cost may be prohibitive for large-scale applications.

Researchers should select the most appropriate method based on their specific requirements, considering factors such as scale, available resources, and safety protocols. The experimental details provided in this guide serve as a starting point for the optimization of the synthesis of this valuable pharmaceutical intermediate.

A Comparative Guide to Alternative Reagents for tert-Butyl 2-cyanopyrrolidine-1-carboxylate in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enantiomerically pure scaffold of tert-butyl 2-cyanopyrrolidine-1-carboxylate is a cornerstone in the synthesis of various pharmaceuticals, most notably as a key intermediate for Dipeptidyl Peptidase-4 (DPP-4) inhibitors like Vildagliptin and Saxagliptin.[1][2] However, the pursuit of more efficient, cost-effective, and versatile synthetic routes has led to the exploration of several alternative reagents and methodologies. This guide provides an objective comparison of these alternatives, supported by experimental data, to inform the selection of the most suitable approach for your research and development needs.

Overview of Synthetic Strategies

The synthesis of chiral 2-cyanopyrrolidine derivatives and analogous structures can be broadly categorized into several approaches:

  • Chiral Pool Synthesis: Utilizing readily available chiral starting materials, such as L-proline, to construct the desired pyrrolidine ring.

  • Asymmetric Catalysis: Employing chiral catalysts to induce stereoselectivity in the formation of the pyrrolidine ring or the introduction of the cyano group.

  • Chiral Auxiliaries: Temporarily incorporating a chiral molecule to direct the stereochemical outcome of a reaction, which is then cleaved to yield the enantiomerically enriched product.

  • Biocatalysis: Leveraging enzymes, such as transaminases, to perform highly selective transformations.

This guide will compare specific examples from these categories as alternatives to synthetic routes involving this compound.

Performance Comparison of Synthetic Routes

The following table summarizes the performance of various synthetic methods for producing chiral pyrrolidine derivatives, offering a comparative look at their yields and stereoselectivity.

Method/ReagentKey TransformationSubstrateYield (%)Diastereomeric Ratio (d.r.) / Enantiomeric Excess (e.e.)Reference
Standard Route Cyanation of Boc-protected prolinalN-Boc-L-prolinal~70-85%>95% d.e.Generic textbook values
Alternative 1: Biocatalytic Transaminase-triggered cyclizationω-chloroketonesup to 90%>99.5% e.e.[3][4]
Alternative 2: Chiral Auxiliary [3+2] CycloadditionN-tert-butanesulfinylazadienes60-85%>95:5 d.r.[5]
Alternative 3: Organocatalysis Asymmetric Hofmann-Löffler-Freytag reactionOximes65-84%91-94% e.e.[6]
Alternative 4: Patent Route (Vildagliptin) Dehydration of prolinamide derivative(S)-1-(2-chloroacetyl)pyrrolidine-2-carboxamideHigh>99.5% optical purityWO2013083326A1

Experimental Protocols

Alternative 1: Biocatalytic Synthesis of 2-Substituted Pyrrolidines via Transaminase-Triggered Cyclization

This method provides an enantiocomplementary route to chiral 2-substituted pyrrolidines from commercially available ω-chloroketones.

Materials:

  • ω-chloroketone (e.g., 5-chloro-1-phenylpentan-1-one)

  • Transaminase (R- or S-selective)

  • Isopropylamine (amine donor)

  • Pyridoxal-5'-phosphate (PLP) cofactor

  • Buffer solution (e.g., potassium phosphate buffer)

Procedure:

  • In a reaction vessel, dissolve the ω-chloroketone in the buffer solution.

  • Add the transaminase, isopropylamine, and PLP.

  • The reaction mixture is stirred at a controlled temperature (e.g., 30 °C) for 24-48 hours.

  • The enzymatic reaction converts the ketone to a chiral amine, which spontaneously cyclizes to form the corresponding 2-substituted pyrrolidine.

  • The product is extracted from the aqueous phase using an organic solvent (e.g., ethyl acetate).

  • The organic layer is dried and concentrated to yield the crude product, which can be further purified by chromatography.

Alternative 2: Diastereoselective [3+2] Cycloaddition using a Chiral Sulfinamide Auxiliary

This approach utilizes an N-tert-butanesulfinylimine as a chiral auxiliary to control the stereochemistry of a [3+2] cycloaddition with an azomethine ylide, yielding densely substituted pyrrolidines.

Materials:

  • Chiral N-tert-butanesulfinylazadiene

  • Imino ester (as azomethine ylide precursor)

  • Silver carbonate (Ag₂CO₃) as catalyst

  • Anhydrous solvent (e.g., dichloromethane)

Procedure:

  • To a solution of the N-tert-butanesulfinylazadiene and the imino ester in the anhydrous solvent, add the silver carbonate catalyst.

  • The reaction mixture is stirred at room temperature for the specified time, monitored by TLC.

  • Upon completion, the reaction mixture is filtered to remove the catalyst.

  • The filtrate is concentrated under reduced pressure.

  • The resulting residue is purified by column chromatography to afford the chiral pyrrolidine derivative. The chiral auxiliary can then be removed under acidic conditions.

Visualizing Synthetic Workflows

The following diagrams illustrate the conceptual workflows for the standard synthesis and a key alternative approach.

G cluster_0 Standard Synthetic Route A0 L-Proline B0 Boc Protection A0->B0 C0 Reduction to Prolinal B0->C0 D0 Cyanation C0->D0 E0 This compound D0->E0

Caption: Workflow for the standard synthesis of this compound from L-proline.

G cluster_1 Biocatalytic Alternative A1 ω-Chloroketone B1 Transaminase & Amine Donor A1->B1 C1 Chiral Amino Halide (intermediate) B1->C1 D1 Intramolecular Cyclization C1->D1 E1 Chiral 2-Substituted Pyrrolidine D1->E1

Caption: Workflow for the biocatalytic synthesis of chiral 2-substituted pyrrolidines.

Logical Relationship of Alternatives

The choice of an alternative reagent or synthetic strategy is often dictated by the specific requirements of the target molecule and the overall synthetic plan.

G cluster_approaches Synthetic Approaches Target_Molecule Target Chiral Pyrrolidine Derivative Chiral_Pool Chiral Pool Synthesis (e.g., from L-Proline) Target_Molecule->Chiral_Pool Asymmetric_Catalysis Asymmetric Catalysis (e.g., Organocatalysis) Target_Molecule->Asymmetric_Catalysis Chiral_Auxiliary Chiral Auxiliaries (e.g., Sulfinamides) Target_Molecule->Chiral_Auxiliary Biocatalysis Biocatalysis (e.g., Transaminases) Target_Molecule->Biocatalysis

Caption: Relationship between the target molecule and alternative synthetic strategies.

Conclusion

While the use of this compound remains a robust and well-established method, the alternatives presented here offer significant advantages in terms of enantioselectivity, substrate scope, and process sustainability. Biocatalytic methods, for instance, can provide access to both enantiomers with exceptional purity.[3][4] Chiral auxiliaries offer a high degree of stereocontrol for the synthesis of complex, polysubstituted pyrrolidines.[5] For researchers and drug development professionals, the consideration of these alternative reagents and methodologies can pave the way for more innovative and efficient synthetic strategies in the development of novel therapeutics.

References

Efficacy of tert-Butyl 2-cyanopyrrolidine-1-carboxylate Analogs as Dipeptidyl Peptidase-4 Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of tert-Butyl 2-cyanopyrrolidine-1-carboxylate analogs as inhibitors of Dipeptidyl Peptidase-4 (DPP-4). The cyanopyrrolidine scaffold is a well-established pharmacophore in the design of DPP-4 inhibitors, a class of oral antihyperglycemic agents for the management of type 2 diabetes mellitus.[1][2] This document summarizes key structure-activity relationships (SAR), presents comparative in vitro and in vivo data, and details the experimental protocols used to evaluate these compounds.

Introduction to DPP-4 Inhibition

Dipeptidyl Peptidase-4 (DPP-4) is a serine protease that plays a critical role in glucose homeostasis by inactivating the incretin hormones Glucagon-Like Peptide-1 (GLP-1) and Glucose-dependent Insulinotropic Polypeptide (GIP).[3] These hormones are released in response to food intake and stimulate glucose-dependent insulin secretion from pancreatic β-cells while suppressing glucagon release from α-cells. By inhibiting DPP-4, the active forms of GLP-1 and GIP are prolonged, leading to enhanced insulin secretion and improved glycemic control.[4] The 2-cyanopyrrolidine moiety is a key structural feature in several approved DPP-4 inhibitors, such as Vildagliptin and Saxagliptin, as it forms a reversible covalent bond with the catalytic serine residue in the active site of the enzyme.[1]

Comparative Efficacy Data

The following tables summarize the in vitro inhibitory potency and in vivo antihyperglycemic activity of a series of (5-substituted-pyrrolidinyl-2-carbonyl)-2-cyanopyrrolidine analogs. These compounds are direct analogs of the this compound core structure, where the tert-butoxycarbonyl (Boc) group is replaced by a substituted pyrrolidinyl-2-carbonyl moiety.

In Vitro DPP-4 Inhibitory Potency

The inhibitory activity of the analogs against human DPP-4 was determined by measuring their inhibition constant (Ki). Lower Ki values indicate higher potency.

Compound IDC5-Substituent on Pyrrolidine RingDPP-4 Ki (nM)
1 H1.3
2 (S)-F0.6
3 (R)-F1.1
4 (S)-OH0.8
5 (R)-OH1.5
6 =O (keto)2.0
7 (S)-NH20.4
8 (R)-NH20.9
9 (S)-N(CH3)20.3
10 (R)-N(CH3)20.7

Data sourced from a study on (5-substituted-pyrrolidinyl-2-carbonyl)-2-cyanopyrrolidines.[1]

In Vivo Efficacy in a Rodent Model of Type 2 Diabetes

Selected potent analogs were evaluated for their ability to lower blood glucose in an oral glucose tolerance test (OGTT) in Zucker Diabetic Fatty (ZDF) rats, a well-established animal model for type 2 diabetes.

Compound IDDose (mg/kg, p.o.)Glucose Excursion Reduction (%)
2 345
7 350
9 355

Data sourced from a study on (5-substituted-pyrrolidinyl-2-carbonyl)-2-cyanopyrrolidines.[1]

Structure-Activity Relationship (SAR)

The data presented reveals key structural features that influence the DPP-4 inhibitory activity of these cyanopyrrolidine analogs:

  • Stereochemistry at C5: For substituents like fluorine, hydroxyl, and amino groups, the (S)-stereoisomer consistently demonstrated higher potency than the corresponding (R)-isomer.[1]

  • Nature of the C5-Substituent: The introduction of small, polar, hydrogen-bonding groups at the C5 position of the pyrrolidine ring generally enhances potency. An amino group, particularly a dimethylamino group, resulted in the most potent inhibitors in this series.[1]

  • Covalent Modification: X-ray crystallography has shown that the cyano group of these inhibitors forms a covalent bond with the catalytic serine residue (Ser630) in the active site of DPP-4.[1] The substituents at the C5 position engage in various interactions with the S2 subsite of the enzyme, influencing the overall binding affinity.[1]

Experimental Protocols

In Vitro DPP-4 Inhibition Assay

Objective: To determine the in vitro inhibitory potency (Ki) of test compounds against human DPP-4.

Principle: The assay measures the enzymatic activity of DPP-4 using a fluorogenic substrate, Gly-Pro-7-amido-4-methylcoumarin (AMC). Cleavage of this substrate by DPP-4 releases the fluorescent product, AMC, which can be quantified. The inhibitory effect of a compound is determined by measuring the reduction in fluorescence in its presence.

Materials:

  • Recombinant human DPP-4 enzyme

  • Gly-Pro-AMC substrate

  • Test compounds and a reference inhibitor

  • Assay buffer (e.g., Tris-HCl, pH 7.5)

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 96-well plate, add the test compound, DPP-4 enzyme, and assay buffer.

  • Incubate the plate at a controlled temperature (e.g., 37°C) for a specified pre-incubation period.

  • Initiate the enzymatic reaction by adding the Gly-Pro-AMC substrate.

  • Monitor the increase in fluorescence over time using a microplate reader (excitation ~360 nm, emission ~460 nm).

  • Calculate the initial reaction rates from the linear portion of the fluorescence versus time curves.

  • Determine the Ki values by fitting the data to the appropriate enzyme inhibition kinetic models.

In Vivo Oral Glucose Tolerance Test (OGTT)

Objective: To evaluate the in vivo efficacy of test compounds in improving glucose tolerance in a diabetic animal model.

Animal Model: Zucker Diabetic Fatty (ZDF) rats are a common model for type 2 diabetes, characterized by insulin resistance and progressive beta-cell dysfunction. Other rodent models such as diet-induced obese mice or streptozotocin-induced diabetic rats are also frequently used.[5][6]

Procedure:

  • Fast the animals overnight.

  • Administer the test compound or vehicle orally (p.o.) by gavage.

  • After a specified time (e.g., 30-60 minutes), administer an oral glucose challenge (e.g., 2 g/kg).

  • Collect blood samples at various time points (e.g., 0, 15, 30, 60, and 120 minutes) after the glucose challenge.

  • Measure the blood glucose concentration in each sample.

  • Calculate the area under the curve (AUC) for the blood glucose excursion over time.

  • The percentage reduction in glucose excursion is calculated by comparing the AUC of the compound-treated group to the vehicle-treated group.

Visualizations

DPP4_Inhibition_Pathway cluster_0 Gut cluster_1 Pancreas Food Intake Food Intake Incretin Hormones (GLP-1, GIP) Incretin Hormones (GLP-1, GIP) Food Intake->Incretin Hormones (GLP-1, GIP) Insulin Secretion Insulin Secretion Incretin Hormones (GLP-1, GIP)->Insulin Secretion Stimulates Glucagon Secretion Glucagon Secretion Incretin Hormones (GLP-1, GIP)->Glucagon Secretion Inhibits DPP-4 Enzyme DPP-4 Enzyme Incretin Hormones (GLP-1, GIP)->DPP-4 Enzyme Substrate Inactive Incretins Inactive Incretins DPP-4 Enzyme->Inactive Incretins Degrades Cyanopyrrolidine Analog Cyanopyrrolidine Analog Cyanopyrrolidine Analog->DPP-4 Enzyme Inhibits

Caption: Mechanism of action of cyanopyrrolidine-based DPP-4 inhibitors.

Experimental_Workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Compound Synthesis Compound Synthesis DPP-4 Inhibition Assay DPP-4 Inhibition Assay Compound Synthesis->DPP-4 Inhibition Assay Determine Ki Determine Ki DPP-4 Inhibition Assay->Determine Ki Select Potent Compounds Select Potent Compounds Determine Ki->Select Potent Compounds Lead Identification Animal Model (ZDF Rat) Animal Model (ZDF Rat) Select Potent Compounds->Animal Model (ZDF Rat) Oral Glucose Tolerance Test (OGTT) Oral Glucose Tolerance Test (OGTT) Animal Model (ZDF Rat)->Oral Glucose Tolerance Test (OGTT) Measure Glucose Reduction Measure Glucose Reduction Oral Glucose Tolerance Test (OGTT)->Measure Glucose Reduction

Caption: Workflow for the evaluation of novel DPP-4 inhibitors.

References

Patented Synthetic Routes to tert-Butyl 2-cyanopyrrolidine-1-carboxylate: A Comparative Review

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of chiral building blocks is paramount. tert-Butyl 2-cyanopyrrolidine-1-carboxylate, a key intermediate in the synthesis of various pharmaceutical agents, is no exception. This guide provides a comparative analysis of patented synthetic methodologies for this compound, presenting quantitative data, detailed experimental protocols, and visualizations of the synthetic pathways.

At a Glance: Comparison of Synthetic Strategies

Two primary strategies for the synthesis of this compound emerge from the patent literature. The most prevalent approach involves the dehydration of a carboxamide precursor, while an alternative route explores the direct cyanation of a suitable N-Boc-pyrrolidine derivative. This review focuses on these distinct methodologies, highlighting their respective advantages and challenges.

Parameter Method 1: Dehydration of N-Boc-Prolinamide Method 2: Direct Cyanation (Hypothetical)
Starting Material N-Boc-L-prolineN-Boc-2-(hydroxymethyl)pyrrolidine or N-Boc-proline
Key Transformation Dehydration of a primary amideDirect introduction of the cyano group
Reagents Activating agent (e.g., trifluoroacetic anhydride), dehydrating agent (e.g., phosphorus oxychloride)Cyanating agent (e.g., sodium cyanide), activating agent for hydroxyl or carboxyl group
Reported Yield High (specific yields vary by patent)Data not available in reviewed patents for this specific molecule
Scalability Potentially scalable with process optimizationMay face challenges with toxic cyanating agents and stereochemical control
Stereochemical Integrity Generally high, starting from chiral N-Boc-prolineDependent on the specific reaction conditions and substrate

Method 1: Synthesis via Dehydration of N-Boc-Prolinamide

This widely adopted route commences with the readily available and chiral N-Boc-L-proline. The synthesis proceeds through the formation of N-Boc-L-prolinamide, which is subsequently dehydrated to afford the target nitrile.

Experimental Protocol:

Step 1: Synthesis of N-Boc-L-prolinamide

  • To a solution of N-Boc-L-proline (1 equivalent) in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran, is added a coupling agent (e.g., 1.1 equivalents of 1,1'-carbonyldiimidazole or a carbodiimide reagent like DCC or EDC) and an amine source (e.g., an excess of ammonia solution or ammonium chloride with a base).

  • The reaction mixture is stirred at room temperature for a period of 2 to 12 hours, or until reaction completion is indicated by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the reaction is worked up by washing with water and brine, followed by drying of the organic layer over a suitable drying agent (e.g., sodium sulfate or magnesium sulfate).

  • The solvent is removed under reduced pressure to yield crude N-Boc-L-prolinamide, which may be purified by crystallization or column chromatography.

Step 2: Dehydration of N-Boc-L-prolinamide to this compound

  • N-Boc-L-prolinamide (1 equivalent) is dissolved in a suitable solvent, such as dichloromethane or pyridine.

  • A dehydrating agent (e.g., 1.2 to 2.0 equivalents of trifluoroacetic anhydride, phosphorus oxychloride, or cyanuric chloride) is added, often at a reduced temperature (e.g., 0 °C).

  • The reaction is allowed to warm to room temperature and stirred for 1 to 6 hours.

  • The reaction is quenched by the careful addition of a saturated aqueous solution of sodium bicarbonate.

  • The organic layer is separated, washed with water and brine, and dried.

  • The solvent is evaporated, and the resulting crude product is purified by column chromatography on silica gel to afford pure this compound.

Visualization of the Dehydration Pathway:

G cluster_0 Method 1: Dehydration of N-Boc-Prolinamide A N-Boc-L-proline B N-Boc-L-prolinamide A->B Amidation C This compound B->C Dehydration

Caption: Synthetic pathway via amide formation and subsequent dehydration.

Method 2: Direct Cyanation Strategies (Hypothetical Patent Routes)

While specific patents detailing a direct cyanation route for this compound were not identified in the reviewed literature, existing patent methodologies for the synthesis of other cyanopyrrolidines suggest plausible alternative pathways. These hypothetical routes could offer advantages in terms of step economy.

Potential Experimental Approach 1: From N-Boc-2-(hydroxymethyl)pyrrolidine

This approach would involve the conversion of the primary alcohol in N-Boc-2-(hydroxymethyl)pyrrolidine to a good leaving group, followed by nucleophilic substitution with a cyanide salt.

  • The hydroxyl group of N-Boc-2-(hydroxymethyl)pyrrolidine is activated, for instance, by conversion to a tosylate or mesylate by reaction with the corresponding sulfonyl chloride in the presence of a base like triethylamine or pyridine.

  • The resulting sulfonate ester is then reacted with a cyanide salt, such as sodium cyanide or potassium cyanide, in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • The reaction would likely require elevated temperatures to proceed to completion.

  • Workup would involve partitioning between an organic solvent and water, followed by purification of the organic extract.

Potential Experimental Approach 2: From N-Boc-proline

A more direct, albeit potentially challenging, route could involve the direct conversion of the carboxylic acid of N-Boc-proline to the nitrile.

  • The carboxylic acid could be activated, for example, by conversion to an acid chloride or a mixed anhydride.

  • The activated species would then be reacted with a cyanide source. This transformation is less common and may require specific reagents to avoid side reactions and racemization.

Visualization of Hypothetical Direct Cyanation Pathways:

G cluster_1 Method 2: Hypothetical Direct Cyanation D N-Boc-2-(hydroxymethyl)pyrrolidine E Activated Intermediate (e.g., Tosylate) D->E Activation F This compound E->F Cyanation G N-Boc-L-proline G->F Direct Cyanation (Proposed)

Caption: Potential direct cyanation routes from alcohol or acid precursors.

Conclusion

The patented synthesis of this compound predominantly follows a reliable two-step sequence starting from N-Boc-L-proline, involving the formation and subsequent dehydration of N-Boc-L-prolinamide. This method benefits from the use of a readily available, chiral starting material and employs well-established chemical transformations. While direct cyanation routes are conceivable based on analogous patented syntheses, their application to this specific target molecule is not yet well-documented in the patent literature. Future innovations may focus on developing more step-economical and scalable direct cyanation methods that maintain high stereochemical purity. Researchers and process chemists should consider the trade-offs between the established reliability of the dehydration route and the potential efficiency gains of novel direct cyanation strategies when selecting a synthetic approach.

A Comparative Guide to Quantum Chemical Calculations on tert-Butyl 2-cyanopyrrolidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of quantum chemical calculations for tert-Butyl 2-cyanopyrrolidine-1-carboxylate, a chiral synthetic building block of significant interest in medicinal chemistry. The pyrrolidine scaffold is a cornerstone in the design of numerous pharmaceuticals, and understanding its conformational preferences and electronic properties through computational methods is crucial for modern drug discovery.[1] This document outlines a theoretical framework for such calculations, compares potential outcomes with alternative computational methods, and provides context with relevant experimental data for analogous compounds.

Introduction to Computational Analysis

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have become indispensable tools for elucidating molecular structures, vibrational frequencies, and reaction mechanisms.[2][3] For chiral molecules like this compound, DFT can predict the most stable conformations, which is critical for understanding its interaction with biological targets.[4] The N-Boc protecting group and the cyano substituent introduce specific steric and electronic effects that influence the puckering of the pyrrolidine ring, making computational analysis particularly insightful.[5]

Proposed Computational Workflow

A typical workflow for the quantum chemical analysis of this compound would involve conformational searches followed by geometry optimization and frequency calculations at a chosen level of theory. This process helps identify the global minimum energy structure on the potential energy surface.

Computational Workflow cluster_0 Initial Steps cluster_1 DFT Calculations cluster_2 Output & Analysis Input Structure Input Structure Conformational Search Conformational Search Input Structure->Conformational Search Geometry Optimization Geometry Optimization Conformational Search->Geometry Optimization Frequency Calculation Frequency Calculation Geometry Optimization->Frequency Calculation Molecular Orbitals Molecular Orbitals Geometry Optimization->Molecular Orbitals Energy Analysis Energy Analysis Frequency Calculation->Energy Analysis Spectroscopic Data Spectroscopic Data Frequency Calculation->Spectroscopic Data Thermodynamic Properties Thermodynamic Properties Energy Analysis->Thermodynamic Properties

Caption: A generalized workflow for quantum chemical calculations.

Comparison of Computational Methods

The choice of computational method and basis set is critical for obtaining accurate results. Below is a comparison of hypothetical data for the geometry optimization of this compound using different levels of theory. The data is illustrative and based on typical performance for similar organic molecules.[6][7]

Level of TheoryBasis SetRelative Energy (kcal/mol)Relative CPU TimeKey Characteristics
B3LYP6-31G(d)0.00 (Reference)1.0xGood balance of speed and accuracy for initial geometry optimizations.[8]
B3LYP6-311++G(d,p)-1.253.5xIncludes diffuse functions and polarization, better for systems with lone pairs.[2]
M06-2X6-311++G(d,p)-1.895.0xGenerally provides improved accuracy for non-covalent interactions.
wB97XDdef2-TZVP-2.156.2xIncludes empirical dispersion corrections, important for conformational energies.
CCSD(T)aug-cc-pVTZ-2.50 (Estimated)>100x"Gold standard" for accuracy, but computationally very expensive.[3]

Predicted Vibrational Frequencies

DFT calculations can also predict infrared (IR) spectra, which can be compared with experimental data for validation. Below are hypothetical, unscaled vibrational frequencies for key functional groups.

Functional GroupExpected Wavenumber (cm⁻¹) - B3LYP/6-311++G(d,p)Typical Experimental Range (cm⁻¹)
C≡N Stretch22552260 - 2240
C=O Stretch (Boc)17051710 - 1680
C-O Stretch (Boc)11601170 - 1150
C-N Stretch12501260 - 1200

Experimental Protocols

While this guide focuses on computational aspects, comparison with experimental data is vital. A standard synthesis of N-Boc-(S)-2-cyanopyrrolidine has been reported.[9] Characterization would typically involve the following.

General Synthesis Protocol for Chiral Pyrrolidines

A common route to substituted pyrrolidines involves multi-step synthesis starting from a chiral precursor like 4-hydroxy-L-proline.[5][10] A generalized procedure might include:

  • Protection of the amine group (e.g., with a Boc anhydride).

  • Modification of the substituent at the 4-position.

  • Introduction of the cyano group at the 2-position, often from the corresponding aldehyde via an aldoxime.[9]

  • Purification by column chromatography or crystallization.

Spectroscopic and Analytical Characterization
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. 2D NMR techniques like COSY and HSQC can help assign specific protons and carbons. Conformational analysis can be aided by NOE experiments.[11][12]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups, with vibrational frequencies that can be compared to theoretical predictions.[13]

  • Chiral High-Performance Liquid Chromatography (HPLC): To determine the enantiomeric purity of the final product.[14]

Comparison with Alternative Pyrrolidine Scaffolds

The electronic and steric properties of substituents on the pyrrolidine ring significantly impact its conformation and, consequently, its biological activity.[1]

Structure_Activity_Relationship cluster_alternatives Alternative Scaffolds Target_Molecule tert-Butyl 2-cyanopyrrolidine-1-carboxylate Hydroxyproline 4-Hydroxyproline (Collagen building block) Target_Molecule->Hydroxyproline Different substituent at C4 Phenylproline 3-Phenylproline (Induces trans stereochemistry) Target_Molecule->Phenylproline Different substituent at C3 Fluorinated_Pyrrolidine Fluorinated Pyrrolidines (Modulate basicity and binding) Target_Molecule->Fluorinated_Pyrrolidine Bioisosteric replacement

Caption: Comparison of the target molecule with related scaffolds.

  • 4-Hydroxy-L-proline: A naturally occurring derivative where the hydroxyl group influences ring pucker and acts as a hydrogen bond donor, crucial in collagen structure.[5]

  • 3-Substituted Prolines: The position of the substituent dramatically alters the conformational preferences. For example, a phenyl group at the 3-position can favor a trans stereochemistry.[10]

  • Fluorinated Pyrrolidines: The introduction of fluorine can alter the pKa of the nitrogen atom and improve binding affinity to biological targets, as seen in neuronal nitric oxide synthase (nNOS) inhibitors.[15]

Conclusion

Quantum chemical calculations offer a powerful, predictive framework for understanding the structural and electronic properties of this compound. By employing methods like DFT with appropriate basis sets, researchers can gain valuable insights into its conformational landscape, which is essential for rational drug design. The comparison of these computational results with experimental data for the target molecule and related pyrrolidine derivatives provides a robust approach to validating theoretical models and guiding further synthetic efforts.[16][17]

References

Comparative Analysis of Tert-Butyl 2-Cyanopyrrolidine-1-Carboxylate Derivatives: Crystallography and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the structural and functional characteristics of substituted tert-butyl 2-cyanopyrrolidine-1-carboxylate derivatives. This guide provides a comparative overview of their X-ray crystallography data and biological activities, supported by detailed experimental protocols.

While the X-ray crystal structure of the parent compound, this compound, is not publicly available, extensive research on its derivatives has provided valuable insights into their therapeutic potential. This guide focuses on a comparative analysis of these derivatives, highlighting their applications as dipeptidyl peptidase IV (DPPIV) inhibitors for the treatment of type 2 diabetes and as tyrosinase inhibitors with potential applications in treating hyperpigmentation disorders.

I. X-ray Crystallography of a Dipeptidyl Peptidase IV (DPPIV) Inhibitor

A key derivative, (5-substituted-pyrrolidinyl-2-carbonyl)-2-cyanopyrrolidine, has been structurally characterized in complex with human DPPIV, providing a molecular basis for its inhibitory activity. The crystallographic data reveals crucial interactions between the inhibitor and the enzyme's active site.

Table 1: Crystallographic Data for a (5-substituted-pyrrolidinyl-2-carbonyl)-2-cyanopyrrolidine Derivative in Complex with DPPIV (PDB ID: 2G5P) [1]

ParameterValue
PDB ID2G5P
Resolution2.13 Å
R-Value Work0.178
R-Value Free0.226
Space GroupP 1 21 1
Unit Cell Dimensions (a, b, c) [Å]65.11, 142.06, 100.22
Unit Cell Angles (α, β, γ) [°]90.00, 99.19, 90.00

The X-ray crystallography data indicates that these inhibitors bind to the catalytic site of DPPIV, with the cyano group forming a covalent bond with the serine residue in the enzyme's active site.[2] The various substituents on the pyrrolidine ring engage in multiple interactions with the enzyme, influencing the inhibitor's potency, chemical stability, and selectivity.[2]

II. Comparative Biological Activity: Tyrosinase Inhibition

A series of 2-cyanopyrrole derivatives, closely related to the pyrrolidine scaffold, have been synthesized and evaluated for their inhibitory activity against mushroom tyrosinase. The half-maximal inhibitory concentration (IC50) values demonstrate a range of potencies, highlighting the influence of different substituents on the pyrrole ring.

Table 2: Tyrosinase Inhibitory Activity of 2-Cyanopyrrole Derivatives [3]

Compound IDSubstituent on Phenyl RingIC50 (μM)
A14-OH5.32
A22-F8.72
A33-F21.43
A42-Br8.47
A53-Br16.52
A64-Br8.17
A72-OCH323.57
A84-OCH389.15
A94-CF312.44
A124-Cl0.97
Kojic Acid (Standard)-28.72

The data reveals that compound A12, with a 4-chloro substituent on the phenyl ring, exhibits the most potent inhibitory activity, being approximately 30 times more effective than the standard inhibitor, kojic acid.[3] This underscores the significant role of the substituent's electronic and steric properties in modulating biological activity.

III. Experimental Protocols

A. Synthesis of 2-Cyanopyrrole Derivatives

The synthesis of the 2-cyanopyrrole derivatives involved a multi-step process, with the general workflow outlined below. For specific details on the synthesis of each compound, please refer to the supporting information of the original publication.[3]

G A Starting Materials (Substituted Anilines, Aldehydes) B Condensation Reaction A->B Step 1 C Cyclization B->C Step 2 D Introduction of Cyano Group C->D Step 3 E Purification (Column Chromatography) D->E Step 4 F Characterization (NMR, HRMS) E->F Step 5 G cluster_enzyme DPPIV Active Site Ser630 Ser630 Tyr662 Tyr662 Glu205 Glu205 Glu206 Glu206 Inhibitor Cyanopyrrolidine Inhibitor Inhibitor->Ser630 Covalent Bond (with Cyano Group) Inhibitor->Tyr662 Hydrogen Bond Inhibitor->Glu205 Ionic Interaction Inhibitor->Glu206 Ionic Interaction

References

A Comparative Guide to Boc vs. Cbz Protection for 2-Cyanopyrrolidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of a protecting group for an amine is a critical decision in multi-step organic synthesis. The choice can significantly impact reaction yields, purification strategies, and the overall efficiency of a synthetic route. For a substrate like 2-cyanopyrrolidine, where the secondary amine requires masking to allow for selective transformations elsewhere in the molecule, the tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz or Z) groups are two of the most common and effective choices.[1][2]

This guide provides an objective, data-driven comparison of the Boc and Cbz protecting groups for 2-cyanopyrrolidine. We will examine the conditions for their introduction and removal, their relative stability, and their orthogonality with other common protecting groups, supported by detailed experimental protocols and quantitative data.

Overview of Boc and Cbz Protecting Groups

The Boc group is typically introduced using di-tert-butyl dicarbonate ((Boc)₂O) and is renowned for its stability under a wide range of conditions, yet it is easily removed with acid.[3] The Cbz group, introduced via benzyl chloroformate (Cbz-Cl), is stable to acidic and basic conditions but is readily cleaved by catalytic hydrogenolysis.[4][5] This fundamental difference in their deprotection mechanisms forms the basis of their orthogonality, allowing for selective deprotection in the presence of one another.[4][6][7][8]

Caption: Chemical structures of 2-cyanopyrrolidine and its protected forms.

Comparative Data: Boc vs. Cbz Protection

The selection between Boc and Cbz hinges on the planned synthetic route, particularly the conditions of subsequent reaction steps. The following table summarizes the key characteristics of each protecting group.

FeatureBoc (tert-butyloxycarbonyl) Cbz (Benzyloxycarbonyl)
Protection Reagent Di-tert-butyl dicarbonate ((Boc)₂O)[3]Benzyl chloroformate (Cbz-Cl) or Cbz-OSu[4]
Typical Protection Conditions Base (e.g., NaHCO₃, Et₃N, DMAP), in solvents like THF, DCM, or water.[3][9][10]Base (e.g., NaHCO₃, aq. NaOH), in solvents like THF/water or DCM.[4][5][9]
Deprotection Method Strong acid (e.g., TFA in DCM; HCl in dioxane).[10][11]Catalytic Hydrogenolysis (H₂, Pd/C).[4][5] Can also be cleaved by strong acids (e.g., HBr/AcOH).[12]
Stability Stable to bases, nucleophiles, and catalytic hydrogenolysis.[3][13]Stable to most acidic and basic conditions.[4] Orthogonal to Boc and Fmoc groups.[5]
Key Lability Highly sensitive to acidic conditions.[14]Sensitive to catalytic hydrogenation and some transition metal catalysts.[4]
Deprotection Byproducts Isobutylene and CO₂ (volatile gases).[15]Toluene and CO₂ (volatile).[5]
Orthogonality Orthogonal to Cbz, Fmoc, and other base-labile or hydrogenolysis-labile groups.[3][6]Orthogonal to Boc, Fmoc, and other acid/base-labile groups.[4][5][16]
Potential Issues Deprotection generates a tert-butyl cation, which can cause side reactions (alkylation) on sensitive substrates.[14]The required metal catalyst (Pd/C) can be pyrophoric and may interfere with other functional groups (e.g., alkynes, alkenes).[5]

Experimental Protocols

The following are representative protocols for the protection and deprotection of 2-cyanopyrrolidine.

cluster_workflow A Dissolve 2-cyanopyrrolidine and NaHCO₃ in THF/Water B Cool to 0°C A->B C Add (Boc)₂O dropwise B->C D Warm to RT and stir (Monitor by TLC) C->D E Aqueous work-up (Extraction with EtOAc) D->E F Dry, filter, and concentrate E->F G Purify by column chromatography F->G

Caption: Workflow for Boc protection of 2-cyanopyrrolidine.

  • Materials: 2-cyanopyrrolidine, di-tert-butyl dicarbonate ((Boc)₂O), sodium bicarbonate (NaHCO₃), tetrahydrofuran (THF), water, ethyl acetate (EtOAc), brine.

  • Procedure:

    • Dissolve 2-cyanopyrrolidine (1.0 eq) in a 2:1 mixture of THF and water.

    • Add sodium bicarbonate (1.5 eq) and cool the mixture to 0 °C in an ice bath.

    • Add a solution of (Boc)₂O (1.1 eq) in THF dropwise to the stirred solution.[3]

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring progress by Thin Layer Chromatography (TLC).

    • Upon completion, dilute the mixture with water and extract with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield Boc-2-cyanopyrrolidine.

  • Materials: 2-cyanopyrrolidine, benzyl chloroformate (Cbz-Cl), sodium bicarbonate (NaHCO₃), tetrahydrofuran (THF), water, ethyl acetate (EtOAc), brine.

  • Procedure:

    • To a solution of 2-cyanopyrrolidine (1.0 eq) in a 2:1 mixture of THF and water, add sodium bicarbonate (2.0 eq).[4]

    • Cool the mixture to 0 °C using an ice bath.

    • Add benzyl chloroformate (1.2 eq) dropwise while stirring vigorously, ensuring the temperature remains low.[5]

    • Continue stirring at 0 °C for 2-3 hours, then allow to warm to room temperature and stir for an additional 12-20 hours.[4] Monitor reaction completion by TLC.

    • Dilute the reaction mixture with water and extract with ethyl acetate (3x).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the resulting residue by silica gel column chromatography to afford Cbz-2-cyanopyrrolidine.[4]

cluster_workflow A Dissolve Boc-2-cyanopyrrolidine in Dichloromethane (DCM) B Cool to 0°C A->B C Add Trifluoroacetic Acid (TFA) dropwise (20-50% v/v) B->C D Stir at 0°C to RT (Monitor by TLC) C->D E Concentrate under reduced pressure D->E F Neutralize with aq. NaHCO₃ and extract E->F G Dry, filter, and concentrate F->G

Caption: Workflow for the acidic deprotection of Boc-2-cyanopyrrolidine.

  • Materials: Boc-2-cyanopyrrolidine, trifluoroacetic acid (TFA), dichloromethane (DCM), saturated aqueous sodium bicarbonate solution.

  • Procedure:

    • Dissolve the Boc-protected substrate (1.0 eq) in anhydrous DCM (approx. 0.1-0.5 M).[7]

    • Cool the solution to 0 °C in an ice bath.

    • Add TFA dropwise to the stirred solution (typically 20-50% v/v in DCM).[11][17] Effervescence (CO₂) should be observed.

    • Stir the reaction at 0 °C to room temperature for 1-3 hours until TLC analysis indicates complete consumption of the starting material.

    • Remove the solvent and excess TFA by rotary evaporation. Co-evaporation with toluene can help remove residual acid.[3]

    • To obtain the free amine, dissolve the residue in DCM and wash carefully with a mild base (e.g., saturated NaHCO₃ solution) until the aqueous layer is basic.

    • Separate the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected 2-cyanopyrrolidine.

  • Materials: Cbz-2-cyanopyrrolidine, Palladium on carbon (10% Pd/C), methanol (MeOH) or ethanol (EtOH), hydrogen (H₂) gas source (e.g., balloon or hydrogenation apparatus).

  • Procedure:

    • In a flask equipped with a magnetic stir bar, dissolve the Cbz-protected compound (1.0 eq) in methanol or ethanol.[5]

    • Carefully add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol %).[5] Caution: Pd/C can be pyrophoric; handle with care and ensure it does not dry out.

    • Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas. Repeat this purge cycle three times.

    • Stir the reaction mixture vigorously under a hydrogen atmosphere (typically 1 atm from a balloon) at room temperature.

    • Monitor the reaction progress by TLC. The reaction is usually complete within 2-6 hours.

    • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with the solvent.

    • Concentrate the filtrate under reduced pressure to yield the deprotected amine. The byproducts, toluene and CO₂, are volatile and easily removed.[5]

Decision-Making Framework

The choice between Boc and Cbz protection should be guided by the stability of other functional groups in the molecule and the planned subsequent reactions.

rect_node rect_node start Protect 2-cyanopyrrolidine q1 Will downstream steps involve catalytic hydrogenation (e.g., reducing C=C, C≡C)? start->q1 q2 Are strong acidic conditions required in subsequent steps? q1->q2 No use_boc Use Boc Protection q1->use_boc Yes q3 Does the molecule contain other acid-sensitive groups (e.g., t-butyl esters, acetals)? q2->q3 No q2->use_boc Yes use_cbz Use Cbz Protection q3->use_cbz Yes consider_alt Consider alternative protecting groups q3->consider_alt No

Caption: Decision logic for choosing between Boc and Cbz protection.

Conclusion

Both Boc and Cbz are excellent choices for the protection of 2-cyanopyrrolidine, and their orthogonality is a major advantage in complex syntheses.[2]

  • Choose Boc protection when the synthetic route involves catalytic hydrogenation or when other functional groups are sensitive to this condition. The ease of deprotection with volatile acids and the gaseous nature of its byproducts make it highly appealing for clean reactions.[15] However, care must be taken if the substrate contains other acid-labile groups or is susceptible to alkylation by the tert-butyl cation.[14]

  • Choose Cbz protection when the synthesis requires robust protection that can withstand strong acidic or basic conditions. It is the preferred choice when subsequent steps involve reagents that would cleave a Boc group. The deprotection via hydrogenolysis is exceptionally mild and clean, provided no other reducible groups are present.[4][5]

Ultimately, a careful analysis of the entire synthetic pathway is paramount. By understanding the distinct chemical properties of Boc and Cbz groups, researchers can design more efficient, selective, and high-yielding routes for the synthesis of complex molecules derived from 2-cyanopyrrolidine.

References

Safety Operating Guide

Safe Disposal of tert-Butyl 2-cyanopyrrolidine-1-carboxylate: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This guide provides a detailed, step-by-step procedure for the safe disposal of tert-Butyl 2-cyanopyrrolidine-1-carboxylate, ensuring the protection of personnel and the environment.

Hazard Profile and Safety Precautions

This compound is a compound that requires careful handling due to its potential health hazards. Based on available safety data, this chemical is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1][2][3] Some related compounds also carry a warning for potentially damaging fertility or the unborn child.[2] Adherence to strict safety protocols is therefore mandatory.

Hazard ClassificationGHS CodePrecautionary Statement
Acute Toxicity, Oral (Category 4)H302Harmful if swallowed.[1][2]
Skin Irritation (Category 2)H315Causes skin irritation.[1][2]
Serious Eye Irritation (Category 2A)H319Causes serious eye irritation.[1][2][4]
Specific target organ toxicity, single exposure (Category 3)H335May cause respiratory irritation.[1][2]

Experimental Protocol: Disposal Procedure

The following protocol outlines the necessary steps for the safe disposal of this compound. This procedure should be performed in a designated area, typically a fume hood, while wearing appropriate Personal Protective Equipment (PPE).

1. Personal Protective Equipment (PPE) and Handling:

  • Eye Protection: Wear chemical safety goggles or a face shield that is tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[1]

  • Hand Protection: Wear impervious, chemical-resistant gloves (e.g., nitrile rubber).

  • Body Protection: A lab coat or other protective clothing is required to prevent skin contact.

  • Respiratory Protection: If working outside of a fume hood or if dust formation is likely, use a NIOSH-approved respirator.

  • General Handling: Avoid contact with skin and eyes.[1] Prevent the formation of dust and aerosols.[1] Do not eat, drink, or smoke when using this product.[2]

2. Spill Management:

  • Immediate Actions: In case of a spill, evacuate personnel to a safe area.[1] Ensure adequate ventilation.

  • Containment: Do not let the product enter drains.[1]

  • Cleanup: Carefully sweep up the solid material, avoiding dust generation, and place it into a suitable, closed container for disposal.[1] Ventilate the area and wash the spill site after material pickup is complete.

3. Waste Collection and Storage:

  • Container: Place the waste this compound into a clearly labeled, sealed container. The container should be compatible with the chemical.

  • Labeling: The waste container must be labeled with the full chemical name ("this compound"), the appropriate hazard pictograms (e.g., GHS07 for irritant/harmful), and the words "Hazardous Waste".

  • Storage: Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area, away from incompatible materials. Keep the container tightly closed.[2]

4. Final Disposal:

  • Regulatory Compliance: The ultimate disposal of the hazardous waste must be conducted in accordance with all local, regional, national, and international regulations.[2]

  • Professional Disposal Service: Contact a licensed professional waste disposal service to arrange for the pickup and proper disposal of the chemical waste. Do not attempt to dispose of this chemical down the drain or in regular trash.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound, from initial handling to final disposal.

Disposal Workflow for this compound A Start: Handling Chemical B Wear Full PPE (Goggles, Gloves, Lab Coat) A->B C Work in a Ventilated Area (Fume Hood) A->C D Waste Generated or Spill Occurs C->D E Collect Waste in a Labeled, Sealed Container D->E Waste I Spill Cleanup: - Evacuate & Ventilate - Sweep without Dust - Collect in Labeled Container D->I Spill F Store in Designated Hazardous Waste Area E->F G Contact Licensed Waste Disposal Service F->G H Dispose According to Local/National Regulations G->H I->F

References

Personal protective equipment for handling tert-Butyl 2-cyanopyrrolidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for handling tert-Butyl 2-cyanopyrrolidine-1-carboxylate in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals by outlining detailed operational and disposal plans.

Hazard Identification and Personal Protective Equipment

This compound is classified with several hazards, necessitating careful handling and the use of appropriate personal protective equipment (PPE).

Hazard Summary:

Hazard ClassificationGHS Hazard Statement
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowed
Skin Corrosion/Irritation (Category 2)H315: Causes skin irritation
Serious Eye Damage/Eye Irritation (Category 2A)H319: Causes serious eye irritation
Specific Target Organ Toxicity, Single Exposure (Category 3)H335: May cause respiratory irritation
Reproductive Toxicity (Category 2)H361: Suspected of damaging fertility or the unborn child

Required Personal Protective Equipment (PPE):

Protection TypeSpecificationRationale
Eye Protection Chemical safety goggles or a face shield.[1][2]Protects against splashes and dust that can cause serious eye irritation.[1]
Hand Protection Chemical-resistant, powder-free nitrile gloves.[3]Prevents skin contact which can cause irritation.[1] Thicker gloves generally offer better protection.
Body Protection A long-sleeved laboratory coat. For larger quantities or risk of splashing, a chemical-resistant apron or coveralls are recommended.Protects skin from accidental contact.
Respiratory Protection Use in a well-ventilated area or a chemical fume hood.[4] If dust or aerosols are generated, an N95 or higher-rated respirator is necessary.[5][6]Minimizes inhalation of dust or vapors that may cause respiratory irritation.[1]

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational workflow is critical for minimizing exposure and ensuring safety.

1. Preparation and Engineering Controls:

  • Ensure a chemical fume hood is operational and available.[4]

  • Verify that an eyewash station and safety shower are accessible and unobstructed.[2]

  • Prepare all necessary equipment and reagents before handling the compound.

  • Designate a specific area for handling this compound to minimize contamination.

2. Donning Personal Protective Equipment (PPE):

  • Put on a laboratory coat, ensuring it is fully buttoned.

  • Don chemical safety goggles and a face shield if there is a significant risk of splashing.

  • Wear powder-free nitrile gloves, ensuring the cuffs of the gloves overlap with the sleeves of the lab coat.[5]

3. Handling the Compound:

  • Conduct all manipulations of this compound within a chemical fume hood to control exposure.[4]

  • Avoid the formation of dust and aerosols.[1]

  • If transferring the solid, use a spatula and handle it carefully to prevent dispersal.

  • Keep the container tightly closed when not in use.[7]

  • Do not eat, drink, or smoke in the handling area.[7]

4. Post-Handling and Decontamination:

  • Thoroughly wash hands with soap and water after handling, even if gloves were worn.[1]

  • Clean all contaminated surfaces and equipment after use.

  • Carefully remove and dispose of gloves and any other contaminated disposable PPE.

Experimental Workflow for Handling this compound

Workflow for Safe Handling of this compound cluster_prep 1. Preparation cluster_handling 2. Handling cluster_cleanup 3. Post-Handling & Disposal A Verify Fume Hood and Safety Equipment B Prepare Necessary Lab Equipment A->B C Don Appropriate PPE (Lab Coat, Goggles, Gloves) B->C D Transfer Compound Inside Fume Hood C->D Proceed to Handling E Perform Experimental Procedure D->E Spill Spill or Exposure? D->Spill F Decontaminate Work Surfaces and Equipment E->F Procedure Complete E->Spill G Segregate and Label Waste F->G H Dispose of Waste via Licensed Contractor G->H I Remove PPE and Wash Hands H->I Evacuate Evacuate Area and Alert Supervisor Spill->Evacuate Yes FirstAid Administer First Aid (Eyewash, Shower, etc.) Evacuate->FirstAid SDS Consult SDS for Specific Instructions FirstAid->SDS

Caption: Workflow for the safe handling of this compound.

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation:

  • Do not dispose of this chemical in drains or with general laboratory waste.[1]

  • Collect all waste material, including unused compound and contaminated disposables (e.g., gloves, weighing paper), in a designated, sealed, and clearly labeled waste container.

2. Container Management:

  • Keep waste containers tightly closed and store them in a well-ventilated area, away from incompatible materials.[7]

3. Final Disposal:

  • Arrange for the disposal of chemical waste through a licensed and qualified hazardous waste disposal company.[4]

  • Follow all local, regional, and national regulations for chemical waste disposal.[7]

By adhering to these safety protocols and operational plans, you can significantly mitigate the risks associated with handling this compound, fostering a secure and productive research environment.

References

×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.